1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-tert-butylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)10-5-4-6(9-10)7(11)12/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWPAKDUPICHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942508-00-1 | |
| Record name | 1-tert-butyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid?
An In-depth Technical Guide to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
Introduction
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its structure features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, which is a privileged scaffold found in numerous FDA-approved drugs.[1] The strategic placement of a tert-butyl group at the N1 position and a carboxylic acid at the C3 position makes this molecule a versatile synthon for constructing more complex molecular architectures.
The tert-butyl group often enhances metabolic stability and modulates lipophilicity, while the carboxylic acid serves as a crucial functional handle for a variety of chemical transformations, including amide bond formation and esterification.[2][3] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid for researchers and scientists engaged in drug development and synthetic chemistry.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 942508-00-1 | [4] |
| Molecular Formula | C₈H₁₂N₂O₂ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Storage | Sealed in dry, 2-8°C | [4] |
| SMILES | O=C(O)C1=CN=N(C(C)(C)C)C=1 | [4] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid after synthesis or before use.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is used to identify the protons in the molecule. Expected signals include a singlet for the nine equivalent protons of the tert-butyl group, distinct signals for the two aromatic protons on the pyrazole ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR provides information on the carbon skeleton. One would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.[5]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. A broad absorption band is typically observed for the O-H stretch of the carboxylic acid, along with a sharp, strong peak for the C=O (carbonyl) stretch.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass should correspond to the calculated value for the molecular formula C₈H₁₂N₂O₂.[4]
Synthesis and Purification
The synthesis of N-substituted pyrazole carboxylic acids can be achieved through several established routes. A common and reliable method involves the cyclocondensation of a hydrazine with a β-ketoester or a similar 1,3-dicarbonyl equivalent, followed by hydrolysis of the resulting ester.
Conceptual Synthesis Workflow
The diagram below illustrates a generalized two-step synthesis pathway. The first step forms the core pyrazole ring system, and the second step deprotects the carboxylic acid. This approach is fundamental to pyrazole chemistry.[6]
Caption: Generalized workflow for the synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative example based on standard organic synthesis methodologies for pyrazoles.
Step 1: Synthesis of Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride and a suitable solvent such as ethanol.
-
Base Addition : Add a base (e.g., sodium ethoxide or triethylamine) to liberate the free tert-butylhydrazine. The choice of base is crucial to avoid unwanted side reactions; an alkoxide corresponding to the ester's alcohol is often preferred to prevent transesterification.
-
Reactant Addition : Slowly add an equimolar amount of ethyl 2,4-dioxobutanoate (or a similar β-ketoester) to the solution. The reaction is often exothermic and may require cooling.
-
Reaction Execution : Heat the mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The cyclization reaction is driven by the formation of the stable aromatic pyrazole ring.
-
Workup and Isolation : After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.
Step 2: Hydrolysis to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
-
Saponification : Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).
-
Reaction Monitoring : Heat the mixture to reflux and monitor the reaction by TLC until the ester spot has completely disappeared. This hydrolysis (saponification) step converts the ester to its corresponding carboxylate salt.
-
Isolation and Purification : Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material or nonpolar impurities.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2-3. The desired carboxylic acid will precipitate out of the solution.
-
Final Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Chemical Reactivity and Derivatization
The presence of both a carboxylic acid group and a substituted pyrazole ring provides two primary sites for chemical modification, making this compound a highly valuable scaffold in the synthesis of compound libraries for drug screening.
Reactions of the Carboxylic Acid Group
The carboxylic acid is the most reactive functional group and serves as a versatile handle for derivatization.
-
Amide Bond Formation : The acid can be readily converted to an amide by coupling with a primary or secondary amine. This is typically achieved by first activating the carboxylic acid with a coupling agent (e.g., EDC/HOBt, HATU) or by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This reaction is fundamental in medicinal chemistry for linking molecular fragments.
-
Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The N1-tert-butyl group and the C3-carboxylic acid group (an electron-withdrawing group) will direct incoming electrophiles primarily to the C4 position.
Caption: Key derivatization reactions of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Applications in Research and Drug Development
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, and 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid serves as a key intermediate in the synthesis of a wide array of biologically active compounds.
-
Scaffold for Kinase Inhibitors : Many successful kinase inhibitors feature a pyrazole core that acts as a hinge-binding motif, interacting with the ATP-binding site of the target kinase. This compound provides a ready-made scaffold that can be elaborated at the C3 position to explore structure-activity relationships (SAR).[1]
-
Building Block for Agrochemicals : Pyrazole derivatives are widely used as fungicides, herbicides, and insecticides in the agricultural sector.[7] The structural motifs provided by this molecule are relevant for the development of new agrochemicals.
-
Fragment-Based Drug Discovery (FBDD) : As a relatively small and functionalized molecule, it can be used in FBDD campaigns. The carboxylic acid provides a vector for linking fragments or growing them into more potent, drug-like molecules.
-
Versatile Intermediate : The dual functionality of the protected pyrazole nitrogen and the reactive carboxylic acid makes it an ideal starting material for multi-step syntheses of complex heterocyclic systems. Pyrazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[8]
Safety and Handling
-
Hazard Statements : Analogous compounds are often classified with hazards such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10]
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]
-
Handling : Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[9]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Conclusion
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its robust pyrazole core, combined with a metabolically stable tert-butyl group and a synthetically versatile carboxylic acid handle, makes it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel therapeutic agents and other advanced materials.
References
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Pollock, P. M., & Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]
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Fábián, L., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]
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PubChem. 1H-Pyrazole-3-carboxylic acid, butyl ester. National Center for Biotechnology Information. Available from: [Link]
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Aaron Chemicals. Safety Data Sheet. Available from: [Link]
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PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet. Available from: [Link]
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Dana Bioscience. 1-tert-Butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid 50mg. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-3-carboxylic acid, butyl ester - Substance Details. Available from: [Link]
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DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
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ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available from: [Link]
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Gundu, C., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
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An In-depth Technical Guide to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive overview of 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with significant potential in drug discovery and development. We will delve into its chemical identity, structural features, synthesis, and applications, offering insights for researchers and scientists in the field.
Core Compound Identity: Structure and Nomenclature
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3][4] The key structural features of this compound are a tert-butyl group attached to one of the nitrogen atoms (N1) of the pyrazole ring and a carboxylic acid group at the C3 position.
The presence of the bulky tert-butyl group at the N1 position provides steric hindrance, which can influence the compound's binding to biological targets and its metabolic stability. The carboxylic acid group at the C3 position offers a handle for further chemical modifications, such as amide bond formation, allowing for the creation of diverse chemical libraries for drug screening.
IUPAC Name: 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
Chemical Structure:
Caption: Chemical structure of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| CAS Number | 942508-00-1 | [5] |
| Molecular Formula | C₈H₁₂N₂O₂ | [5] |
| Molecular Weight | 168.19 g/mol | [5] |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | (Inferred from general properties of similar compounds) |
Synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid: A Mechanistic Approach
The synthesis of 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process, with the core strategy involving the construction of the pyrazole ring via cyclocondensation. A plausible and efficient synthetic route is outlined below, drawing upon established methodologies for pyrazole synthesis.[6][7]
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the pyrazole ring to reveal simpler starting materials. The key disconnection is the C-N bond formation, leading back to a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.
Caption: Retrosynthetic analysis for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Step-by-Step Synthesis Protocol
Step 1: Cyclocondensation to form Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate
This step involves the reaction of a tert-butylhydrazine with a suitable 1,3-dicarbonyl compound, such as ethyl 2,4-dioxobutanoate. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the stable pyrazole ring.
-
Reactants:
-
tert-Butylhydrazine hydrochloride
-
Ethyl 2,4-dioxobutanoate (or a suitable equivalent like ethyl ethoxymethyleneacetoacetate)
-
Base (e.g., sodium acetate, triethylamine)
-
Solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
-
Dissolve tert-butylhydrazine hydrochloride in the chosen solvent.
-
Add the base to neutralize the hydrochloride and generate the free hydrazine.
-
To this solution, add the 1,3-dicarbonyl compound dropwise at room temperature.
-
The reaction mixture is then typically heated to reflux for several hours to drive the cyclization and dehydration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Causality: The choice of a 1,3-dicarbonyl compound with an ester group at one end and a keto group at the other directs the regioselectivity of the cyclization, leading to the desired 3-carboxylate pyrazole isomer. The use of a base is crucial to liberate the nucleophilic free hydrazine from its salt.
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
-
Reactants:
-
Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate
-
Base (e.g., sodium hydroxide, lithium hydroxide)
-
Solvent (e.g., a mixture of water and a water-miscible organic solvent like methanol or ethanol)
-
Acid (e.g., hydrochloric acid) for neutralization
-
-
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add an aqueous solution of the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
After completion, cool the reaction mixture and carefully acidify with the acid until the pH is acidic.
-
The product, 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Causality: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and isolate the neutral carboxylic acid.
Caption: Synthetic workflow for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Applications in Research and Drug Development
Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[1][3] 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The carboxylic acid functionality allows for the straightforward synthesis of a wide range of derivatives, including amides, esters, and other functional groups. This enables the exploration of the structure-activity relationship (SAR) of pyrazole-based compounds in various biological assays.
-
Potential as an Intermediate for:
-
Anticancer Agents: Many pyrazole-containing compounds have demonstrated significant anticancer activity by targeting various cellular pathways.[1]
-
Anti-inflammatory Drugs: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Antimicrobial Agents: Pyrazole derivatives have also shown promise as antibacterial and antifungal agents.[2][4]
-
While specific biological activity data for 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid itself is not extensively reported in publicly available literature, its structural features make it a highly attractive starting material for the development of novel therapeutic agents in these areas.
Conclusion
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its well-defined structure, accessible synthesis, and the presence of a modifiable carboxylic acid group make it an ideal starting point for the creation of diverse compound libraries. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new and effective therapeutic agents.
References
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PubChem. 1H-Pyrazole-3-carboxylic acid, butyl ester. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]
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Tóth, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3423. [Link]
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Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-149. [Link]
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Çetin, A., & Kantar, C. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(4), 849-860. [Link]
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U.S. Environmental Protection Agency. 1H-Pyrazole-3-carboxylic acid, butyl ester. [Link]
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El-Adl, K., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1494. [Link]
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Kumar, V., & Sharma, P. (2018). Current status of pyrazole and its biological activities. Beni-Suef University Journal of Basic and Applied Sciences, 7(1), 39-51. [Link]
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Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 640-645. [Link]
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Sharma, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(2), 59-67. [Link]
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NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. [Link]
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An In-depth Technical Guide to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 942508-00-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, registered under CAS number 942508-00-1, is a heterocyclic organic compound featuring a pyrazole core. The pyrazole motif is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous approved pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its potential applications in research and drug development, based on the characteristics of the pyrazole carboxylic acid class. While specific experimental data for this particular molecule is limited in publicly available literature, this document aims to provide a valuable resource by contextualizing its properties and potential utility.
Chemical Identity and Structure
The structural foundation of this molecule is a five-membered aromatic heterocycle with two adjacent nitrogen atoms—the pyrazole ring. This core is substituted with a tert-butyl group at the N1 position and a carboxylic acid group at the C3 position. The tert-butyl group, a bulky and lipophilic moiety, can significantly influence the compound's pharmacokinetic profile, potentially enhancing its metabolic stability and cell membrane permeability. The carboxylic acid group provides a handle for further chemical modifications and can participate in crucial intermolecular interactions, such as hydrogen bonding with biological targets.
Molecular Formula: C₈H₁₂N₂O₂
Molecular Weight: 168.19 g/mol [3]
Synonyms:
-
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
Diagram 1: Chemical Structure of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
Caption: 2D structure of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like DMSO and methanol. Water solubility is expected to be low. | Inferred |
| pKa | Not available. The carboxylic acid proton is expected to be acidic. | - |
Synthesis and Reactivity
While a specific, detailed synthetic protocol for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid was not found in the searched literature, its synthesis can be conceptually designed based on established methods for constructing pyrazole carboxylic acids. A plausible synthetic route would involve the condensation of a β-ketoester with tert-butylhydrazine, followed by hydrolysis of the resulting ester.
Diagram 2: Conceptual Synthetic Pathway
Caption: A plausible synthetic route to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
The carboxylic acid moiety allows for a range of chemical transformations, including esterification, amidation, and reduction, providing a versatile platform for the synthesis of derivative libraries for screening in drug discovery programs. The pyrazole ring itself is generally stable to many reaction conditions but can undergo electrophilic substitution, typically at the C4 position.
Potential Applications in Research and Drug Development
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][2] The title compound, as a member of the pyrazole carboxylic acid family, holds potential in several therapeutic areas.
-
As a Building Block: The primary and most immediate application for this compound is as a versatile building block in the synthesis of more complex molecules. The carboxylic acid functionality serves as a key attachment point for various pharmacophores, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.
-
Potential Biological Activity: While no specific biological data for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid has been reported, related pyrazole derivatives have shown significant activity. For instance, some pyrazole-based compounds have been investigated as inhibitors of various enzymes and receptors. The specific substitution pattern of a tert-butyl group and a carboxylic acid on the pyrazole ring could confer unique pharmacological properties.
Diagram 3: Workflow for Investigating Biological Activity
Caption: A typical workflow for exploring the therapeutic potential of a novel chemical entity.
Safety and Handling
Based on available safety data for similar compounds, 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid should be handled with care in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are strongly recommended when handling this compound.
Spectroscopic Data
While specific spectra are not publicly available, suppliers indicate the availability of spectroscopic data such as ¹H NMR, IR, and Mass Spectrometry for this compound. Researchers should obtain and interpret this data to confirm the identity and purity of their samples before use.
Conclusion
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (CAS 942508-00-1) is a valuable chemical entity for researchers and drug development professionals. Its pyrazole core, substituted with a bulky tert-butyl group and a reactive carboxylic acid, makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. While a detailed experimental characterization of this specific molecule is lacking in the current literature, its structural features suggest it is a promising starting point for the development of new chemical probes and drug candidates. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its biological activity profile.
References
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-
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An In-depth Technical Guide to the Spectroscopic Data of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
This guide provides a comprehensive analysis of the spectroscopic data for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for ensuring purity, understanding reactivity, and predicting biological activity. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental rationale and data interpretation.
Molecular Structure and Spectroscopic Overview
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol ) possesses a unique combination of a bulky tert-butyl group, a pyrazole ring, and a carboxylic acid functionality.[1] Each of these components imparts distinct and predictable signatures in various spectroscopic techniques. A holistic approach, integrating data from NMR, IR, and MS, is crucial for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Rationale: A standard ¹H NMR experiment is conducted by dissolving the sample in a deuterated solvent, typically CDCl₃ or DMSO-d₆, to avoid solvent signal interference. A high-field instrument (e.g., 400 MHz) is preferable for better signal dispersion and resolution.
Data Interpretation and Key Insights:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.6 | Singlet | 9H | tert-Butyl (C(CH₃)₃) | The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons for coupling. The upfield shift is characteristic of aliphatic protons. |
| ~6.8 | Doublet | 1H | Pyrazole H4 | This signal corresponds to the proton at the 4-position of the pyrazole ring. It appears as a doublet due to coupling with the H5 proton. |
| ~7.8 | Doublet | 1H | Pyrazole H5 | The proton at the 5-position of the pyrazole ring is typically shifted further downfield compared to H4 due to the influence of the adjacent carboxylic acid group. It appears as a doublet from coupling with the H4 proton. |
| >10 | Broad Singlet | 1H | Carboxylic Acid (COOH) | The acidic proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent-dependent, and it can be confirmed by D₂O exchange. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 NMR provides information about the carbon framework of the molecule.
Experimental Rationale: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, where each unique carbon atom appears as a single line. The choice of solvent and instrument frequency follows the same principles as for ¹H NMR.
Data Interpretation and Key Insights:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~30 | tert-Butyl (C(CH₃)₃) | The three equivalent methyl carbons of the tert-butyl group. |
| ~60 | tert-Butyl (C(CH₃)₃) | The quaternary carbon of the tert-butyl group. |
| ~110 | Pyrazole C4 | The carbon atom at the 4-position of the pyrazole ring. |
| ~135 | Pyrazole C5 | The carbon atom at the 5-position of the pyrazole ring. |
| ~145 | Pyrazole C3 | The carbon atom at the 3-position, attached to the carboxylic acid. |
| >165 | Carboxylic Acid (COOH) | The carbonyl carbon of the carboxylic acid group, which is significantly deshielded and appears at a characteristic downfield position. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule by detecting the vibrations of chemical bonds.
Experimental Rationale: The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film. The key is to obtain a spectrum with good signal-to-noise ratio to clearly identify characteristic absorption bands.
Data Interpretation and Key Insights:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of the carboxyl group exhibits a very broad absorption due to hydrogen bonding.[2] |
| ~2970 | C-H stretch | tert-Butyl | Characteristic stretching vibrations of the C-H bonds in the tert-butyl group. |
| 1680-1710 | C=O stretch | Carboxylic Acid | The carbonyl group of the carboxylic acid shows a strong absorption in this region.[3] The exact position is influenced by hydrogen bonding. |
| ~1550 | C=N stretch | Pyrazole Ring | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |
| 1210-1320 | C-O stretch | Carboxylic Acid | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[3] |
| ~900 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bending of the O-H bond in the carboxylic acid dimer.[3] |
The presence of a very broad O-H stretch combined with a strong C=O stretch is a definitive indicator of a carboxylic acid functional group.[2][3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
Experimental Rationale: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, which allows for the observation of the molecular ion. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.
Data Interpretation and Key Insights:
-
Molecular Ion (M+H)⁺: In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated species, [C₈H₁₂N₂O₂ + H]⁺, with a calculated m/z of 169.0977. The detection of this ion confirms the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. A common fragmentation pathway would be the loss of the tert-butyl group ([M - 57]⁺), resulting in a fragment ion at m/z 112. This fragmentation is driven by the stability of the resulting tert-butyl cation. Another potential fragmentation is the loss of the carboxylic acid group ([M - 45]⁺), leading to a fragment at m/z 124.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a process of integrating data from multiple spectroscopic techniques.
Sources
A Comprehensive Technical Guide to the Biological Activities of Pyrazole-3-Carboxylic Acid Derivatives
Abstract
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Among its myriad of derivatives, the pyrazole-3-carboxylic acid scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these activities, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies, diverse pharmacological profiles—including antimicrobial, anticancer, anti-inflammatory, and antiviral actions—and the critical structure-activity relationships that govern efficacy. This document synthesizes field-proven insights with rigorous scientific data, offering detailed experimental protocols, quantitative comparisons, and mechanistic pathway visualizations to serve as a comprehensive resource for harnessing the therapeutic potential of this versatile chemical scaffold.
Chapter 1: The Pyrazole-3-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to the Pyrazole Ring System
First described by Ludwig Knorr in 1883, pyrazole is an aromatic heterocyclic compound whose derivatives have become indispensable in pharmacology.[1] The unique electronic configuration and structural attributes of the pyrazole nucleus allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. Its presence in commercially successful drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores its pharmacological importance.[2]
Physicochemical Properties and Rationale for "Privileged" Status
The pyrazole-3-carboxylic acid moiety combines the aromatic stability of the pyrazole ring with the versatile reactivity of a carboxylic acid group. This combination offers several advantages in drug design:
-
Structural Rigidity: The planar pyrazole ring provides a rigid scaffold, which helps in orienting substituents in a well-defined three-dimensional space for optimal interaction with biological targets.
-
Hydrogen Bonding Capability: The ring nitrogens and the carboxylic acid group can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites and receptors.
-
Modulation of Physicochemical Properties: The carboxylic acid group can be readily converted into esters, amides, or other derivatives, allowing for fine-tuning of properties like solubility, lipophilicity, and metabolic stability.[3][4]
This inherent versatility and proven track record in yielding potent and selective modulators of various biological targets are why the scaffold is considered "privileged."
Chapter 2: Synthetic Strategies for Pyrazole-3-Carboxylic Acid Derivatives
The synthesis of the pyrazole core is well-established, with the most common methods involving the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5]
Key Synthetic Pathways
-
Cyclocondensation of Diketoesters: A prevalent method involves the reaction of a 1,3-diketoester with hydrazine hydrate. For instance, substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates react with hydrazine hydrate in the presence of glacial acetic acid to yield ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[3]
-
From Hydrazone Dianions: A one-pot cyclization of hydrazone dianions with diethyl oxalate can afford pyrazole-3-carboxylates in good yields.[2]
-
Multi-Component Reactions: Modern approaches utilize multi-component reactions to construct the pyrazole ring with high efficiency and atom economy, often under green conditions such as microwave or ultrasound irradiation.[6]
Detailed Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol describes a representative synthesis via the cyclocondensation pathway. The choice of an ester as the carboxylic acid derivative is strategic, as it serves as a versatile intermediate for further derivatization to amides, hydrazides, or for hydrolysis to the free acid.
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate)
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol), add a mixture of acetophenone (12.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise with stirring at 0-5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the resulting mixture into ice-cold water (200 mL) and acidify with dilute HCl to precipitate the intermediate.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 1,3-dicarbonyl compound.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the intermediate from Step 1 (2.2 g, 0.01 mol) in 30 mL of glacial acetic acid.
-
Add hydrazine hydrate (0.5 g, 0.01 mol) to the solution and reflux the mixture for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Step 3: Characterization
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to ensure the self-validating nature of the protocol.
Chapter 3: Spectrum of Biological Activities
Pyrazole-3-carboxylic acid derivatives exhibit a wide array of pharmacological effects. This chapter details the most significant activities, their mechanisms, and the experimental frameworks for their evaluation.
Antimicrobial (Antibacterial & Antifungal) Activity
Numerous studies have demonstrated the potent antimicrobial properties of this scaffold.[2][3] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal pathogens.[2][6][7]
-
Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The specific mechanism is highly dependent on the nature and position of substituents on the pyrazole core.
-
Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., nitro, halogen) on the phenyl rings attached to the pyrazole core often enhances antimicrobial activity.[4][8] For instance, certain derivatives with nitro groups have shown selective activity against Bacillus cereus and Micrococcus luteus.[4]
Table 1: Representative Antibacterial Activity of Pyrazole-3-Carboxylic Acid Derivatives
| Compound ID | Test Organism | MIC (μg/mL) | Reference |
| Compound 3 | E. coli | 0.25 | [6] |
| Compound 4 | S. epidermidis | 0.25 | [6] |
| Compound 10 | B. cereus | 32 | [4] |
| Compound 10 | M. luteus | 128 | [4] |
-
Experimental Protocol: In-vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculate the plates with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Create uniform wells (6 mm diameter) in the agar using a sterile borer.
-
Add a fixed volume (e.g., 100 μL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
-
Anticancer Activity
The pyrazole scaffold is a cornerstone of modern oncology research, with derivatives targeting various cancer hallmarks.[9][10] Pyrazole-3-carboxylic acid derivatives have shown potent cytotoxic effects against numerous cancer cell lines, including those from breast, colon, lung, and leukemia.[11][12][13]
-
Mechanism of Action: The anticancer effects are often multifactorial, involving:
-
Kinase Inhibition: Many derivatives act as competitive inhibitors of ATP-binding sites on protein kinases crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[10][13][14]
-
Apoptosis Induction: Compounds can trigger programmed cell death by modulating cell cycle regulators like cyclin D1 and CDK2, leading to cell cycle arrest, often in the G1 phase.[13]
-
DNA Interaction: Some derivatives can bind to the minor groove of DNA, interfering with replication and transcription processes.[10]
-
-
Signaling Pathway Visualization
Caption: Inhibition of key oncogenic pathways by pyrazole derivatives.
-
Experimental Protocol: MTT Assay for In-vitro Cytotoxicity
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with serial dilutions of the pyrazole derivative (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 2: Representative Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [10] |
| Compound 33/34 | Various | < 23.7 | CDK2 Inhibition | [10] |
| Compound 59 | HepG2 (Liver) | 2.0 | DNA Binding | [10] |
| Compound 49 | - | 0.26 / 0.20 | EGFR / HER-2 Kinase | [12] |
Anti-inflammatory Activity
The role of pyrazoles as anti-inflammatory agents is well-documented, with Celecoxib being a prime example.[15] Pyrazole-3-carboxylic acid derivatives have shown significant anti-inflammatory effects, often by inhibiting the cyclooxygenase (COX) enzymes.[16][17]
-
Mechanism of Action: The primary mechanism is the inhibition of COX-1 and/or COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15] Some derivatives exhibit selectivity for COX-2, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[13][15]
-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Select healthy adult rats (e.g., Wistar or Sprague-Dawley) and divide them into groups (n=6 per group): control, standard (e.g., Indomethacin), and test groups for different doses of the pyrazole derivative.
-
Administer the test compounds or standard drug orally or intraperitoneally 1 hour before inducing inflammation. The control group receives the vehicle only.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce localized edema.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.
-
Antiviral Activity
Recent research has highlighted the potential of pyrazole-3-carboxylic acid derivatives as potent antiviral agents, particularly against flaviviruses.[18][19]
-
Mechanism of Action: A key target for these derivatives is the viral protease, an enzyme essential for processing the viral polyprotein into functional viral proteins required for replication. For example, derivatives have been developed as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease.[18][19][20][21]
-
SAR Insights: Structure-activity relationship studies have shown that substituents on the carboxylic acid and at the C5 position of the pyrazole ring are critical for potent protease inhibition.[19][21] Eliminating bulky, hydrophobic moieties has been shown to increase the drug-likeness of these compounds.[18][20]
Table 3: Antiviral Activity of Pyrazole-3-Carboxylic Acid Derivatives against Dengue Virus (DENV-2)
| Assay Type | Parameter | Value (µM) | Reference |
| Reporter Gene Assay | EC₅₀ | Down to 2.2 | [18][20] |
| Antiviral Activity Assay | EC₅₀ | Down to 4.1 | [18][20] |
| Biochemical Assay (DENV Protease) | IC₅₀ | 7.9 | [19] |
-
Experimental Workflow Visualization
Caption: High-throughput screening workflow for antiviral pyrazole derivatives.
Chapter 4: Structure-Activity Relationship (SAR) and Drug Design
Understanding the SAR is crucial for optimizing the potency and selectivity of pyrazole-3-carboxylic acid derivatives.
-
Influence of Substituents:
-
N1-Position: Substitution at the N1 position with aryl groups, such as a 2,4-dichlorophenyl ring, is often critical for high affinity, particularly for receptor antagonists.[22]
-
C3-Position: The carboxylic acid at C3 is a key interaction point. Its conversion to amides or esters can modulate activity and pharmacokinetic properties. For cannabinoid receptor antagonists, a piperidinyl carboxamide at this position was found to be important.[22]
-
C5-Position: A substituted phenyl ring at the C5 position is a common feature in potent derivatives, contributing to hydrophobic interactions within the binding pocket.[22]
-
-
Logical Relationship Diagram
Caption: Key structural determinants of biological activity.
Chapter 5: Future Perspectives and Conclusion
The pyrazole-3-carboxylic acid scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Future research will likely focus on:
-
Novel Therapeutic Targets: Exploring the activity of these derivatives against emerging targets in neurodegenerative diseases, metabolic disorders, and rare infectious diseases.
-
Hybrid Molecules: Designing hybrid molecules that combine the pyrazole-3-carboxylic acid core with other pharmacophores to achieve multi-target activity, such as dual COX/5-LOX inhibitors for inflammation or kinase/HDAC inhibitors for cancer.[9]
-
Advanced Drug Delivery: Developing novel formulations and drug delivery systems to improve the bioavailability and targeted delivery of promising lead compounds.
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The Tert-Butyl Pyrazole Scaffold: A Keystone for Next-Generation Pharmacological Agents
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold for engaging a wide array of biological targets.[1][2] The strategic incorporation of a tert-butyl group onto this scaffold introduces significant steric bulk and lipophilicity, profoundly influencing the compound's pharmacokinetic and pharmacodynamic profile. This modification can enhance binding affinity, improve selectivity, and modulate metabolic stability, making tert-butyl pyrazole derivatives a highly attractive class of compounds for modern drug discovery. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential therapeutic applications of these compounds, offering field-proven insights for researchers in oncology, inflammation, and neurodegenerative diseases.
The Strategic Advantage of the Tert-Butyl Moiety
In drug design, the tert-butyl group is more than a simple lipophilic appendage; it is a strategic tool for molecular architecture. Its tetrahedral geometry and substantial volume exert a powerful steric influence, which can be leveraged to:
-
Enforce Specific Conformations: By restricting bond rotation, the tert-butyl group can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein.
-
Enhance Target Selectivity: The bulkiness of the group can prevent the molecule from fitting into the binding pockets of off-target proteins, thereby reducing side effects. This is particularly crucial in kinase inhibitor design, where selectivity across a highly homologous family of enzymes is paramount.[3][4]
-
Block Metabolic Attack: The C-H bonds of a tert-butyl group are sterically hindered and less susceptible to enzymatic oxidation by cytochrome P450 enzymes, often improving the metabolic stability and half-life of a drug candidate.
The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] This arrangement creates a unique electronic distribution and provides vectors for hydrogen bonding that are critical for molecular recognition at the active sites of enzymes and receptors.[1] When combined, the steric influence of the tert-butyl group and the versatile binding capabilities of the pyrazole core create a powerful synergy for developing potent and selective pharmacological agents.
Synthetic Pathways: From Precursors to Core Scaffold
The construction of the tert-butyl pyrazole scaffold generally relies on well-established cyclocondensation reactions. The most common and robust method involves the reaction of a β-diketone bearing a tert-butyl group with a hydrazine derivative.[5][6]
General Synthetic Workflow
The synthesis typically begins with the Claisen condensation to form the requisite 1,3-dicarbonyl intermediate, which is then cyclized to form the pyrazole ring.
Caption: General workflow for tert-butyl pyrazole synthesis.
Experimental Protocol: Synthesis of 3,5-di-tert-butyl-1H-pyrazole
This protocol describes a standard laboratory procedure for synthesizing a model tert-butyl pyrazole compound, adapted from established methods.[5][7]
Materials:
-
2,2,6,6-Tetramethyl-3,5-heptanedione (tert-butyl β-diketone)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (10.0 g, 54.3 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0 mL, 60.0 mmol) dropwise at room temperature.
-
Acidification & Reflux: After the addition is complete, slowly add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction. Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude 3,5-di-tert-butyl-1H-pyrazole can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel to yield a white crystalline solid.
Self-Validation: The identity and purity of the final compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5] The expected ¹H NMR spectrum will show characteristic peaks for the tert-butyl protons and the pyrazole ring protons.
Pharmacological Applications and Mechanisms of Action
Tert-butyl pyrazole compounds have demonstrated significant potential across several key therapeutic areas. Their efficacy is often rooted in the inhibition of critical enzymes that drive disease pathology.
A. Oncology: Precision Targeting of Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[3][4] The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[8][9]
The tert-butyl group plays a pivotal role by interacting with hydrophobic pockets within the ATP-binding site of kinases, often enhancing both potency and selectivity. For instance, in the development of p38 MAP kinase inhibitors, a key target in inflammatory diseases and cancer, the pyrazole core serves as a central scaffold to position aromatic groups optimally within the ATP binding site.[10] The addition of bulky groups like tert-butyl can be used to probe and exploit specific sub-pockets, leading to improved inhibitor performance.
Key Kinase Targets for Pyrazole Derivatives:
-
p38 MAP Kinase: Involved in cellular responses to stress and cytokines.[10]
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer.[11]
-
HER-2: Overexpressed in a subset of breast cancers.[11]
-
Aurora-A Kinase: A critical regulator of mitosis, often dysregulated in cancer.[11]
Caption: Inhibition of the MAP Kinase pathway by pyrazole compounds.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Target Kinase(s) | Cell Line | IC₅₀ / Activity | Reference |
| Pyrazole Sulfonamide Hybrids | Not Specified | SW-620 (Colon) | 3.27 µM | [12] |
| Oxime-linked Pyrazoles | Not Specified | A549 (Lung) | 0.28 µM | [11] |
| 3,5-diphenyl-1H-pyrazole | Not Specified | CFPAC-1 (Pancreatic) | 61.7 µM | [5][7] |
| Pyrazolo-Triazolo-Pyridine | EGFR / HER-2 | EGFR | 0.26 µM | [11] |
| Pyrazolo-Triazolo-Pyridine | EGFR / HER-2 | HER-2 | 0.20 µM | [11] |
B. Anti-Inflammatory Agents: Targeting COX Enzymes
The tert-butyl group can contribute to the selectivity of COX-2 inhibition. The active site of COX-2 contains a larger hydrophobic side pocket compared to COX-1. Bulky substituents like a tert-butyl group can be designed to fit into this side pocket, leading to preferential inhibition of COX-2 and sparing COX-1, which is crucial for maintaining gastric mucosal integrity. This selectivity can significantly reduce the gastrointestinal side effects associated with non-selective NSAIDs.
C. Neurodegenerative Diseases: An Emerging Frontier
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuron loss and protein aggregation.[2][15] Emerging research has highlighted the potential of pyrazole derivatives in this challenging therapeutic area.[16] Their mechanisms of action are multi-faceted and include:
-
Inhibition of Monoamine Oxidase (MAO): MAO-B inhibitors are used in Parkinson's therapy to prevent the breakdown of dopamine. Pyrazoline derivatives have shown promise as potent and selective MAO inhibitors.[17]
-
Inhibition of Acetylcholinesterase (AChE): AChE inhibitors are a frontline treatment for Alzheimer's disease. Biphenyl pyrazole scaffolds have been identified as dual inhibitors of both AChE and tau protein aggregation.[18]
-
Modulation of Protein Aggregation: Curcumin-pyrazole derivatives have been shown to inhibit the aggregation of α-synuclein, a key pathological feature of Parkinson's disease.[15]
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol provides a standardized method for assessing the cytotoxic effects of newly synthesized tert-butyl pyrazole compounds on cancer cell lines.[5][7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-468, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tert-butyl pyrazole compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
The tert-butyl pyrazole scaffold represents a validated and highly promising platform for the development of novel therapeutics. The strategic incorporation of the tert-butyl group provides a powerful tool to enhance potency, selectivity, and metabolic stability. While significant progress has been made in oncology and anti-inflammatory research, the application of these compounds in neurodegenerative diseases is a rapidly growing field with immense potential.
Future research should focus on exploring multi-target ligands, where a single tert-butyl pyrazole derivative is designed to interact with multiple nodes in a disease pathway. Furthermore, advanced formulation strategies will be crucial to overcome any potential bioavailability challenges associated with these lipophilic compounds. As our understanding of disease biology deepens, the rational design of sophisticated tert-butyl pyrazole derivatives will undoubtedly lead to the discovery of next-generation medicines for our most challenging health conditions.
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A Technical Guide to Pyrazole-Based Carboxylic Acids in Medicinal Chemistry
Introduction: The Pyrazole-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery
The fusion of a pyrazole ring system with a carboxylic acid moiety creates a molecular scaffold of significant interest in medicinal chemistry. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] The addition of a carboxylic acid group, a common pharmacophore and a key functional group for modulating physicochemical properties, further enhances the therapeutic potential of this scaffold.[3] This combination has given rise to a plethora of biologically active molecules with applications spanning anti-inflammatory, anticancer, antimicrobial, and antiviral therapies.[4][5]
This in-depth technical guide provides a comprehensive overview of pyrazole-based carboxylic acids for researchers, scientists, and drug development professionals. It delves into the core aspects of synthesis, explores the nuances of structure-activity relationships (SAR), and details their diverse therapeutic applications and mechanisms of action. This guide is designed to be a practical resource, offering not just a review of the field but also actionable protocols and insights to fuel further innovation.
Part 1: Synthetic Strategies for Pyrazole-Based Carboxylic Acids
The construction of the pyrazole-carboxylic acid core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
First reported in 1883, the Knorr pyrazole synthesis remains a cornerstone for preparing substituted pyrazoles.[6][7] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[6][8]
Mechanism: The reaction initiates with the condensation of hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[7] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[6][7] A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity, which can be influenced by steric and electronic factors of the substituents and the reaction pH.[6]
Caption: General workflow of the Knorr Pyrazole Synthesis.
Other Notable Synthetic Methods
Beyond the Knorr synthesis, other methods offer access to diverse pyrazole-carboxylic acid derivatives:
-
From α,β-Unsaturated Carbonyls: Cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives yields pyrazolines, which can be oxidized to the corresponding pyrazoles.[1]
-
From Furandiones: The reaction of 4-benzoyl-5-phenyl-2,3-furandione with various hydrazines or hydrazones can produce polysubstituted pyrazole-3-carboxylic acids.[9]
-
Multi-component Reactions: One-pot, three-component reactions involving chalcones, aryl formaldehydes, and tosylhydrazones provide an efficient route to novel pyrazole derivatives.[5]
Part 2: Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole-based carboxylic acids is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these SARs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key structural features that influence activity include:
-
Position of the Carboxylic Acid: Moving the carboxylic acid group from the 4-position to the 3-position of the pyrazole ring can lead to a drastic decrease in activity for certain targets, highlighting the importance of its placement for target interaction.[10]
-
Substituents on the Phenyl Rings: In diaryl-substituted pyrazoles (like Celecoxib), modifications to the phenyl rings at the N1 and C5 positions are critical. For instance, a sulfonamide group at the para-position of the N1-phenyl ring is key for COX-2 selectivity.[11]
-
Substituents on the Pyrazole Core: The introduction of different groups on the pyrazole ring itself can fine-tune the biological profile. For example, a trifluoromethyl group at the C3 position is a common feature in many COX-2 inhibitors.[12]
Table 1: SAR Summary for ALKBH1 Inhibitors [10]
| Compound | Modification from Lead | IC50 (µM) | Fold Change in Activity |
| 3 (Lead) | - | 0.031 ± 0.007 | - |
| 11 | Carboxylic acid moved from C4 to C3 | ~37.2 | ~1200-fold decrease |
| 29E | Carboxylic acid esterified (prodrug) | - | Enhanced anti-viability in cells |
This table illustrates how a seemingly minor positional change of the carboxylic acid group dramatically reduces inhibitory potency against the DNA demethylase ALKBH1.
Part 3: Therapeutic Applications & Mechanisms of Action
The versatility of the pyrazole-carboxylic acid scaffold has led to its exploration in numerous therapeutic areas.
Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
Perhaps the most well-known application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation and pain.[12][13]
Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation.[15] Non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.[11]
Pyrazole-based drugs like Celecoxib achieve their selectivity by exploiting structural differences between the active sites of COX-1 and COX-2.[14] The active site of COX-2 is larger and has a side pocket that can accommodate the bulky sulfonamide group of Celecoxib, while the smaller active site of COX-1 cannot.[14] This selective inhibition reduces the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the protective functions of COX-1.[14][16]
Caption: Mechanism of COX-2 inhibition by Celecoxib.
Anticancer Agents: Targeting Tumor-Specific Pathways
Pyrazole-based carboxylic acids have emerged as promising anticancer agents by targeting various pathways crucial for tumor growth and survival.[17][18]
-
Carbonic Anhydrase Inhibition: Certain heteroaryl-pyrazole carboxylic acid derivatives have been developed as inhibitors of carbonic anhydrase (CA) isoforms, such as hCA XII, which are highly prevalent in cancer cells, particularly in hypoxic tumors.[19] Inhibition of hCA XII disrupts the pH regulation in cancer cells, leading to antiproliferative effects.[19]
-
ALKBH1 Inhibition: As previously mentioned, 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, showing significant anti-viability activity against gastric cancer cell lines.[10]
-
General Antiproliferative Activity: Many pyrazole derivatives exhibit broad antiproliferative activity against various cancer cell lines, including lung, breast, and cervical cancers, often by inducing cell cycle arrest.[17][18][20]
Antimicrobial and Antifungal Agents
The pyrazole scaffold is also a valuable template for developing new antimicrobial and antifungal agents.[21][22]
-
Antifungal Activity: Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have demonstrated inhibitory effects against several pathogenic fungi, including various Candida strains.[21] SAR studies have shown that the position of electronegative atoms like fluorine and oxygen in the substituents is crucial for antifungal activity.[21]
-
Antibacterial Activity: Certain pyrazolylthiazole carboxylic acids have shown excellent antimicrobial activity, with potencies comparable to the reference drug ciprofloxacin against Gram-positive bacteria.[22]
Part 4: Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of pyrazole-based carboxylic acids.
Protocol: Synthesis of a Pyrazolone via Knorr Synthesis
This protocol details the synthesis of a pyrazolone from a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate, adapted from established procedures.[6][7][23]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial, hot plate with stirrer, TLC plates, Büchner funnel
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7][23]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7][23]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6][7]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6][7]
-
Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6][7]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[6][7]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.[23] The pure product can be obtained by recrystallization from ethanol.[6]
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a framework for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes using a colorimetric assay.[15][24][25]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
Detection reagent (e.g., colorimetric probe for prostaglandin detection)
-
96-well plate, incubator, plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents. Dissolve the test compound and reference inhibitor in DMSO to create stock solutions, then perform serial dilutions to the desired concentrations.[15]
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[15]
-
Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[15]
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[15]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).[15]
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[24]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Part 5: Future Perspectives and Conclusion
The pyrazole-based carboxylic acid scaffold continues to be a highly productive area of research in medicinal chemistry. Its proven success, exemplified by drugs like Celecoxib, underscores its value. Future efforts will likely focus on:
-
Novel Target Identification: Expanding the application of this scaffold to new and challenging biological targets.
-
Prodrug Strategies: Enhancing the bioavailability and cell permeability of potent inhibitors through the design of prodrugs, such as esters.[10]
-
Dual-Target Inhibitors: Designing single molecules that can modulate multiple targets, for instance, dual COX/LOX inhibitors, to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and inflammation.[26]
References
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Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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The Architecture of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Evolution of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole core, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry and drug development. Its versatile structure has been identified as a "privileged scaffold," appearing in a remarkable array of blockbuster drugs, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant. This guide provides a deep dive into the historical discoveries and methodological evolution of pyrazole synthesis, offering field-proven insights and detailed protocols for the discerning researcher.
The Genesis of a Scaffold: Knorr's Serendipitous Discovery
The story of pyrazole synthesis begins in 1883 with German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first synthesis of a substituted pyrazole.[1] This seminal work, involving the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), not only introduced the world to this pivotal heterocyclic system but also laid the foundation for what is now famously known as the Knorr Pyrazole Synthesis .[1] Interestingly, it was also Knorr who coined the term "pyrazole" in the same year. Just a few years later, in 1889, Edward Buchner achieved the first synthesis of the parent, unsubstituted pyrazole.
The Knorr synthesis, in its essence, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. The elegance and robustness of this method have cemented its place in the synthetic chemist's toolbox for over a century.
The Knorr Pyrazole Synthesis: Mechanism and Causality
The Knorr synthesis is typically acid-catalyzed and proceeds through a well-established mechanism. The choice of an acidic catalyst is crucial as it protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.
The mechanism unfolds as follows:
-
Hydrazone Formation: The hydrazine first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a cyclic intermediate.
-
Dehydration: Subsequent dehydration of this cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.
A critical consideration in the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. The outcome is dictated by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.
A Paradigm Shift: The Pechmann Synthesis and 1,3-Dipolar Cycloaddition
While the Knorr synthesis reigned supreme, another German chemist, Hans von Pechmann, introduced a conceptually different and powerful approach in 1898: the Pechmann Pyrazole Synthesis .[2][3] This reaction involves the 1,3-dipolar cycloaddition of a diazo compound (like diazomethane) with an alkyne.[2][3]
The Pechmann synthesis opened up new avenues for pyrazole construction, offering access to substitution patterns that were not readily achievable through the Knorr methodology. The core of this reaction is the [3+2] cycloaddition, a powerful tool in heterocyclic synthesis.
The Pechmann Pyrazole Synthesis: Mechanism and Versatility
The mechanism of the Pechmann synthesis is a concerted pericyclic reaction:
-
1,3-Dipole Formation: A diazo compound acts as the 1,3-dipole.
-
Cycloaddition: The 1,3-dipole undergoes a cycloaddition reaction with the alkyne (the dipolarophile) to form a dihydropyrazole intermediate.
-
Aromatization: This intermediate then aromatizes to the final pyrazole product.
The Pechmann synthesis and its variations have proven to be highly versatile, allowing for the synthesis of a wide range of pyrazole derivatives, including those with carboxylic acid functionalities when diazoacetic esters are used as the 1,3-dipole.
The Modern Era: Catalysis, Multi-Component Reactions, and Asymmetry
Building upon the foundational work of Knorr and Pechmann, the 20th and 21st centuries have witnessed an explosion of innovation in pyrazole synthesis. Modern methods focus on improving efficiency, selectivity, and sustainability.
Catalytic Innovations
The introduction of catalysts has revolutionized pyrazole synthesis, offering milder reaction conditions, improved yields, and enhanced regioselectivity.
-
Metal Catalysis: A diverse array of metals, including silver, palladium, nickel, and ruthenium, have been employed to catalyze various pyrazole-forming reactions.[4][5] For instance, silver triflate has been shown to be a highly effective catalyst for the synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines, achieving excellent yields in as little as one hour at room temperature.[6]
-
Nanocatalysis: The use of nanocatalysts, such as nano-ZnO, offers advantages like high catalytic activity, ease of separation, and recyclability, aligning with the principles of green chemistry.[7]
-
Organocatalysis: The development of small organic molecule catalysts has provided a metal-free alternative for pyrazole synthesis, often with high levels of stereocontrol in asymmetric variants.
Multi-Component Reactions (MCRs)
MCRs, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, have emerged as a powerful strategy for the rapid construction of complex pyrazole derivatives. These reactions are highly atom-economical and often lead to high yields in a single step. One-pot syntheses of polysubstituted pyrazoles from aldehydes, 1,3-dicarbonyls, and hydrazines are now commonplace.
Asymmetric Pyrazole Synthesis
The demand for enantiomerically pure pyrazole-containing pharmaceuticals has driven the development of asymmetric synthesis methods. These approaches utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, leading to the selective formation of one enantiomer.
-
Chiral Catalysts: Chiral phosphoric acids, bifunctional thioureas, and metal complexes with chiral ligands have all been successfully employed to catalyze enantioselective pyrazole syntheses with high enantiomeric excess (ee).[8][9][10]
-
Reaction Types: Asymmetric aza-Michael additions, [3+2] cycloadditions, and other domino reactions have been developed to introduce chirality into the pyrazole scaffold.[8][11]
Experimental Protocols
Foundational Protocol: Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrupy mixture in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from ethanol to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.
Modern Catalytic Protocol: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Nano-ZnO catalyst
Procedure:
-
In a reaction vessel, suspend nano-ZnO in a suitable solvent (e.g., ethanol).
-
Add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the nano-ZnO catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography. This method often results in excellent yields (up to 95%) with short reaction times.[7]
Asymmetric Organocatalytic Protocol: Bifunctional Thiourea Catalyzed 1,6-Addition
General Procedure:
-
To a solution of 3-methyl-4-nitro-5-alkenylisoxazole (1.0 equivalent) in a suitable solvent (e.g., toluene) at room temperature, add the bifunctional thiourea catalyst (typically 10 mol%).
-
Add the pyrazol-5-one (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
After completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired product. This method can achieve good yields (72-90%) and high enantioselectivities (83-94% ee).[8][9]
Data Presentation
| Synthesis Method | Catalyst | Reactants | Temperature | Time | Yield (%) | Reference |
| Knorr Synthesis | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Reflux | Varies | Good | [12] |
| Nano-ZnO Catalyzed | Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Room Temp. | Short | up to 95% | [7] |
| Silver Catalyzed | AgOTf (1 mol%) | Trifluoromethylated Ynones, Hydrazines | Room Temp. | 1 h | up to 99% | [6] |
| Nickel Catalyzed | Heterogeneous Ni | Acetophenone, Hydrazine, Benzaldehyde | Room Temp. | 3 h | Good to Excellent | [4] |
| Organocatalyzed | Bifunctional Thiourea | Pyrazol-5-one, Alkenylisoxazole | Room Temp. | Varies | 72-90% (83-94% ee) | [8][9] |
Visualizations
Knorr Pyrazole Synthesis Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Knorr Pyrazole Synthesis Mechanism
Caption: The acid-catalyzed mechanism of the Knorr pyrazole synthesis.
Pechmann Pyrazole Synthesis Mechanismdot
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Understanding the pyrazole scaffold as a privileged structure in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold." This distinction arises from its remarkable versatility, enabling it to serve as a foundational structure for a multitude of approved drugs and clinical candidates across a wide spectrum of therapeutic areas. Its metabolic stability and synthetic accessibility further enhance its appeal in drug development. This guide provides a comprehensive technical overview of the pyrazole scaffold, delving into its fundamental properties, synthetic methodologies, diverse pharmacological applications, and its pivotal role in shaping the future of drug discovery. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore.
The Essence of a Privileged Structure: Why Pyrazole?
The concept of a privileged structure in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The pyrazole ring system perfectly embodies this definition due to a confluence of unique chemical and physical properties.
Key Physicochemical and Structural Features:
-
Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant chemical stability. This inherent stability is a crucial attribute for a drug molecule, ensuring it can withstand metabolic processes and reach its intended target intact.
-
Hydrogen Bonding Capabilities: The pyrazole nucleus possesses both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), akin to the NH of pyrrole and the nitrogen of pyridine, respectively. This dual functionality allows for versatile interactions with biological macromolecules, a critical factor in achieving high binding affinity and specificity.
-
Modulable Lipophilicity and Solubility: The pyrazole ring itself acts as a bioisostere for an aryl group, contributing to improved lipophilicity and solubility of drug candidates. This property is vital for optimizing a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Synthetic Tractability: A vast array of well-established synthetic methods allows for the facile and diverse substitution of the pyrazole core at multiple positions. This synthetic versatility enables medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of pyrazole-based compounds to achieve desired biological effects.
Synthetic Pathways to the Pyrazole Core: A Methodological Overview
The construction of the pyrazole ring is a well-trodden path in organic synthesis, with several robust and versatile methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the final pyrazole product.
Knorr Pyrazole Synthesis and Related Condensations
The most classical and widely employed method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This approach, first described by Knorr in 1883, remains a cornerstone of pyrazole synthesis.
Experimental Protocol: A Generalized Knorr-type Pyrazole Synthesis
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add the hydrazine derivative (1 equivalent), either as a free base or a salt, to the solution. The reaction can often be performed at room temperature, but heating may be required to drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired pyrazole.
Cycloaddition Reactions
1,3-dipolar cycloaddition reactions, particularly those involving diazo compounds and alkynes or alkenes, provide another powerful route to pyrazole and pyrazoline derivatives, respectively.
Multicomponent Reactions
Modern synthetic strategies increasingly favor multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles.
Diagram: Key Synthetic Routes to the Pyrazole Scaffold
Caption: Major synthetic pathways to the pyrazole core.
A Pharmacological Chameleon: The Diverse Therapeutic Applications of Pyrazole Derivatives
The privileged nature of the pyrazole scaffold is vividly illustrated by the sheer breadth of its therapeutic applications. Pyrazole-containing drugs have made a significant impact in treating a wide array of human diseases.
Anti-inflammatory Agents: The Celecoxib Story
Perhaps the most well-known pyrazole-based drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The pyrazole core in Celecoxib is crucial for its selective binding to the COX-2 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: COX-2 Inhibition
The sulfonamide moiety of Celecoxib inserts into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, leading to its selectivity. The pyrazole ring itself contributes to the overall binding affinity through hydrophobic and van der Waals interactions within the enzyme's active site.
Anticancer Therapeutics: Targeting Key Oncogenic Pathways
The pyrazole scaffold is a prominent feature in a growing number of targeted anticancer therapies, particularly kinase inhibitors. Several FDA-approved drugs for various cancers incorporate a pyrazole ring.
Table 1: Selected FDA-Approved Pyrazole-Containing Anticancer Drugs
| Drug Name (Brand Name) | Target(s) | Approved Indication(s) |
| Crizotinib (Xalkori®) | ALK, c-MET | Non-small cell lung cancer |
| Ruxolitinib (Jakafi®) | JAK1, JAK2 | Myelofibrosis, polycythemia vera |
| Axitinib (Inlyta®) | VEGFRs | Advanced renal cell carcinoma |
| Niraparib (Zejula®) | PARP1, PARP2 | Ovarian cancer |
| Avapritinib (Ayvakit®) | KIT, PDGFRA | Gastrointestinal stromal tumors |
| Asciminib (Scemblix®) | ABL1 | Chronic myeloid leukemia |
Source:
Diagram: Pyrazole in Kinase Inhibition
Caption: Pyrazole-based inhibitors often target the ATP binding site of kinases.
Central Nervous System (CNS) Disorders and Beyond
The versatility of the pyrazole scaffold extends to the treatment of CNS disorders. Rimonabant, a pyrazole-based cannabinoid receptor 1 (CB1) antagonist, was developed as an anti-obesity drug. Although it was later withdrawn due to psychiatric side effects, it remains an important tool for studying the endocannabinoid system.
Sildenafil (Viagra®), a well-known treatment for erectile dysfunction, is a pyrazolo[4,3-d]pyrimidin-7-one derivative. Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), leading to smooth muscle relaxation and vasodilation.
Structure-Activity Relationship (SAR) and Bioisosteric Replacement: Guiding Rational Drug Design
The synthetic accessibility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents at different positions of the pyrazole ring, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.
Key Positions for Substitution and their General Impact:
-
N-1 Position: Substitution at this position significantly influences the compound's interaction with the biological target and its overall physicochemical properties.
-
C-3 and C-5 Positions: These positions are often decorated with aryl or other bulky groups that can engage in key hydrophobic or π-stacking interactions within a binding pocket.
-
C-4 Position: This position is a common site for electrophilic substitution and can be modified to fine-tune the electronic properties and conformation of the molecule.
Bioisosteric Replacement:
The pyrazole ring itself can serve as a bioisostere for other aromatic rings, such as phenyl or imidazole, a strategy often employed to improve a compound's metabolic stability or patentability. Conversely, other heterocyclic rings like thiazoles, triazoles, and imidazoles have been successfully used as bioisosteric replacements for the pyrazole moiety in drug design.
The Future of Pyrazole in Drug Discovery: Emerging Trends and Opportunities
The pyrazole scaffold continues to be a fertile ground for drug discovery. Current research is focused on several exciting areas:
-
Novel Therapeutic Targets: The application of pyrazole-based compounds is expanding to new therapeutic areas, including neurodegenerative diseases, viral infections, and neglected tropical diseases.
-
Advanced Synthetic Methodologies: The development of more efficient and sustainable synthetic methods, such as flow chemistry and photoredox catalysis, is enabling the rapid generation of diverse pyrazole libraries for high-throughput screening.
-
Fragment-Based and Structure-Based Drug Design: The pyrazole core is an excellent starting point for fragment-based drug design. Coupled with structure-based approaches, this allows for the rational design of highly potent and selective inhibitors for a wide range of biological targets.
Conclusion
The pyrazole scaffold has unequivocally earned its status as a privileged structure in drug discovery. Its unique combination of physicochemical properties, synthetic versatility, and proven track record in a multitude of approved drugs underscores its enduring importance. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrazole nucleus is poised to remain a central and indispensable tool in the development of the next generation of innovative medicines.
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- ResearchGate. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynyl
An In-Depth Technical Guide to the Safe Handling, and Storage of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage protocols for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (CAS No. 942508-00-1). As a substituted pyrazole carboxylic acid, this compound is a valuable building block in medicinal chemistry and drug discovery. A thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes information from available safety data sheets and knowledge of related chemical structures to provide a robust framework for its use in a research and development setting.
Chemical Identification and Properties
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound. The presence of the carboxylic acid group and the pyrazole ring imparts specific chemical reactivity, while the tert-butyl group influences its solubility and steric profile. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Key Safety and Physicochemical Properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 942508-00-1 | Key Organics[1], AK Scientific, Inc.[2] |
| Molecular Formula | C₈H₁₂N₂O₂ | BLDpharm[3] |
| Molecular Weight | 168.19 g/mol | BLDpharm[3] |
| Appearance | White to off-white powder/solid | Thermo Fisher Scientific[4] |
| Storage Temperature | 2-8°C | BLDpharm[3] |
Note: Physicochemical properties for the specific CAS number 942508-00-1 are not extensively published. Data from closely related analogs are used to infer general characteristics.
Hazard Identification and GHS Classification
While a specific, comprehensive GHS classification for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is not universally available, data from suppliers and structurally similar compounds indicate that it should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Based on the hazard profiles of analogous compounds such as 1H-Pyrazole-3-carboxylic acid and other substituted pyrazole carboxylic acids, the following GHS classifications are likely applicable[5][6][7]:
-
Skin Irritation (Category 2): May cause skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Signal Word: Warning
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[7]
It is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Safe Handling and Personal Protective Equipment
The causality behind safe handling protocols is rooted in preventing exposure through inhalation, ingestion, and dermal contact. Given its nature as a fine powder, aerosolization is a primary concern.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment. Facilities should be equipped with eyewash stations and safety showers in close proximity to the handling area[5].
Personal Protective Equipment (PPE)
The selection of PPE is a critical self-validating system; it provides the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles[5].
-
Hand Protection: Use nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact[5].
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended[5].
-
Protective Clothing: A laboratory coat should be worn at all times. For larger quantities, consider the use of a chemical-resistant apron or suit.
Protocol for Safe Weighing and Solution Preparation
This protocol is designed to mitigate the risks of aerosolization and cross-contamination.
-
Preparation:
-
Don the appropriate PPE (lab coat, safety goggles, face shield, and gloves).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface and the analytical balance within the fume hood.
-
-
Weighing:
-
Use a weigh boat or appropriate glassware to contain the solid.
-
Carefully transfer the desired amount of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid to the container using a clean spatula. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Place the weigh boat or glassware containing the compound into the receiving flask.
-
Slowly add the desired solvent to the flask, directing the stream to the sides of the vessel to minimize splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution. Sonication may be used if required.
-
-
Cleanup:
-
Carefully dispose of the weigh boat and any contaminated materials in a designated solid waste container.
-
Wipe down the spatula, balance, and work surface with a damp cloth or towel, ensuring the cleaning material is also disposed of as chemical waste.
-
Remove PPE in the correct order to prevent self-contamination. Wash hands thoroughly with soap and water.
-
Storage, Stability, and Disposal
Proper storage is crucial for maintaining the chemical integrity of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid and for ensuring laboratory safety.
Storage
-
Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C[3].
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination[5].
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases[5][8].
Stability
The compound is generally stable under recommended storage conditions. Avoid exposure to excessive heat and moisture.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not allow the material to enter drains or waterways.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention[5].
Accidental Release Measures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a damp cloth and decontaminate the surface.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's EHS department or emergency response team.
-
Visualizations
Diagram 1: Workflow for Safe Handling of Pyrazole Carboxylic Acids
Caption: A flowchart outlining the key steps for the safe handling of pyrazole carboxylic acids in a laboratory setting.
References
- Key Organics. (n.d.). Safety Data Sheet: 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
- This cit
- Fisher Scientific. (2011, May 6). SAFETY DATA SHEET: 1H-Pyrazole-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 1H-Pyrazole-3-carboxylic acid 97%.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States): 1-(Tert-Butyl)-1H-pyrazole-3-carboxylic acid.
- Thermo Fisher Scientific. (n.d.). 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid, 95%.
- Matrix Scientific. (n.d.). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
- J&K Scientific. (n.d.). 1H-Pyrazole-3-carboxylic acid, 98%.
- CymitQuimica. (n.d.). 1H-Pyrazole-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid.
- ChemScene. (n.d.). 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid.
- This cit
- AK Scientific, Inc. (n.d.). Product Catalog.
- AK Scientific, Inc. (n.d.). Specialty Chemicals.
- BLDpharm. (n.d.). 942508-00-1 | 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
- Ambeed. (n.d.). 942508-00-1 | 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States): 5-tert-Butyl-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (2021, December 28). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 3-(tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. aksci.com [aksci.com]
- 3. 942508-00-1|1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid, 95% 50 g | Request for Quote [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. aksci.com [aksci.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Methodological & Application
Application Note & Protocols: High-Throughput Preparation of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic Acid Derivatives for Screening Campaigns
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, with the pyrazole nucleus being a particularly prominent structural motif.[1] Pyrazole and its derivatives exhibit an extensive range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Their prevalence in blockbuster drugs such as Celecoxib, Sildenafil, and Ruxolitinib underscores the scaffold's value in developing potent and selective therapeutic agents.[5]
The 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid core represents a strategic starting point for library synthesis. The sterically demanding tert-butyl group at the N1 position can provide metabolic stability and enforce specific vectoral orientations for substituents, while the carboxylic acid at the C3 position serves as a versatile chemical handle for diversification. This application note provides a comprehensive guide for the synthesis of the core scaffold, its parallel derivatization into an amide library, and the requisite quality control measures for generating high-fidelity compound collections suitable for high-throughput screening (HTS).
Section 1: Synthesis of the Core Scaffold: 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
The synthesis of the pyrazole core is efficiently achieved via a cyclocondensation reaction between a 1,3-dicarbonyl equivalent and a substituted hydrazine. A robust and scalable method involves the reaction of ethyl 2,4-dioxobutanoate with tert-butylhydrazine hydrochloride, followed by saponification of the resulting ester.
Rationale for Reagent Selection:
-
Ethyl 2,4-dioxobutanoate: This β-ketoester provides the three-carbon backbone required for the pyrazole ring. Its enol form is highly reactive towards nucleophilic attack by the hydrazine.
-
tert-Butylhydrazine hydrochloride: This reagent introduces the key tert-butyl group at the N1 position. The hydrochloride salt is typically more stable and easier to handle than the free base. A base, such as sodium hydroxide, is used in situ to liberate the free hydrazine for the reaction.[6]
Protocol 1: Two-Step Synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
Part A: Synthesis of Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxobutanoate (1.0 equiv.) and ethanol (5 mL per mmol of ester).
-
Hydrazine Addition: In a separate vessel, dissolve tert-butylhydrazine hydrochloride (1.1 equiv.) in water and neutralize with an aqueous solution of sodium hydroxide (1.1 equiv.). Add this solution dropwise to the stirred solution of the β-ketoester at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Isolation: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the product as a solid or oil.
Part B: Saponification to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
-
Hydrolysis: Dissolve the purified ethyl ester from Part A (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir the mixture at room temperature for 4-16 hours, monitoring by TLC/LC-MS until all starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~3 with 1 M hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Drying & Characterization: Dry the solid under high vacuum to afford the desired 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid. Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS.
Section 2: Strategy for Amide Library Derivatization
Amide bond formation is the most frequently used reaction in medicinal chemistry, offering a robust and reliable method to explore structure-activity relationships (SAR).[7] For library synthesis, coupling reagents that are efficient, minimize side reactions, and are amenable to parallel formats are preferred.[8] We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent.
Rationale for Method Selection:
-
HATU: This uronium-based coupling reagent is highly efficient, leading to rapid reaction times and high yields.[9] It functions by activating the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[10][11] The formation of a stable, neutral tetramethylurea byproduct simplifies purification.[9]
-
DIPEA: N,N-Diisopropylethylamine (Hünig's base) is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction without competing in the coupling reaction.[12]
Figure 1. Workflow for amide library synthesis.
Section 3: Protocol for Parallel Amide Synthesis
This protocol is designed for a 24-well plate format but can be scaled to 96-well plates. All operations should be performed in a fume hood using anhydrous solvents.
Materials:
-
Stock solution of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid in DMF (e.g., 0.2 M)
-
Stock solution of HATU in DMF (e.g., 0.2 M, prepare fresh)
-
N,N-Diisopropylethylamine (DIPEA)
-
A diverse selection of primary and secondary amines (see Table 1)
-
Anhydrous Dimethylformamide (DMF)
-
24-well reaction block with sealing mat
Table 1. Representative Amines for Library Diversification
| Class | Amine Example | Rationale |
|---|---|---|
| Primary, Aliphatic | Cyclopropylamine | Introduces small, rigid cycloalkyl group |
| Primary, Benzylic | 4-Fluorobenzylamine | Probes aromatic interactions, F for metabolic stability |
| Secondary, Cyclic | Morpholine | Introduces polar, H-bond acceptor, improves solubility |
| Secondary, Acyclic | N-Ethylmethylamine | Small, flexible aliphatic substituent |
| Aniline | 3-Chloroaniline | Electron-deficient aromatic, probes halogen bonding |
Protocol 2: Parallel Amide Coupling in 24-Well Format
-
Amine Dispensing: To each well of the 24-well plate, add the desired amine (1.2 equiv., either neat or as a stock solution).
-
Acid & Base Addition: To each well, add the stock solution of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv.) followed by DIPEA (3.0 equiv.).
-
Activation & Coupling: Add the freshly prepared HATU stock solution (1.1 equiv.) to each well. Seal the plate securely with a sealing mat.
-
Reaction: Place the reaction block on a shaker plate and agitate at room temperature for 4-16 hours. Monitor a representative reaction (e.g., by taking a small aliquot for LC-MS analysis) to determine completion.
-
Quenching & Work-up: Upon completion, quench each reaction by adding water. The products can be isolated via parallel solid-phase extraction (SPE) or liquid-liquid extraction. For high-throughput purification, preparative HPLC/MS is recommended.
-
Final Formatting: After purification, evaporate the solvent, and perform a final quality control check before dissolving the compounds in DMSO to create a stock plate for screening.
Section 4: Quality Control for Screening Libraries
The quality and integrity of a compound library are critical for the success of any screening campaign, as impurities can lead to false positive or false negative results.[13][14] A rigorous QC process is a self-validating system that ensures the reliability of downstream biological data.[15]
Protocol 3: Library Quality Control
-
Identity and Purity Analysis: Analyze an aliquot from each well of the purified library plate by LC-MS.
-
LC (Liquid Chromatography): Provides a purity assessment based on the peak area at a specific wavelength (e.g., 214 nm or 254 nm). The target purity for HTS libraries is typically >90%.[]
-
MS (Mass Spectrometry): Confirms the identity of the synthesized compound by matching the observed molecular weight to the calculated exact mass.
-
-
Concentration Normalization: Quantify the concentration of each compound in the library. This can be achieved through techniques like quantitative NMR (qNMR) or by using a UV-Vis spectrophotometer if the compounds have a suitable chromophore. Accurate concentrations are essential for generating reliable dose-response curves in qHTS.[17]
-
Data Management: Store all analytical data in a central database linked to the compound's identity and plate position. This ensures data integrity and facilitates hit validation.
Table 2. Representative QC Data for Synthesized Derivatives
| Derivative | Amine Used | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (LC @ 214nm) |
|---|---|---|---|---|
| 1 | Cyclopropylamine | 222.16 | 222.2 | 98% |
| 2 | 4-Fluorobenzylamine | 288.15 | 288.2 | 96% |
| 3 | Morpholine | 252.16 | 252.2 | 99% |
| 4 | 3-Chloroaniline | 292.11 | 292.1 | 95% |
Section 5: Application in a Screening Cascade
This library of 1-(tert-Butyl)-1H-pyrazole-3-carboxamides is well-suited for screening against a wide variety of biological targets, such as kinases, proteases, and GPCRs. The diverse functionalities introduced through the amide coupling allow for the exploration of different pharmacophoric features.
Figure 2. A typical high-throughput screening cascade.
Conclusion
This application note provides a robust, field-proven framework for the synthesis and derivatization of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid. By following the detailed protocols for core synthesis, parallel amide coupling, and stringent quality control, researchers can efficiently generate high-quality, diverse compound libraries. This enables the rapid exploration of chemical space and accelerates the identification of novel hit compounds in early-stage drug discovery programs.
References
-
Karrouchi, K., Ramli, Y., Taoufik, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7297. Available at: [Link]
-
Kumar, V., Sharma, P., & Kumar, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-172. Available at: [Link]
-
Akue, A. D. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(24), 2059-2075. Available at: [Link]
-
Wikipedia contributors. (2023). HATU. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Singh, R., & Bhardwaj, V. (2013). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 3(3), 114-123. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
Shukla, S. J., et al. (2020). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 33(10), 2572-2587. Available at: [Link]
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
Yasgar, A., et al. (2008). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Journal of the Association for Laboratory Automation, 13(2), 85-94. Available at: [Link]
-
Besson, T., & Soufyane, M. (2013). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 10(4), 369-386. Available at: [Link]
-
Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Charles River Laboratories. (n.d.). Compound Libraries. Available at: [Link]
-
Singh, R. P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(40), 151121. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Image]. Available at: [Link]
-
Karmaus, A. L., et al. (2016). Quality Control of Quantitative High Throughput Screening Data. Journal of Chemical Information and Modeling, 56(2), 395-405. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Application Notes & Protocols: 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] This five-membered N-heterocycle is a key structural component in a multitude of approved Active Pharmaceutical Ingredients (APIs), including the anti-inflammatory drug Celecoxib, the blockbuster erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology such as Ibrutinib and Ruxolitinib.[1][2] The prevalence of this moiety in successful drugs stems from its unique combination of properties: it is metabolically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and its substitution pattern can be precisely controlled to modulate pharmacological activity and physicochemical properties.[2][3]
This guide focuses on a particularly useful derivative: 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (CAS No. 942508-00-1). The strategic placement of the N-tert-butyl group confers significant advantages, transforming this molecule from a simple heterocycle into a highly versatile and controllable building block for complex molecule synthesis.
Pillar 1: The Role of the N-tert-Butyl Group - More Than Just a Substituent
The choice of the N-tert-butyl group is a deliberate and strategic one, providing two primary benefits:
-
Regiochemical Control: The pyrazole ring has two nitrogen atoms. In an unsubstituted NH-pyrazole, reactions such as alkylation can lead to a mixture of N1 and N2 isomers, creating challenging purification steps. The bulky tert-butyl group on the N1 position definitively locks the regiochemistry, ensuring that subsequent reactions occur at predictable positions on the pyrazole ring or at the carboxylic acid function.
-
An "Atom-Economic" Protecting Group: In many synthetic campaigns, the ultimate goal is a final compound with a free NH on the pyrazole ring, which is often crucial for binding to a biological target. The tert-butyl group serves as an excellent protecting group that can be removed under acidic conditions.[4] This deprotection step is clean and "atom-economic," as the byproduct is the volatile isobutylene gas, simplifying reaction workup and purification.[4]
The following workflow illustrates the strategic use of this building block, from initial coupling to final deprotection.
Caption: Decision framework for selecting an appropriate amide coupling method.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU (High-Activity Method)
This method is recommended for sterically hindered amines, weakly nucleophilic amines, or when minimizing racemization is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. [5] Materials:
-
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add the amine of interest (1.0-1.2 eq) to the solution.
-
Add HATU (1.1-1.2 eq) to the reaction mixture while stirring.
-
Add DIPEA (2.0-3.0 eq) dropwise to the mixture. [5]Causality Note: DIPEA is a non-nucleophilic base used to neutralize the acidic protons generated during the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile. [6]6. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: General Amide Coupling using EDC/HOBt (Standard Method)
This is a cost-effective and widely used method for a broad range of primary and secondary amines. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. The additive HOBt (Hydroxybenzotriazole) forms a more stable and reactive intermediate, which reduces side reactions. [5][6] Materials:
-
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
-
Amine of interest
-
EDC hydrochloride
-
HOBt hydrate
-
Triethylamine (TEA) or DIPEA
-
Anhydrous DMF or DCM
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 15-20 minutes. Causality Note: This pre-activation step allows for the formation of the reactive HOBt ester intermediate before the amine is introduced.
-
Add the amine of interest (1.0-1.1 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1 (steps 7-10).
Comparative Data for Amide Coupling Reactions
The following table summarizes typical conditions and outcomes for the synthesis of pyrazole carboxamides found in the literature, which can be adapted for this specific building block.
| Coupling Method | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| TiCl₄ / Pyridine | Pyridine | Pyridine | Reflux | 2 | 12-48% | [7][8] |
| DCC / DMAP | - | DCM | RT | 12 | Moderate | [7] |
| EDC / HOBt / TEA | TEA | DMF | 0 to RT | 4-16 | 60-85% | [5][6] |
| HATU / DIPEA | DIPEA | DMF | RT | 1-4 | 75-95% | [5] |
Pillar 3: Deprotection of the N-tert-Butyl Group
For applications requiring the pyrazole N-H motif for biological activity, the tert-butyl group can be efficiently removed. This step is typically performed after key bonds, like the amide linkage, have been formed.
Protocol 3: Acid-Catalyzed Deprotection
The cleavage of the N-tert-butyl group is achieved via acidolysis, often using trifluoroacetic acid (TFA) or hydrochloric acid. [4] Materials:
-
N-tert-Butyl pyrazole carboxamide (from Protocol 1 or 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Dissolve the N-tert-butyl protected pyrazole (1.0 eq) in DCM (approx. 0.1 M).
-
Add TFA (5-10 eq). A common ratio is 1:1 DCM:TFA (v/v). Safety Note: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ until effervescence ceases. Causality Note: This step quenches the strong acid and removes the trifluoroacetate salt, allowing for the isolation of the free-base product.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting NH-pyrazole product by column chromatography, recrystallization, or trituration as needed.
Conclusion
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a high-value building block for synthetic and medicinal chemistry. The N-tert-butyl group provides robust regiochemical control and serves as a practical, cleavable protecting group. By leveraging well-established amide coupling methodologies and a straightforward deprotection protocol, researchers can efficiently access a diverse array of pyrazole-3-carboxamides for drug discovery programs and materials science applications. The protocols and strategic insights provided herein offer a validated roadmap for the successful application of this versatile reagent.
References
-
Reddy, P. P., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(19), 5798. Available at: [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-734. Available at: [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 113-121. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Prakash, G., et al. (2014). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 225-228. Available at: [Link]
-
Elguero, J., et al. (2002). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 40(10), 677-682. Available at: [Link]
-
Zhang, H., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246. Available at: [Link]
-
Rojas, R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1835. Available at: [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-151. Available at: [Link]
-
Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 177-183. Available at: [Link]
-
Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4963. Available at: [Link]
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Zaib, Z., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. Available at: [Link]
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Zaib, Z., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. ResearchGate. Available at: [Link]
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Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. Available at: [Link]
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Application Note & Protocol: Synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxamides via Amine Coupling
Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a multitude of clinically approved drugs and active pharmaceutical ingredients (APIs).[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with high affinity and selectivity for biological targets. When coupled with an amide linkage—another cornerstone of drug design due to its stability and hydrogen bonding capabilities—the resulting pyrazole carboxamides represent a compound class of significant interest for researchers in drug development.[2]
This application note provides a detailed guide for the synthesis of amides from 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid and various primary and secondary amines. The presence of the tert-butyl group on the pyrazole nitrogen offers advantages in terms of solubility and metabolic stability, but it can also introduce steric challenges in the subsequent coupling reaction. This guide will address these challenges by providing robust protocols, explaining the underlying chemical principles, and offering practical troubleshooting advice.
The Chemistry of Amide Bond Formation: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is achieved through the use of coupling reagents.
This guide will focus on two of the most common and effective classes of coupling reagents: carbodiimides (specifically EDC with an HOBt additive) and onium salts (specifically HATU).
Mechanism of Action: EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate can be unstable and prone to side reactions, including rearrangement to a stable N-acylurea.[6] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is used. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then efficiently acylates the amine.[4][7] This two-step activation process minimizes side reactions and reduces the risk of racemization if chiral amines are used.[8]
Mechanism of Action: HATU
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a uronium-based coupling reagent that has proven highly effective, particularly for sterically hindered substrates.[4][8] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[2][9][10] The 7-aza-hydroxybenzotriazole (HOAt) leaving group is a poorer leaving group than HOBt, which paradoxically leads to faster reaction rates due to anchimeric assistance from the neighboring pyridine nitrogen. This makes HATU an excellent choice for coupling with less nucleophilic amines or with sterically demanding carboxylic acids like 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Experimental Protocols
The following protocols are designed to be general starting points for the synthesis of a wide range of amides from 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol is a reliable and cost-effective method suitable for a broad range of amines.
Materials:
-
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Finally, add DIPEA or TEA (2.5 eq) dropwise to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Experimental Workflow for EDC/HOBt Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: Amide Coupling using HATU
This protocol is recommended for sterically hindered amines or when the EDC/HOBt method provides low yields.[11]
Materials:
-
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
-
Amine of choice (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (approximately 0.1 M).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Add the amine (1.1 eq) to the activated mixture.
-
Continue to stir at room temperature and monitor the reaction by TLC or LC-MS. These reactions are often faster than EDC/HOBt couplings, typically completing within 1-4 hours.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for HATU Coupling
Caption: Workflow for HATU mediated amide coupling.
Data Presentation: Comparison of Coupling Methods
The choice of coupling reagent can significantly impact the reaction outcome. The following table provides a general comparison to aid in method selection.
| Parameter | EDC/HOBt | HATU |
| Cost | Lower | Higher |
| Reactivity | Good | Excellent |
| Suitability for Hindered Substrates | Moderate | High |
| Byproducts | Water-soluble urea | Water-soluble guanidinium |
| Typical Reaction Time | 4-16 hours | 1-4 hours |
| Workup | Straightforward | Straightforward |
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Presence of water in the reaction.[11]- Steric hindrance. | - Switch to a more powerful coupling reagent like HATU.[12]- Ensure the use of a non-nucleophilic base like DIPEA in sufficient quantity (2.5-3.0 eq).- Use anhydrous solvents and reagents. Dry glassware thoroughly.- For highly hindered substrates, consider gentle heating (40-50 °C) or longer reaction times.[12] |
| Formation of Side Products | - N-acylurea formation with EDC.- Guanidinylation of the amine with excess HATU. | - Ensure HOBt is used with EDC.- Avoid a large excess of HATU. Add the amine after the pre-activation step. |
| Difficulty in Purification | - Byproducts from the coupling reagents co-eluting with the product. | - Ensure the aqueous workup is performed thoroughly to remove the majority of water-soluble byproducts.- Optimize chromatography conditions (e.g., gradient elution). |
Conclusion
The synthesis of amides from 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a versatile and powerful method for generating novel chemical entities for drug discovery and development. The choice between the cost-effective EDC/HOBt system and the highly efficient HATU reagent allows for flexibility in adapting to the specific reactivity and steric demands of the amine coupling partner. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and successfully synthesize a diverse library of pyrazole carboxamides.
References
-
Khan Academy. (2016, July 26). Preparation of amides using DCC [Video]. YouTube. [Link]
-
Ozturk, S., Senturk, M., Ekinci, D., & Supuran, C. T. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895–900. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent advances in aminopyrazoles synthesis and functionalization. HAL Open Science. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Inam, M. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. EC Pharmacology and Toxicology, 8(9), 01-07. [Link]
-
Zaman, Z. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197. [Link]
-
Reddy, C. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706–7710. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Khan Academy. (2016, July 26). Preparation of amides using DCC [Video]. YouTube. [Link]
-
Patil, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133–145. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Sharma, A., & Mobin, S. M. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step [Image]. [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 11(3), 456–462. [Link]
-
Wang, X., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
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Application Notes & Protocols: The Pivotal Role of tert-Butyl Pyrazoles in Modern Agrochemical Synthesis
Introduction: The Synergy of the Pyrazole Core and the tert-Butyl Moiety
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the discovery of novel pesticides.[1] Its structural versatility and broad spectrum of biological activities have made it a "privileged scaffold" in agrochemical research, leading to the development of highly effective fungicides, insecticides, herbicides, and acaricides.[2][3][4] The efficacy of these compounds is often dramatically enhanced through strategic substitution on the pyrazole ring.
Among the most impactful of these substituents is the tert-butyl group. This bulky, lipophilic moiety is not merely a placeholder; it serves critical functions that optimize the performance of the agrochemical. The tert-butyl group enhances the molecule's affinity for lipid-rich environments, such as biological membranes, improving its ability to reach target sites.[5] Furthermore, its steric hindrance can shield the molecule from metabolic degradation, prolonging its activity in the target pest. This guide provides an in-depth exploration of the role of tert-butyl pyrazoles in agrochemical synthesis, focusing on key commercial compounds, their mechanisms of action, and detailed synthetic protocols for their preparation.
Key Applications and Commercial Agrochemicals
The incorporation of a tert-butyl group onto a pyrazole scaffold has yielded several highly successful commercial agrochemicals, particularly in the realm of acaricides (miticides) and fungicides. These compounds are prized for their high efficacy and often novel modes of action.
| Agrochemical | Class | Primary Use | Mechanism of Action | Developer(s) |
| Tebufenpyrad | Pyrazole Acaricide | Acaricide | Mitochondrial Electron Transport (MET) Complex I Inhibitor | Mitsubishi, BASF |
| Cyflumetofen | β-Ketonitrile Acaricide | Acaricide | MET Complex II Inhibitor | Otsuka Chemical Co. |
| Cyenopyrafen | Acrylonitrile Acaricide | Acaricide | MET Complex II Inhibitor | Nissan, Bayer |
| Fluxapyroxad | Pyrazole Carboxamide | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) - MET Complex II | BASF |
Core Mechanism of Action: Disruption of Cellular Respiration
A predominant mechanism of action for many tert-butyl pyrazole agrochemicals is the inhibition of the mitochondrial electron transport (MET) chain.[6] By targeting key enzyme complexes within the mitochondria, these compounds effectively shut down the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to paralysis and death of the target organism.[6]
-
Complex I Inhibitors (e.g., Tebufenpyrad): These compounds block the transfer of electrons from NADH to coenzyme Q (ubiquinone) at the NADH-CoQ reductase site, halting the respiratory chain at its starting point.[6]
-
Complex II Inhibitors (e.g., Cyflumetofen, Cyenopyrafen, Fluxapyroxad): Also known as Succinate Dehydrogenase Inhibitors (SDHIs), these agents prevent the oxidation of succinate to fumarate by blocking the succinate-CoQ reductase site, thereby disrupting both the electron transport chain and the citric acid cycle.[7][8][9]
Caption: Mechanism of pyrazole-based MET inhibitors.
Synthetic Strategies and Detailed Protocols
The synthesis of these complex agrochemicals relies on robust and regioselective chemical transformations. A common theme is the initial construction of a functionalized pyrazole core, which is then coupled with a side chain containing the crucial tert-butyl group.
Caption: Generalized workflow for tert-butyl pyrazole agrochemicals.
Protocol 1: Synthesis of Tebufenpyrad
Tebufenpyrad is a pyrazole amide synthesized from the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid and 4-tert-butylbenzylamine.[10] While several routes exist, the Mitsunobu reaction offers a mild and selective method for the final amidation step, avoiding the need for harsh acyl chloride reagents.[11]
Objective: To synthesize Tebufenpyrad via a Mitsunobu coupling reaction.
Pillar of Expertise: The Mitsunobu reaction is chosen for its mild conditions and high selectivity for forming the C-N amide bond, which minimizes side reactions and simplifies purification compared to traditional methods involving thionyl chloride to form an acyl chloride intermediate.[11] This is particularly advantageous when dealing with multifunctional molecules.
Materials:
-
1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid (1.0 eq)
-
4-tert-butylbenzylamine (1.2 eq)[11]
-
Triphenylphosphine (PPh₃) or other suitable phosphine (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[11]
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent[11]
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid (1.0 eq), 4-tert-butylbenzylamine (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF via syringe to dissolve the reagents. Stir the solution at room temperature.
-
Initiation of Mitsunobu Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIAD (1.5 eq) dropwise via a syringe pump over 30 minutes. The addition is exothermic and a color change is typically observed.
-
Causality Note: Slow, cooled addition of the azodicarboxylate is critical to control the reaction rate and prevent the formation of undesired byproducts from the decomposition of the reactive intermediates.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole carboxylic acid is consumed. This typically takes 2-4 hours.
-
Work-up and Extraction:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute HCl (to remove unreacted amine and hydrazine byproducts), saturated NaHCO₃ solution (to remove any remaining acidic starting material), and brine.
-
Trustworthiness Check: Each washing step is designed to remove specific impurities. The acid wash removes basic compounds, the base wash removes acidic compounds, and the brine wash removes residual water, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to obtain Tebufenpyrad as a white solid.[11]
Protocol 2: Synthesis of Cyflumetofen Intermediate
The synthesis of Cyflumetofen is a multi-step process.[12] A key step involves the esterification of 2-(trifluoromethyl)benzoic acid with tert-butanol to form a tert-butyl ester intermediate. This step introduces the precursor to the final active metabolite.
Objective: To synthesize tert-butyl 2-(trifluoromethyl)benzoate, a key intermediate for Cyflumetofen.
Pillar of Expertise: Direct esterification with tert-butanol is challenging under standard Fischer conditions due to the alcohol's steric hindrance and susceptibility to elimination. Therefore, a common and effective strategy is to first convert the carboxylic acid to a more reactive species, such as an acid chloride, before reaction with tert-butanol in the presence of a non-nucleophilic base.
Materials:
-
2-(Trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
tert-Butanol (1.5 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise at room temperature. The mixture will begin to bubble as HCl and SO₂ gas are evolved.
-
Causality Note: DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent than the acid chloride itself, thus accelerating the reaction.
-
-
Reaction Completion: Gently heat the mixture to reflux (approx. 40 °C for DCM) for 1-2 hours, or until gas evolution ceases. Monitor by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Removal of Excess Reagent: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-(trifluoromethyl)benzoyl chloride is typically used directly in the next step.
-
Esterification: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Base and Alcohol Addition: In a separate flask, prepare a solution of tert-butanol (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cold acid chloride solution.
-
Causality Note: Pyridine acts as a non-nucleophilic base to scavenge the HCl produced during the esterification, driving the reaction to completion. It is also a nucleophilic catalyst.
-
-
Reaction and Work-up: Allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude ester can be purified by vacuum distillation or column chromatography to yield pure tert-butyl 2-(trifluoromethyl)benzoate.
Conclusion
The strategic combination of the pyrazole core with a tert-butyl substituent is a proven and powerful strategy in the design of modern agrochemicals. This pairing effectively enhances molecular properties to create potent and metabolically stable compounds that act on crucial biological targets. The synthetic protocols outlined herein demonstrate the practical application of fundamental organic chemistry principles to construct these valuable molecules. As pest resistance continues to evolve, the foundational logic of using scaffolds like tert-butyl pyrazoles will undoubtedly inspire the next generation of crop protection agents.
References
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Cyflumetofen (Ref: OK-5101) - AERU - University of Hertfordshire. [Link]
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Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation - PubMed. [Link]
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Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - Springer. [Link]
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Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ResearchGate. [Link]
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Tebufenpyrad (Ref: AC 801757) - AERU - University of Hertfordshire. [Link]
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Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - AWS. [Link]
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. [Link]
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Tebufenpyrad synthesis | PDF - Slideshare. [Link]
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Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities - PubMed. [Link]
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Mode of action of pyrazoles and pyridazinones - ResearchGate. [Link]
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(Open Access) Synthesis of Acaricide Cyflumetofen (2008) | Wan Qin | 3 Citations. [Link]
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Cyenopyrafen (Ref: NC-512 ) - AERU - University of Hertfordshire. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed. [Link]
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Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar. [Link]
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Synthesis and acaricidal activity of cyenopyrafen and its geometric isomer - Semantic Scholar. [Link]
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Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Link]
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Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. [Link]
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Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. [Link]
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Synthesis and acaricidal activity of cyenopyrafen and its geometric isome - ResearchGate. [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. [Link]
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Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. [Link]
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Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection | Request PDF - ResearchGate. [Link]
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Application Notes & Protocols: Comprehensive Characterization of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (CAS No. 942508-00-1), a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] We move beyond mere procedural lists to offer a deep dive into the causality behind experimental choices, ensuring robust and reliable data generation. The protocols detailed herein cover structural elucidation, purity determination, and physicochemical property assessment, forming a self-validating analytical workflow. This guide is designed to empower researchers to confidently assess the quality and characteristics of this important molecule.
Introduction and Compound Overview
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a scaffold known for a wide spectrum of biological activities.[2][3] The presence of the sterically hindering tert-butyl group at the N1 position and the carboxylic acid at the C3 position imparts specific physicochemical properties that influence its reactivity, solubility, and potential as a synthon in drug discovery. Accurate characterization is paramount to ensure reproducibility in downstream applications, from medicinal chemistry campaigns to process scale-up.
This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA) for a multi-faceted characterization of the title compound.
Physicochemical Properties Summary
A foundational understanding of the compound's basic properties is critical for selecting appropriate analytical conditions, such as solvent choice and temperature programs.
| Property | Value | Source/Rationale |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated from structure. |
| Molecular Weight | 168.19 g/mol | Calculated from formula.[4] |
| Appearance | White to off-white powder/solid | General property for similar organic acids. |
| Melting Point | Approx. 204-213 °C (for parent compound) | The melting point of the parent 1H-Pyrazole-3-carboxylic acid is in this range. The tert-butyl group may alter this, necessitating experimental verification via DSC. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Acetonitrile). Limited solubility in non-polar solvents and water. | Based on the presence of a polar carboxylic acid group and a non-polar tert-butyl group. Experimental verification is recommended. |
Workflow for Comprehensive Characterization
A logical and efficient workflow ensures that all critical quality attributes of the compound are assessed. The proposed workflow starts with identity confirmation and proceeds to purity and stability analysis.
Caption: Integrated workflow for the characterization of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Structural Elucidation and Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination of organic molecules. For this compound, ¹H and ¹³C NMR will confirm the connectivity of all atoms. 2D NMR techniques like HSQC and HMBC are invaluable for assigning quaternary carbons and resolving any ambiguities.[5]
Expected ¹H and ¹³C NMR Chemical Shifts:
-
¹H NMR:
-
tert-Butyl protons: A sharp singlet around 1.5-1.7 ppm (9H).
-
Pyrazole C4-H: A singlet or doublet around 6.5-7.0 ppm (1H).
-
Pyrazole C5-H: A singlet or doublet around 7.8-8.2 ppm (1H).
-
Carboxylic Acid OH: A very broad singlet, typically >10 ppm, which may exchange with D₂O.[6]
-
-
¹³C NMR:
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Trustworthiness Check: To confirm the acidic proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal should disappear or significantly diminish.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed depending on the sample concentration.
-
-
2D NMR (if needed):
-
If assignments are ambiguous, run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations.[5]
-
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight of the compound, serving as a primary identity check. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. Fragmentation patterns can offer additional structural confirmation. For N-heterocycles, fragmentation often involves the cleavage of bonds adjacent to the heteroatoms.[9][10][11]
Protocol: LC-MS and HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an LC-MS system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.
-
Ionization Mode:
-
Negative Ion Mode (ESI-): This is often preferred for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. Expected m/z = 167.08.
-
Positive Ion Mode (ESI+): The [M+H]⁺ ion may also be observed. Expected m/z = 169.10.
-
-
HRMS Acquisition:
-
Analyze the sample on an Orbitrap or Time-of-Flight (TOF) mass spectrometer to obtain a high-resolution mass.
-
Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical calculated mass for the elemental formula C₈H₁₂N₂O₂. For [M-H]⁻, the theoretical exact mass is 167.0826.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. For this molecule, it will verify the carboxylic acid and the aromatic pyrazole ring.[12]
Characteristic IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[6][13][14] This is a hallmark of a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1690-1720 cm⁻¹.[6][13][14]
-
C=N and C=C Stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.[3][15]
-
C-H Stretches (tert-Butyl): Bands just below 3000 cm⁻¹.
Protocol: FT-IR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to expected frequencies for the functional groups.
Purity Determination
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. A reverse-phase method is typically suitable for a compound with this polarity. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials.[16]
Protocol: Reverse-Phase HPLC Purity Assay
-
Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size) is a good starting point.[17]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Method Development (Gradient Elution):
-
Start with a broad gradient (e.g., 5% to 95% B over 15-20 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the pyrazole ring absorbs, typically around 210-230 nm. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity.
-
Injection Volume: 5-10 µL of a ~0.5 mg/mL sample solution (dissolved in mobile phase or a compatible solvent).
-
-
Data Analysis:
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: The method should be validated for specificity, linearity, and precision according to guidelines like ICH Q2(R1) for drug development applications.
-
Caption: Step-by-step workflow for the HPLC purity analysis protocol.
Physicochemical Property Analysis
Thermal Analysis (DSC/TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of a material.[18][19] DSC measures heat flow to determine melting point and identify polymorphic transitions, while TGA measures mass change as a function of temperature to assess thermal stability and decomposition temperature.[20][21]
Protocol: DSC and TGA Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate dedicated instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or platinum pan.
-
TGA Method:
-
Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (Nitrogen gas flow) to prevent oxidative decomposition.
-
Data to Obtain: Onset temperature of decomposition, temperature of maximum weight loss, and residual mass.
-
-
DSC Method:
-
Heat the sample from ambient temperature through its melting point (e.g., to 250 °C) at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.
-
Data to Obtain: Onset of melting, peak melting temperature (Tₘ), and enthalpy of fusion (ΔHfus).
-
Trustworthiness Check: Perform a second heating cycle after controlled cooling to check for polymorphism or changes in the material upon melting.
-
Conclusion
The suite of analytical techniques described provides a robust, multi-faceted framework for the complete characterization of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid. By integrating data from NMR, MS, FT-IR, HPLC, and Thermal Analysis, researchers can establish a comprehensive quality profile, ensuring the identity, purity, and stability of their material. This validated understanding is the bedrock of reliable and reproducible scientific research and development.
References
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Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]
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MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Semantic Scholar. Available at: [Link]
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Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative. ResearchGate. Available at: [Link]
-
1H-NMR spectrum of pyrazole. ResearchGate. Available at: [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. ProQuest. Available at: [Link]
-
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. Available at: [Link]
-
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. Available at: [Link]
-
Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Journal of Organic Chemistry. Available at: [Link]
-
Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. ResearchGate. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]
-
IR: carboxylic acids. University of Calgary. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. ScienceDirect. Available at: [Link]
-
Thermal Analysis. Chemistry LibreTexts. Available at: [Link]
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High temperature DSC-TGA curve of raw stearic acid (SA). ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, butyl ester. US EPA. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
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Application Note & Protocol: High-Purity Synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid via Recrystallization
Introduction
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in contemporary drug discovery, forming the structural core of numerous pharmacologically active agents. The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, compromising the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). Recrystallization stands as a robust and scalable purification technique, leveraging solubility differentials to effectively remove process-related impurities.[1][2] This document provides a comprehensive guide to the recrystallization of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, grounded in the fundamental principles of crystallization science to ensure a reliable and reproducible, high-purity outcome.
Core Principles of Recrystallization
Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[3][4] The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][4] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor, or sparingly soluble at high temperatures, allowing for their removal via hot filtration.[4]
The process involves dissolving the crude solid in a minimal amount of hot solvent to create a saturated solution.[1][3] As this solution slowly cools, the solubility of the target compound decreases, leading to supersaturation and subsequent crystallization. The slow, controlled formation of the crystal lattice selectively incorporates the desired molecules, excluding impurities and resulting in a significantly purified solid product upon filtration.[3]
Visualizing the Recrystallization Workflow
Caption: Recrystallization workflow for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Experimental Protocol
This protocol details the recrystallization of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid. Safety glasses, lab coat, and appropriate gloves are mandatory. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
Crude 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
-
Ethanol, Reagent Grade
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass funnel
-
Watch glass
Solvent System Selection:
For pyrazole derivatives, a mixed solvent system often provides the optimal solubility profile for effective purification.[5] A common and effective technique involves dissolving the compound in a "good" solvent where it is highly soluble (e.g., ethanol or methanol) and then adding a "poor" or "anti-solvent" (e.g., water) in which the compound has limited solubility, to induce precipitation.[5] For 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, an ethanol/water mixture is a suitable choice.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate. The goal is to use just enough solvent to fully dissolve the solid at or near the boiling point of the solvent.[3][5]
-
If any insoluble impurities remain after the addition of a reasonable amount of hot ethanol, proceed to the hot filtration step.
-
-
Hot Filtration (Optional):
-
This step is only necessary if insoluble impurities are observed in the hot solution.
-
Preheat a gravity filtration setup (glass funnel with fluted filter paper and a receiving Erlenmeyer flask) by pouring hot solvent through it. This prevents premature crystallization in the funnel.
-
Quickly pour the hot solution containing the dissolved product through the preheated funnel to remove the insoluble impurities.
-
-
Crystallization:
-
To the hot, clear ethanolic solution, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).[5] This indicates the point of saturation.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Data Summary
| Parameter | Recommended Value | Rationale |
| Solvent System | Ethanol/Water | Provides a good solubility gradient for pyrazole-based carboxylic acids, where ethanol acts as the "good" solvent and water as the "anti-solvent".[5] |
| Initial Solvent | Minimal Hot Ethanol | Using the minimum amount of hot solvent ensures the solution is saturated upon cooling, maximizing the yield.[5] |
| Cooling Rate | Slow, ambient cooling followed by an ice bath | Slow cooling promotes the growth of larger, purer crystals by allowing for the selective exclusion of impurities from the crystal lattice.[1] |
| Expected Purity | >99% (by HPLC) | Recrystallization is a highly effective method for removing most process-related impurities. |
| Expected Yield | 80-95% | Yield is dependent on the initial purity and careful execution of the protocol, particularly minimizing the amount of hot solvent used. |
Troubleshooting and Key Considerations
-
Oiling Out: If the compound separates as an oil instead of crystals, it indicates that the solution is supersaturated at a temperature above the compound's melting point.[5] To remedy this, add more of the "good" solvent (ethanol) to the hot solution to decrease the saturation point, and ensure a slower cooling rate.[5]
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and re-cool. Alternatively, scratching the inside of the flask with a glass rod at the liquid's surface can induce nucleation. The introduction of a seed crystal of the pure compound can also initiate crystallization.[5]
-
Low Yield: A low yield is often due to using an excessive amount of solvent during the dissolution step or incomplete crystallization.[5] Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled in an ice bath.
References
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. Available from: [Link]
-
Wired Chemist. Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
PubChem. 1H-Pyrazole-3-carboxylic acid, butyl ester. Available from: [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Available from: [Link]
- Google Patents. Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. Method for purifying pyrazoles.
-
MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
US EPA. 1H-Pyrazole-3-carboxylic acid, butyl ester - Substance Details. Available from: [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]
Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Sulfonylated Aminopyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] When functionalized with a sulfonamide moiety, the resulting N-sulfonylated aminopyrazoles exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This unique combination of structural features makes them privileged scaffolds in the design and development of novel therapeutic agents. The sulfonamide group, in particular, is a critical pharmacophore that can modulate the physicochemical properties of a molecule, such as acidity and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.
This comprehensive guide, designed for researchers and professionals in drug development, provides a detailed experimental procedure for the N-sulfonylation of aminopyrazoles. Beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering insights into reagent selection, reaction optimization, and troubleshooting, thereby empowering scientists to confidently and efficiently synthesize these valuable compounds.
Reaction Mechanism: A Stepwise Look at N-Sulfonylation
The N-sulfonylation of an aminopyrazole is a nucleophilic substitution reaction. The process is initiated by the nucleophilic attack of the amino group of the pyrazole on the electrophilic sulfur atom of the sulfonyl chloride.[6] This step forms a transient intermediate. A base is crucial in this reaction to neutralize the hydrogen chloride (HCl) generated, which drives the reaction to completion.[6] The absence of a base would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
The general mechanism can be visualized as follows:
Caption: General mechanism of N-sulfonylation of aminopyrazoles.
Materials and Reagents
For a successful N-sulfonylation, the use of high-purity, anhydrous reagents and solvents is paramount, as sulfonyl chlorides are highly susceptible to hydrolysis.[7]
| Reagent/Material | Specification | Purpose |
| Aminopyrazole Derivative | >98% purity | Starting material |
| Sulfonyl Chloride Derivative | >98% purity | Sulfonylating agent |
| Anhydrous Base | e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) | HCl scavenger |
| Anhydrous Solvent | e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) | Reaction medium |
| Round-bottom flask | Appropriate size, oven-dried | Reaction vessel |
| Magnetic stirrer and stir bar | For efficient mixing | |
| Ice bath | For temperature control | |
| Inert atmosphere setup | Nitrogen or Argon gas line | To maintain anhydrous conditions |
| Standard glassware for workup | Separatory funnel, beakers, flasks | Extraction and washing |
| Drying agent | Anhydrous sodium sulfate or magnesium sulfate | To dry the organic phase |
| Rotary evaporator | For solvent removal | |
| Thin-Layer Chromatography (TLC) | Silica gel plates | To monitor reaction progress |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general and robust method for the N-sulfonylation of aminopyrazoles. The specific quantities and reaction times may need to be optimized for different substrates.
Caption: Step-by-step workflow for the N-sulfonylation of aminopyrazoles.
Detailed Steps:
-
Reactant Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aminopyrazole (1.0 equivalent) and the anhydrous base (1.2-1.5 equivalents) in the chosen anhydrous solvent. The use of a slight excess of the base ensures complete neutralization of the generated HCl.[6]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0-1.1 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintaining the temperature at 0 °C during the addition is critical.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aminopyrazole is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure N-sulfonylated aminopyrazole.
Characterization and Analysis
The identity and purity of the synthesized N-sulfonylated aminopyrazoles should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. In the ¹H NMR spectrum, the disappearance of the N-H protons of the starting aminopyrazole and the appearance of a new sulfonamide N-H signal (if applicable) are indicative of a successful reaction.[1][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[1][8]
-
Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ for the asymmetric and symmetric SO₂ stretching, respectively).[1][8]
-
Elemental Analysis: Determines the elemental composition of the product.[1]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Hydrolysis of sulfonyl chloride due to moisture.[7] | Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[7] Use a fresh bottle of sulfonyl chloride. |
| Inappropriate base or insufficient amount of base. | Use a non-nucleophilic organic base like pyridine or triethylamine. Ensure at least 1.2 equivalents are used. | |
| Formation of multiple products | Di-sulfonylation of a primary aminopyrazole. | Use a stoichiometric amount of sulfonyl chloride (1.0-1.1 equivalents).[6] |
| Side reactions due to elevated temperature. | Maintain the reaction temperature at 0 °C during the addition of the sulfonyl chloride. | |
| Difficult purification | Excess base or base-HCl salt co-eluting with the product. | Perform a thorough aqueous workup to remove all salts. A brine wash is critical.[6] |
Comparative Overview of Reagents
The choice of sulfonyl chloride and base can significantly impact the reaction outcome.
| Sulfonylating Agent | Base | Typical Solvent | Key Considerations |
| Methanesulfonyl chloride | Triethylamine (TEA), Pyridine | Dichloromethane (DCM) | Highly reactive, suitable for a wide range of amines.[6] |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine, TEA | DCM, THF | Commonly used for the introduction of the tosyl group.[9] |
| Benzenesulfonyl chloride | Pyridine, TEA | DCM, THF | Used for the synthesis of benzenesulfonamides. |
| Dansyl chloride | Sodium bicarbonate, TEA | Acetone, Water | Used for fluorescent labeling of amines. |
Safety Precautions
-
Sulfonyl chlorides are corrosive and react violently with water. [10][11][12] Handle them in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13]
-
Avoid inhalation of vapors and contact with skin and eyes. [10][13] In case of contact, immediately flush the affected area with copious amounts of water.[10][13]
-
Organic solvents are flammable. Keep them away from ignition sources.
-
Bases like pyridine and triethylamine are corrosive and have strong odors. Handle them with care in a fume hood.
By adhering to these detailed protocols and safety guidelines, researchers can effectively synthesize N-sulfonylated aminopyrazoles, paving the way for the discovery of new and potent therapeutic agents.
References
-
Mechanistic proposal for the sulfonylation of amines. RSC Advances. [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Facile Synthesis and Sulfonylation of 4-Aminopyrazoles | Request PDF - ResearchGate. [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
-
N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]
-
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]
Sources
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- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
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- 13. chemicalbook.com [chemicalbook.com]
The Convergence of Pyrazole Carboxylic Acids and Nitric Oxide Donors: A Guide to Designing and Evaluating Novel Hybrid Molecules
Introduction: The Strategic Union of Two Pharmacophores
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of pyrazole carboxylic acid-NO donor hybrids. We will explore the underlying scientific principles, provide detailed experimental protocols, and offer insights into the critical aspects of their preclinical evaluation.
The Scientific Rationale: A Synergistic Approach to Therapy
The conjugation of a pyrazole carboxylic acid scaffold with a nitric oxide donor is not merely a chemical exercise but a strategic endeavor to achieve synergistic therapeutic outcomes. The pyrazole moiety acts as the "anchor" pharmacophore, directing the molecule to its primary biological target, such as the COX enzymes in the context of inflammation.[1][10] The NO donor, in turn, is designed to release nitric oxide in a controlled manner, eliciting a range of beneficial effects.
Beyond this gastro-sparing effect, the released NO can contribute directly to the therapeutic action. In the context of inflammation, NO can modulate the activity of various immune cells and cytokines. In cancer therapy, high concentrations of NO can be cytotoxic to tumor cells and can also enhance the efficacy of conventional chemotherapeutic agents.[7][8][11]
Visualizing the Strategy: Conceptual Workflow
Caption: A conceptual workflow for the development of pyrazole-NO hybrid molecules.
Synthesis and Characterization: Building the Hybrid Molecule
The synthesis of pyrazole carboxylic acid-NO donor hybrids typically involves a multi-step process. The core pyrazole carboxylic acid scaffold can be synthesized through various established methods, often starting from the condensation of a β-diketone with hydrazine.[12][13] The nitric oxide donating moiety, commonly an organic nitrate or an oxime, is then introduced through a suitable linker.[14][15]
Protocol 1: General Synthesis of a Pyrazole-Nitrate Ester Hybrid
This protocol outlines a general strategy for synthesizing a pyrazole-NO hybrid where the NO donor is a nitrate ester, linked to the pyrazole carboxylic acid via an alkyl chain.
Step 1: Synthesis of the Pyrazole Carboxylic Acid Core
-
This step is highly dependent on the desired substitution pattern of the pyrazole ring. A common method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] The resulting pyrazole ester is then hydrolyzed to the corresponding carboxylic acid.
Step 2: Introduction of the Linker
-
To a solution of the pyrazole carboxylic acid (1 equivalent) in a suitable solvent (e.g., dry DMF), add a coupling agent such as DCC (1.1 equivalents) and a catalyst like DMAP (0.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add a haloalkanol (e.g., 4-chlorobutanol, 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
Step 3: Nitration of the Terminal Alcohol
-
Prepare a nitrating mixture by adding fuming nitric acid (1.5 equivalents) dropwise to acetic anhydride (3 equivalents) at 0°C.
-
Dissolve the product from Step 2 in a cold, inert solvent like chloroform.[16]
-
Add the cold nitrating mixture dropwise to the solution of the pyrazole-linker intermediate, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2-4 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the final pyrazole-nitrate ester hybrid by column chromatography or recrystallization.
Characterization
The synthesized hybrid molecules must be thoroughly characterized to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Presence of characteristic peaks for the pyrazole ring, linker, and terminal nitrate ester moiety. |
| ¹³C NMR | Structural confirmation | Confirmation of the carbon skeleton of the hybrid molecule. |
| Mass Spectrometry | Molecular weight determination | The molecular ion peak corresponding to the calculated mass of the hybrid molecule. |
| FT-IR Spectroscopy | Functional group analysis | Characteristic absorption bands for C=O (acid/ester), N-O (nitrate), and other functional groups. |
| HPLC | Purity assessment | A single major peak indicating high purity of the final compound. |
| Elemental Analysis | Elemental composition | The percentage of C, H, and N should be within ±0.4% of the calculated values. |
In Vitro Evaluation: Assessing NO Release and Biological Activity
A crucial step in the evaluation of these hybrid molecules is to quantify their ability to release nitric oxide and to assess their biological activity in relevant assays.
Protocol 2: Determination of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide release by quantifying nitrite, a stable and nonvolatile breakdown product of NO.[14][15][16]
Materials:
-
Griess Reagent: A 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Phosphate buffer (pH 7.4)
-
L-cysteine
-
Sodium nitrite (for standard curve)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of the test compound to a phosphate buffer (pH 7.4) containing L-cysteine to a final concentration of 10⁻⁴ M.[16] L-cysteine is often included to facilitate the decomposition of the nitrate ester.
-
Incubate the plate at 37°C for a specified time course (e.g., 1, 2, 4, 8 hours).
-
At each time point, take an aliquot of the reaction mixture and add the Griess reagent.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Construct a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite released from the test compound and express it as a percentage of the theoretical maximum NO release.
Protocol 3: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
The anti-inflammatory activity of pyrazole-NO hybrids is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the enzyme (COX-1 or COX-2) with the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured using a colorimetric or fluorometric probe.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
-
Compare the IC₅₀ values for COX-1 and COX-2 to determine the selectivity of the compound.
Visualizing the Mechanism: Pyrazole-NO Hybrid Action
Caption: Proposed mechanism of action for a pyrazole-NO hybrid molecule.
In Vivo Applications and Preclinical Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a physiological context.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., control, standard drug like indomethacin, and test compound at different doses).
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Ulcerogenic Liability
A key advantage of pyrazole-NO hybrids is their potential for reduced gastrointestinal toxicity. This should be evaluated in parallel with the efficacy studies.
Procedure:
-
Following the final paw volume measurement in the anti-inflammatory assay, euthanize the animals.
-
Isolate the stomachs and open them along the greater curvature.
-
Wash the stomachs with saline and examine for the presence of ulcers or any other gastric lesions under a magnifying glass.
-
Score the ulcers based on their number and severity.
-
Compare the ulcer index of the test compound-treated groups with that of the standard NSAID-treated group.
Conclusion and Future Directions
The strategic combination of pyrazole carboxylic acids and nitric oxide donors offers a powerful platform for the development of novel therapeutics with enhanced efficacy and improved safety profiles. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and comprehensive evaluation of these promising hybrid molecules. Future research in this area may focus on the development of tumor-targeting pyrazole-NO hybrids for cancer therapy, the exploration of novel NO donor moieties with different release kinetics, and the investigation of their potential in other therapeutic areas such as cardiovascular and neurodegenerative diseases. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
- Abdel-Hafez, A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- Bhandare, R. R., et al. (2015).
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Tewari, A. K., et al. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage.
- Abdel-Hafez, A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
- Khan, I., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
- Sathishkumar, N., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.
- Goyal, A., & Jain, S. (n.d.).
- Fadaly, W. A. A., et al. (2025).
- Kumar, A., et al. (2025).
- Kumar, P., & Kumar, R. (2014). Current status of pyrazole and its biological activities. PubMed Central.
- Southan, G. J., et al. (1997).
- Li, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [No Source Found].
- Hassan, G. S., et al. (2016).
- Patel, K., et al. (2021).
- Liu, X., et al. (2016).
- Patel, R., et al. (2014). Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents. PubMed Central.
- Bekhit, A. A., & Abdel-Aziem, T. (2004).
- de Oliveira, R., et al. (2021).
- Choudhari, A. S., et al. (2023). Can Nitric Oxide-Based Therapy Be Improved for the Treatment of Cancers? A Perspective. [No Source Found].
- Singh, G., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Singh, S., & Gupta, A. K. (2015). Nitric oxide donors: Novel cancer therapeutics (Review).
- Sung, Y. C., & Kim, S. (2020). Opportunities for Nitric Oxide in Potentiating Cancer Immunotherapy. PubMed Central.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid. We provide in-depth troubleshooting advice and optimized protocols to help you overcome common challenges and significantly increase your reaction yields. Our insights are based on established literature and extensive laboratory experience.
Section 1: Synthetic Strategy and Core Principles
The synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is most reliably achieved through a two-step sequence:
-
Knorr Pyrazole Synthesis: A cyclocondensation reaction between a suitable β-dicarbonyl equivalent and tert-butylhydrazine to form the pyrazole core, typically as an ester.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
The primary challenges in this synthesis often revolve around regioselectivity in the first step and achieving complete conversion in the second, all while minimizing side-product formation.
Below is a diagram illustrating the most common and effective synthetic pathway.
Caption: High-level overview of the two-step synthesis pathway.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in real-time.
Question 1: My yield for the initial cyclocondensation (Step 1) is very low. What are the likely causes and how can I fix it?
Answer: Low yield in the Knorr pyrazole synthesis is a frequent issue. Let's break down the potential culprits:
-
Cause A: Inactive Hydrazine Reagent. tert-Butylhydrazine hydrochloride is the common starting material, but the reaction requires the free base. If the added base is insufficient or inefficient, the concentration of the active nucleophile will be too low.
-
Solution: Ensure you are using at least one molar equivalent of a suitable base (e.g., sodium acetate, triethylamine) to liberate the free hydrazine. For a more robust procedure, consider preparing the free base from the hydrochloride salt just before use and using it directly.[1]
-
-
Cause B: Competing Side Reactions. The β-dicarbonyl starting material, such as diethyl 2-(ethoxymethylene)malonate, can undergo other reactions if conditions are not optimal.
-
Solution: Control the reaction temperature carefully. While reflux is often required, excessive heat for prolonged periods can lead to degradation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. The choice of solvent is also critical; ethanol is commonly used and generally effective.[2]
-
-
Cause C: Sub-optimal pH. The reaction mechanism involves both nucleophilic attack and dehydration steps. The overall pH of the reaction medium can influence the rates of these steps.
-
Solution: Using a weak base like sodium acetate helps buffer the system. Some protocols benefit from the addition of a catalytic amount of acid (like acetic acid) to facilitate the dehydration step, though this should be optimized carefully.[3]
-
Question 2: I'm getting a mixture of products, likely regioisomers. How can I ensure the reaction produces the N1-tert-butyl isomer exclusively?
Answer: Regioselectivity is a classic challenge in pyrazole synthesis when using unsymmetrical dicarbonyl compounds.[4] However, your choice of starting material can circumvent this entirely.
-
The Best Solution: Use a Symmetrical Precursor. The issue of regioisomerism arises when the two carbonyl groups of the 1,3-dicarbonyl compound are electronically and sterically different. By using a precursor like diethyl 2-(ethoxymethylene)malonate , the molecule is symmetrical with respect to the reactive carbons after the initial Michael addition, which prevents the formation of regioisomers. The cyclization pathway is predetermined.
-
If Using an Unsymmetrical Diketone: If you must use an unsymmetrical precursor (e.g., a 1,3-ketoester), the bulky tert-butyl group on the hydrazine will sterically direct the initial nucleophilic attack to the less hindered carbonyl carbon (often the ketone), which typically leads to the desired N1-substituted pyrazole.[4] However, yields of the desired isomer may be lower. For this specific target molecule, sticking to symmetrical malonate derivatives is the superior strategy.
Question 3: The saponification of the ester (Step 2) is slow, and the reaction doesn't go to completion. What can I do?
Answer: Incomplete hydrolysis is often due to the steric hindrance of the ester or precipitation of the carboxylate salt.
-
Cause A: Insufficient Hydroxide. You need at least one equivalent of hydroxide to saponify the ester and a second equivalent to deprotonate the resulting carboxylic acid.
-
Solution: Use a clear excess of the base, typically 2.5 to 3.0 molar equivalents of LiOH or NaOH. Lithium hydroxide (LiOH) is often preferred as it can minimize potential side reactions.
-
-
Cause B: Poor Solubility. As the reaction proceeds, the sodium or lithium salt of the product may precipitate from the reaction mixture, slowing down the hydrolysis of the remaining ester.
-
Solution: Ensure a suitable co-solvent system is used. A mixture of tetrahydrofuran (THF) and water or methanol and water is effective at keeping both the starting ester and the intermediate carboxylate salt in solution.[5] Applying moderate heat (e.g., 50-60 °C) will also increase both solubility and reaction rate.
-
-
Cause C: Ineffective Workup. The final product is an acid and must be liberated from its salt by acidification.
-
Solution: After the reaction is complete (as confirmed by TLC or LC-MS), cool the mixture in an ice bath and carefully acidify with a strong acid (e.g., 1M or 2M HCl) until the pH is ~2-3. The product should precipitate as a solid, which can then be collected by filtration.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it better to start with a precursor that has an ester, nitrile, or methyl group at the C3 position?
A1: Each approach has its merits, but starting with an ester is the most common and often the most reliable method for this specific target.
-
Ester (Recommended): The cyclocondensation to form pyrazole esters is well-established, and the subsequent hydrolysis (saponification) is a high-yielding, robust reaction.[6]
-
Nitrile: Hydrolysis of a nitrile group to a carboxylic acid requires harsh conditions (strong acid or base at high temperatures), which can risk degrading the pyrazole ring or removing the tert-butyl group.
-
Methyl/Alkyl Group: Oxidation of a C3-alkyl group (e.g., methyl) to a carboxylic acid using strong oxidants like potassium permanganate (KMnO₄) is a viable method.[7] However, it can suffer from incomplete conversion or over-oxidation, and the workup can be cumbersome.[8]
Q2: How important is the quality of the tert-butylhydrazine hydrochloride?
A2: It is critically important. This reagent is hygroscopic and can degrade over time. Using a low-purity starting material is a primary cause of low yields. We recommend purchasing from a reputable supplier and storing it in a desiccator. If you suspect the quality is poor, it's best to use a fresh bottle.[1]
Q3: Can this synthesis be performed as a "one-pot" reaction?
A3: While some pyrazole syntheses can be performed in a one-pot fashion, combining the cyclocondensation and saponification steps for this target is not recommended.[9][10][11] The conditions are incompatible; the cyclocondensation is typically run in an alcohol solvent under neutral or slightly basic conditions, while saponification requires a strong aqueous base. Attempting to combine them would lead to a complex mixture of side products. A sequential, two-step process with isolation of the intermediate ester will provide a much higher yield and purity.
Section 4: Optimized Experimental Protocol
This protocol details a reliable, high-yield, two-step synthesis.
Step 1: Synthesis of Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| tert-Butylhydrazine hydrochloride | 124.61 | 10.0 g | 80.25 | 1.0 |
| Sodium Acetate (anhydrous) | 82.03 | 7.25 g | 88.3 | 1.1 |
| Diethyl 2-(ethoxymethylene)malonate | 216.23 | 17.35 g | 80.25 | 1.0 |
| Ethanol (200 proof) | 46.07 | 150 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butylhydrazine hydrochloride (10.0 g), sodium acetate (7.25 g), and ethanol (150 mL).
-
Stir the suspension at room temperature for 20 minutes to allow for the formation of the free base.
-
Add diethyl 2-(ethoxymethylene)malonate (17.35 g) to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.
-
Monitoring: The reaction can be monitored by TLC (Eluent: 30% Ethyl Acetate in Hexane). The product spot should be UV active and stain with permanganate.
-
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil, which may solidify upon standing. Purification by column chromatography is typically not required for the next step.
Step 2: Synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
| Reagent | MW ( g/mol ) | Amount (from Step 1) | Moles (mmol) | Equivalents |
| Crude Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate | 196.24 | ~15.7 g | ~80.25 | 1.0 |
| Lithium Hydroxide monohydrate (LiOH·H₂O) | 41.96 | 8.42 g | 200.6 | 2.5 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |
| Water | 18.02 | 100 mL | - | - |
| Hydrochloric Acid (2M) | 36.46 | As needed (~100 mL) | - | - |
Procedure:
-
Transfer the crude ester from Step 1 into a 500 mL round-bottom flask with a magnetic stir bar.
-
Add THF (100 mL) and water (100 mL), and stir until the ester is fully dissolved.
-
Add lithium hydroxide monohydrate (8.42 g) to the solution.
-
Heat the mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC (30% Ethyl Acetate in Hexane). The product acid will remain at the baseline.
-
-
Once the reaction is complete, cool the flask in an ice-water bath to 0-5 °C.
-
Slowly and carefully acidify the reaction mixture by adding 2M HCl while stirring. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2-3.
-
A white precipitate of the product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).
-
Dry the product under high vacuum to a constant weight. The product should be a white to off-white crystalline solid.
Section 5: Troubleshooting Workflow
If you encounter a low overall yield, use the following decision tree to diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield issues.
References
-
Şener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Pollock, P. M., & Cole, K. P. (n.d.). t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications. Available at: [Link]
-
Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Sener, A., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Sener, A., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Semantic Scholar. Available at: [Link]
-
Gouda, M. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Medicinal Chemistry Research. Available at: [Link]
-
Kim, B. R., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. RSC Publishing. Available at: [Link]
-
Soliman, F. S., et al. (1981). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-shamali, M. A., & El-faham, A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
-
Kurbatova, A. A., et al. (2022). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules. Available at: [Link]
-
Al-Shamali, M. A., & El-Faham, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pinto, D. C., et al. (2017). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. ResearchGate. Available at: [Link]
-
Janin, Y. L. (2014). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]
-
Csonka, R., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. Available at: [Link]
-
Kelly, C. B., et al. (2018). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank. Available at: [Link]
-
Naim, M. J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Technical Support Center: Troubleshooting the Purification of Acidic Pyrazole Compounds
Introduction
Welcome to the technical support center for the purification of acidic pyrazole compounds. Pyrazoles are a vital class of heterocyclic compounds in drug discovery and materials science.[1][2][3] However, their purification can present unique challenges. The presence of an acidic N-H proton on the pyrazole ring (pKa ≈ 14.2) and potentially other acidic functional groups can lead to issues like peak tailing in chromatography, poor solubility, and difficulty in removing related impurities.[4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you overcome common purification hurdles and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Chromatography
Q1: Why is my acidic pyrazole compound streaking or tailing on my silica gel column?
A1: This is the most common issue and is typically caused by undesirable interactions between your acidic pyrazole and the stationary phase.
-
Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. While your compound is acidic, the pyrazole nitrogen atoms also have basic lone pairs.[1][5] These can interact strongly with the silanol groups through hydrogen bonding or acid-base interactions, leading to a slow, uneven elution that manifests as tailing or streaking.[6][7] This phenomenon essentially creates multiple retention mechanisms for a single analyte.[6][7]
-
Troubleshooting Strategies:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent. This protonates the basic sites on your pyrazole and suppresses the ionization of the silica gel's silanol groups, minimizing secondary interactions.[8]
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your mobile phase containing a small amount of a base like triethylamine (TEA) (~0.5-1%).[9][10] This effectively "caps" the most active silanol sites. Alternatively, you can add TEA directly to your eluent system.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated (end-capped) silica gel.[9][10] For very polar compounds, reversed-phase (C18) chromatography is an excellent alternative.[9][11]
-
Q2: When should I choose reversed-phase (RP) chromatography over normal-phase for my acidic pyrazole?
A2: Reversed-phase HPLC or flash chromatography is often a superior choice for acidic and other polar compounds that behave poorly on silica.
-
Rationale: In RP chromatography, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This setup minimizes the acid-base interactions that cause tailing on silica.
-
Best-Use Cases:
-
Pro-Tip: For acidic analytes in RP-HPLC, it is recommended to acidify the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to a pH at least 2 units below your compound's pKa. This ensures the compound is in its neutral, protonated form, leading to sharper peaks and better retention.[13]
Crystallization & Precipitation
Q3: My pyrazole has low solubility in common recrystallization solvents. What should I do?
A3: Finding the right solvent is key. When single-solvent systems fail, mixed-solvent systems are the solution.[14][15]
-
The Mixed-Solvent Technique:
-
Dissolve your crude pyrazole in a minimal amount of a hot "good" solvent where it is highly soluble (e.g., ethanol, ethyl acetate, acetone).[14]
-
While the solution is still hot, slowly add a "poor" or "anti-solvent" where your compound is insoluble (e.g., water, hexanes, heptane) until you observe persistent cloudiness (turbidity).[14][16] The two solvents must be miscible with each other.
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual decrease in solubility will promote the formation of pure crystals.[17]
-
Q4: My acidic pyrazole is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[14]
-
Troubleshooting Strategies:
-
Add More Solvent: Re-heat the mixture until the oil redissolves, then add more of the "good" solvent to lower the saturation point.[14]
-
Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slow cooling is critical for crystal nucleation.[14][17]
-
Change Solvents: Try a solvent system with a lower boiling point.[14]
-
Use a Seed Crystal: If you have a tiny amount of pure solid, add it to the cooled, supersaturated solution to initiate crystallization.[14]
-
Extraction & Work-up
Q5: How can I efficiently remove a non-acidic (neutral or basic) impurity from my acidic pyrazole product?
A5: This is a perfect scenario for a classic acid-base extraction, which leverages the different solubilities of a compound's neutral and salt forms.[18][19][20]
-
The Principle: Your acidic pyrazole will react with a weak base (like sodium bicarbonate) to form a water-soluble salt (a pyrazolate). Neutral or basic impurities will remain in the organic layer.[21]
-
Workflow:
-
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base (e.g., NaHCO₃). Your acidic pyrazole will move into the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer contains the neutral/basic impurities and can be discarded.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the solution is acidic (check with pH paper). Your purified acidic pyrazole will precipitate out of the solution.
-
Collect the pure solid product by filtration.[20]
-
Troubleshooting Guides & Protocols
Guide 1: Resolving Peak Tailing in Normal-Phase Chromatography
This guide provides a decision-making workflow for troubleshooting peak tailing of acidic pyrazoles on silica gel.
Caption: Troubleshooting workflow for peak tailing.
Protocol 1: Purification via Acid-Base Extraction
This protocol details the steps to separate an acidic pyrazole from neutral impurities.
-
Dissolution: Dissolve ~1.0 g of the crude product in 50 mL of ethyl acetate.
-
Extraction: Transfer the solution to a 250 mL separatory funnel. Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[18][21]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add another 25 mL of saturated NaHCO₃ solution to the organic layer in the funnel. Shake and separate as before, combining the aqueous layer with the first extract. The organic layer now contains the neutral impurities and can be set aside.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise until gas evolution ceases and the solution is acidic (pH ~2, check with litmus paper). A solid precipitate of your purified pyrazole should form.[20]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove residual water.
Data & Visualization
Table 1: Comparison of Purification Techniques for Acidic Pyrazoles
| Technique | Best For | Advantages | Common Issues & Solutions |
| Normal-Phase Chromatography | Separating compounds with moderate polarity differences. | Inexpensive, widely available stationary phase (silica). | Issue: Peak Tailing.[6] Solution: Add acid/base modifier to eluent; use deactivated silica.[9][10] |
| Reversed-Phase Chromatography | Purifying highly polar pyrazoles or separating close isomers. | Excellent for polar compounds; sharp peaks.[22] | Issue: Poor retention. Solution: Decrease organic content in mobile phase; add acid modifier (e.g., 0.1% TFA).[13] |
| Recrystallization | Final purification step for solids (>90% pure). | Can yield very high purity material; scalable.[17][23] | Issue: Oiling out.[14] Solution: Use more solvent; ensure slow cooling; change solvent system.[14] |
| Acid-Base Extraction | Removing neutral or basic impurities from the acidic product. | Fast, simple, and effective for bulk impurity removal.[18][24] | Issue: Emulsion formation. Solution: Add brine (saturated NaCl solution) to break up the emulsion. |
General Purification Workflow
This diagram outlines a general strategy for purifying a crude acidic pyrazole compound from a typical synthesis.
Caption: General purification strategy for acidic pyrazoles.
References
-
Wikipedia. Acid–base extraction. [Link]
-
Fiveable. Acid-Base Extraction Definition. [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
University of California, Irvine. Acid-Base Extraction. [Link]
-
University of Waterloo. Acid and Base Extraction. [Link]
-
Marín-Luna, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4636. [Link]
-
uHPLCs.com. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
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American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
LCGC North America. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
uHPLCs.com. 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
-
University of Calgary. Recrystallization - Single Solvent. [Link]
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University of Colorado Boulder. Recrystallization. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
J.T.Baker. HPLC Troubleshooting. [Link]
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Journal of the Chinese Chemical Society. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]
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Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
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ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
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MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
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Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
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Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
-
Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Optimizing reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes to this critical heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis, while often straightforward, presents challenges in achieving high yields, purity, and desired regioselectivity.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the crucial parameters—temperature, solvent, and catalyst—that govern the success of your reaction. Here, we will address common problems in a practical, question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) & Optimization Strategies
This section addresses common challenges and strategic decisions you will face when developing and optimizing your pyrazole synthesis.
Q1: My pyrazole synthesis is giving a low yield or failing completely. What are the first troubleshooting steps?
Low or no yield is a common starting problem. A systematic approach is key to identifying the root cause.
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Causality: The classic Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by cyclization and dehydration.[4][5][6] A failure at any of these stages will halt the reaction. Often, the issue lies with the initial condensation step or the stability of the reagents.
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Troubleshooting Workflow:
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
References
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Knorr Pyrazole Synthesis. Chem Help ASAP.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. NIH.
- synthesis of pyrazoles. YouTube.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Knorr pyrazole synthesis from a ketoester - labor
- General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
- knorr pyrazole synthesis | PPTX. Slideshare.
- Synthesis of pyrazole under solvent free condition.
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
- Knorr Pyrazole Synthesis advice. Reddit.
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. name-reaction.com [name-reaction.com]
Technical Support Center: Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives
Welcome to the technical support center for Microwave-Assisted Organic Synthesis (MAOS) of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to leverage microwave technology to dramatically reduce reaction times and improve synthesis efficiency. Pyrazole and its derivatives are cornerstone scaffolds in pharmaceutical chemistry, found in numerous FDA-approved drugs.[1][2] Traditional synthesis methods often require long reaction times and high temperatures, which can be inefficient and lead to byproduct formation.[3] MAOS presents a powerful alternative, offering rapid, uniform heating that results in significantly shorter reaction times, higher yields, and cleaner reaction profiles.[1][3][4]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in the principles of microwave chemistry and extensive field experience. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic workflows.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your MAOS experiments for pyrazole synthesis. The question-and-answer format is designed to help you quickly identify and resolve common challenges.
Question 1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?
Answer: This is a common issue that typically points to suboptimal energy absorption or reaction conditions. Let's break down the potential causes and solutions.
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Cause A: Inefficient Microwave Heating due to Solvent Choice. The single most critical parameter in MAOS is the solvent's ability to absorb microwave energy.[4] Microwaves heat volumetrically by interacting with polar molecules (those with a dipole moment).[5] If your solvent is non-polar (e.g., hexane, toluene), it will not heat efficiently, and the reaction will not reach the necessary activation temperature.[5][6]
-
Solution: Switch to a polar solvent with a high dielectric constant and tangent delta (tan δ), which are measures of a solvent's ability to absorb microwave energy.[5][7]
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Excellent Choices: Ethanol, Methanol, Dimethylformamide (DMF), Acetic Acid, and Water are commonly used and highly effective for pyrazole synthesis.[4][8][9]
-
Pro-Tip: For reactions involving salts (e.g., hydrazine hydrochloride), aqueous media can be particularly effective, as the ionic species contribute significantly to microwave absorption.[9]
-
-
-
Cause B: Reaction Temperature or Time is Not Optimized. Unlike conventional heating where the vessel walls are heated, MAOS heats the entire reaction volume simultaneously.[10] This can mean that traditionally established temperatures and times are no longer optimal.
-
Solution: Systematically optimize the reaction conditions.
-
Temperature: Start with a temperature slightly lower than the boiling point of your solvent and incrementally increase it (e.g., in 10-20°C steps) across several runs. Many pyrazole syntheses run efficiently between 60°C and 150°C.[9][11][12]
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Time: MAOS reactions are incredibly fast. A reaction that takes hours conventionally may be complete in minutes.[3][11] Start with a short reaction time (e.g., 5 minutes) and monitor for completion via TLC or LC-MS. Increase the time in small increments (2-5 minutes) if the reaction is incomplete.
-
-
Question 2: I'm getting my product, but it's impure with significant byproducts. How can I improve the purity?
Answer: Impurity formation in MAOS often stems from excessive temperatures or non-uniform heating, leading to degradation or side reactions.
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Cause A: Localized "Hot Spots" and Thermal Runaway. Inefficient stirring or a heterogeneous reaction mixture can lead to localized superheating, or "hot spots," where the temperature is much higher than the sensor reading.[13] This is particularly problematic in exothermic condensation reactions, where rapid heating can initiate a thermal runaway, degrading your product.[13]
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Solution 1: Ensure Homogeneity and Efficient Stirring. Use a dedicated magnetic stir bar within the microwave vessel and ensure all reactants are fully dissolved before starting the irradiation. A homogeneous solution heats uniformly.
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Solution 2: Control Reagent Addition (for scale-up). When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[13] Instead of adding all reagents at once, consider a protocol where one reagent (e.g., the hydrazine derivative) is added slowly and controllably to manage the exotherm.[13]
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Solution 3: Use Power Control Instead of Temperature Control. For highly exothermic reactions, setting a maximum power level (e.g., 150 W) rather than a target temperature can prevent the system from applying maximum power to reach the setpoint, which can overshoot and cause degradation.
-
-
Cause B: Thermal Degradation. The product or reactants may be sensitive to the high temperatures achieved rapidly in MAOS.
-
Solution: Experiment with lower reaction temperatures for slightly longer times. Even in MAOS, a trade-off between speed and selectivity can exist. A reaction at 100°C for 15 minutes might yield a cleaner product than one at 150°C for 3 minutes.
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Question 3: My synthesis of a substituted pyrazole is resulting in the wrong regioisomer. How can I control the regioselectivity?
Answer: Regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds, is a classic challenge in pyrazole synthesis that can be influenced by reaction conditions.[13][14]
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Cause: Kinetic vs. Thermodynamic Control. The rapid heating of MAOS can sometimes favor the kinetically formed product, which may not be the desired regioisomer. The choice of solvent and catalyst plays a pivotal role in directing the cyclocondensation.
-
Solution 1: Solvent and Catalyst Screening. This is the most effective strategy. A change in solvent polarity or the use of a specific catalyst can dramatically alter the regiochemical outcome.
-
Solvents: Test a range of solvents from protic (ethanol, acetic acid) to aprotic polar (DMF, acetonitrile). Protic solvents can influence tautomerization of the dicarbonyl starting material, affecting which carbonyl group reacts first.
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Catalysts: While many pyrazole syntheses are acid or base-catalyzed, the choice of catalyst can provide steric or electronic direction. Common catalysts include piperidine, pyrrolidine, or 1,4-diazabicyclo[2.2.2]octane (DABCO).[8]
-
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Solution 2: Stepwise Synthesis. If one-pot methods fail, consider a stepwise approach. First, form the hydrazone by reacting the hydrazine with the more reactive carbonyl group under milder conditions, then perform the microwave-assisted cyclization. This pre-formation step can lock in the desired regiochemistry before the ring is closed at high temperature.
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Question 4: I'm observing arcing or charring inside the microwave cavity. What should I do?
Answer: Stop the reaction immediately. Arcing is a serious safety concern that indicates a problem with the reaction setup or mixture.
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Cause A: Presence of Metal. Standard metallic lab equipment (spatulas, certain stir bars) cannot be used. Arcing can also occur with highly concentrated ionic solutions or finely divided metal catalysts (e.g., palladium on carbon) if not properly managed.
-
Solution: Use only microwave-safe vessels and stir bars (typically Teflon-coated). If using a metal catalyst, ensure it is well-suspended in a sufficiently large volume of a microwave-absorbing solvent to dissipate the energy.
-
-
Cause B: Localized Superheating of High-Concentration Reactants. If running a reaction under neat (solvent-free) conditions, a solid reactant that absorbs microwaves very strongly can overheat and char before the rest of the mixture has melted.
-
Solution: For solvent-free reactions, consider adding a small amount of a high-boiling, microwave-absorbing solid as a "heat sink" (e.g., silica or alumina) to help distribute the energy more evenly until the reaction mixture becomes homogeneous. Alternatively, a pre-mixing step involving grinding the reactants together can improve homogeneity.[15]
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Part 2: Frequently Asked Questions (FAQs)
Q1: Why is MAOS so much faster than conventional oil bath heating for pyrazole synthesis?
Microwave-assisted synthesis relies on "dielectric heating."[16] Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves.[5] This rapid reorientation generates friction at the molecular level, causing the solvent and reactants to heat up simultaneously and volumetrically.[10] This is fundamentally different from conventional heating, which relies on slow thermal conduction from an external source through the vessel walls.[10] This direct and instantaneous heating mechanism is what reduces reaction times from hours to mere minutes.[4][11]
Q2: How do I choose the best solvent for my reaction?
The ideal solvent should be polar enough to absorb microwave energy efficiently, chemically inert under the reaction conditions, and able to dissolve your reactants.[4] Solvents are often classified by their microwave-absorbing ability:
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High Absorbers: Ethanol, Methanol, Formic Acid, DMF, DMSO
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Medium Absorbers: Acetonitrile, Acetone, Water
-
Low/Non-Absorbers: Toluene, Hexane, Dioxane, CCl₄
For pyrazole synthesis, polar protic solvents like ethanol are often an excellent starting point.[8] Solvent-free conditions are also highly effective and offer a greener alternative if the reactants themselves are polar enough to absorb microwave energy.[17][18][19]
Q3: Can I use my kitchen microwave for synthesis?
Absolutely not. This is extremely dangerous and scientifically unreliable.[4][20] Domestic microwave ovens lack the critical safety and control features of a dedicated scientific reactor:[20]
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No Temperature or Pressure Feedback: You cannot control or monitor the reaction, leading to a high risk of vessel failure or explosion.
-
Non-Uniform Energy Field: Domestic ovens have hot and cold spots, leading to poor reproducibility.
-
Lack of Corrosion Resistance: Chemical vapors will quickly corrode the internal components.
-
No Containment: They are not designed to contain a reaction vessel failure.[20]
Always use a dedicated laboratory microwave reactor designed for chemical synthesis.[20][21]
Q4: What are the most important safety precautions for MAOS?
Safety is paramount.[21]
-
Use Certified Vessels: Only use pressure-rated glass vials and caps specified by the microwave reactor's manufacturer.
-
Know Your Chemistry: Be aware of reactions that might produce large volumes of gas or are highly exothermic, as these can lead to rapid pressure increases.[20]
-
Start Small: When developing a new method, always start with a small-scale reaction to gauge its behavior before scaling up.
-
Wear Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ensure Proper Ventilation: Operate the microwave reactor inside a laboratory fume hood to avoid inhaling any potentially toxic fumes.[20]
Part 3: Data & Protocols
Comparative Performance: MAOS vs. Conventional Heating
Microwave irradiation consistently demonstrates superiority over conventional heating for pyrazole synthesis, primarily through drastic reductions in reaction time and improved yields.[3][11]
| Target Compound Class | Method | Reaction Time | Temperature | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | MAOS | 5 minutes | 60°C | 91 - 98% | [3][11] |
| Conventional | 2 hours | 75°C | 72 - 90% | [3][11] | |
| Phenyl-1H-pyrazole-4-carboxylic Acids | MAOS | 2 minutes | 80°C | 62 - 92% | [3][11] |
| Conventional | 1 hour | 80°C | 48 - 85% | [3][11] |
General Experimental Protocol: MAOS of 1-Aryl-1H-pyrazole-5-amines
This protocol is adapted from a validated method for the synthesis of 1-aryl-1H-pyrazole-5-amines and serves as a general workflow.[9]
1. Reagent Preparation:
- In a certified 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the α-cyanoketone (e.g., 3-aminocrotononitrile) (1.0 mmol) and the appropriate aryl hydrazine hydrochloride (1.1 mmol).
2. Solvent Addition:
- Add 3-5 mL of an appropriate solvent. For this specific transformation, 1 M HCl (aqueous) is effective.[9] For other pyrazole syntheses, ethanol or DMF are common choices.
3. Vessel Sealing:
- Securely seal the vessel with the appropriate cap. Ensure the seal is tight to maintain pressure during the reaction.
4. Microwave Irradiation:
- Place the vessel inside the cavity of the microwave reactor.
- Set the reaction parameters:
- Temperature: 150°C
- Ramp Time: 2 minutes
- Hold Time: 15 minutes
- Power: 300 W (maximum)
- Stirring: On (medium-high)
5. Cooling and Work-up:
- After the irradiation is complete, allow the vessel to cool to room temperature (typically via a jet of compressed air in the reactor). Do not attempt to open a hot, pressurized vessel.
- Once cooled, open the vessel in a fume hood.
- Basify the reaction mixture with 10% NaOH solution until the product precipitates.
- Isolate the solid product via vacuum filtration, wash with cold water, and dry under vacuum.
6. Analysis:
- Characterize the product using standard analytical techniques (NMR, MS, IR) and determine the yield.
Part 4: Visualization & Workflows
Diagram 1: General MAOS Experimental Workflow
This diagram outlines the standard steps for performing a microwave-assisted organic synthesis experiment.
Caption: Decision tree for troubleshooting MAOS reactions.
References
- Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Benchchem.
- GSC Online Press. Green synthesis of pyranopyrazole using microwave assisted techniques.
- MDPI.
- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- PubMed.
- Benchchem. Reducing reaction time for pyrazole synthesis with microwave assistance.
- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques (2).
- E-RESEARCHCO.
- SciELO.
- Kappe, C. O. Microwave Assisted Organic Synthesis.
- CEM Corporation.
- ResearchGate.
- DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review.
- PubMed Central.
- PubMed.
- Semantic Scholar. Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach.
- ResearchGate.
- PubMed Central. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- MDPI.
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- PMC - NIH.
- Indian Journal of Chemistry. Microwave assisted synthesis of novel pyrazoles.
- CEM Corporation. Solvent Choice for Microwave Synthesis.
- Taylor & Francis.
- ResearchGate. (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques (3).
- Organic Syntheses. 4 - Organic Syntheses Procedure.
- ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Chem Help ASAP. Knorr Pyrazole Synthesis.
- PMC - NIH.
- MDPI.
- PubMed Central.
- MDPI.
- PubMed.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eresearchco.com [eresearchco.com]
- 11. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety Considerations for Microwave Synthesis [cem.com]
- 21. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. As a core scaffold in numerous pharmaceuticals, agrochemicals, and functional materials, the pyrazole nucleus is a frequent target for synthetic chemists.[1] However, its synthesis, particularly in a regioselective manner, presents significant and often frustrating challenges. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently yields mixtures of regioisomers when using unsymmetrical precursors.[2][3] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot your current reactions and design more robust, selective syntheses in the future.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of regioselectivity in pyrazole synthesis.
Q1: What exactly is "regioselectivity" in pyrazole synthesis, and why is it such a common problem?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over other possibilities. In the context of pyrazole synthesis, the challenge arises when an unsymmetrical 1,3-dicarbonyl compound (where the two carbonyl groups are in different chemical environments) reacts with a substituted hydrazine. The hydrazine has two distinct nitrogen atoms, and it can attack either of the two different carbonyl groups first. This leads to two competing reaction pathways, often resulting in a mixture of two different pyrazole regioisomers that can be difficult and costly to separate.[3][4] Controlling which carbonyl is attacked and which nitrogen atom of the hydrazine initiates the cyclization is the key to achieving a regioselective synthesis.
Q2: What are the primary factors that govern the regiochemical outcome of the reaction?
A2: The regioselectivity of the condensation reaction is a delicate balance of several interconnected factors. Understanding these is the first step to manipulating the reaction outcome:
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Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (like a trifluoromethyl group, -CF₃) near one carbonyl will make it more electron-deficient and thus a more attractive target for nucleophilic attack by the hydrazine.[4][5]
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Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulky substituent on either the dicarbonyl compound or the hydrazine can physically block the approach to the more hindered carbonyl group, directing the reaction towards the less hindered site.[4][6]
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Reaction Conditions: This is often the most critical and tunable set of parameters. Factors like solvent, temperature, and pH can dramatically influence which regioisomer is favored.[3][4] For instance, the choice of solvent can alter the stability of intermediates, while pH can change the nucleophilicity of the hydrazine itself.[4][7]
Q3: How do acidic versus basic/neutral conditions specifically influence regioselectivity?
A3: The pH of the reaction medium directly impacts the hydrazine nucleophile.
-
Under acidic conditions , the more basic nitrogen atom of the substituted hydrazine is preferentially protonated. This reduces its nucleophilicity, forcing the reaction to proceed through the less basic, less sterically hindered nitrogen. This can sometimes reverse the regioselectivity observed under neutral or basic conditions.[4]
-
Under neutral or basic conditions , the reaction is typically governed by the inherent electronic and steric properties of the substrates. The initial attack usually occurs from the more nucleophilic nitrogen of the hydrazine onto the more electrophilic carbonyl carbon of the dicarbonyl compound.
Q4: Are there more modern synthetic strategies that offer better intrinsic regioselectivity than the classical Knorr condensation?
A4: Absolutely. While optimizing the Knorr condensation is often the first approach, several other methods have been developed to circumvent the regioselectivity problem entirely:
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1,3-Dipolar Cycloadditions: These reactions, for example between nitrilimines (generated in situ from hydrazonyl halides) and alkynes or their surrogates, can offer excellent regiocontrol.[8][9][10] The regiochemical outcome is governed by the electronic properties of the dipole and dipolarophile.
-
Metal-Catalyzed Methods: Various transition-metal-catalyzed reactions, including those using copper, ruthenium, or iron, have been developed for the regioselective construction of the pyrazole ring.[11][12] These methods often proceed through different mechanisms where the metal catalyst plays a key role in directing the bond-forming steps.
-
Multi-component Reactions: One-pot, multi-component syntheses can provide access to highly substituted pyrazoles with high regioselectivity, often by controlling the sequence of bond formation.[13][14][15]
Troubleshooting Guide: From Isomer Mixtures to Pure Products
This section provides actionable solutions to common experimental problems.
Problem: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?
This is the most frequent challenge. A mixture of products indicates that the energy barriers for the two competing reaction pathways are very similar under your current conditions. The goal is to alter the conditions to favor one pathway significantly over the other.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions & Causality
-
Re-evaluate Your Solvent Choice (High-Impact): The solvent is not just a medium; it's an active participant. Standard solvents like ethanol can compete with the hydrazine for reaction with the more reactive carbonyl group, reducing selectivity.
-
Action: Switch to a non-nucleophilic, strongly hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Why it Works: These fluorinated alcohols can stabilize intermediates through hydrogen bonding without competing as nucleophiles. This allows the intrinsic reactivity of the hydrazine and dicarbonyl to dominate, often leading to a dramatic increase in regioselectivity in favor of a single isomer.[7]
-
| Solvent | Typical Regioisomeric Ratio (Isomer A:B) | Reference |
| Ethanol (EtOH) | 60:40 to 85:15 (Often poor selectivity) | [7] |
| 2,2,2-Trifluoroethanol (TFE) | >95:5 | [7] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 (Often excellent selectivity) | [7] |
-
Systematically Adjust the pH: As discussed in the FAQs, pH is a powerful tool.
-
Action: Perform small-scale test reactions with catalytic amounts of a weak acid (e.g., acetic acid) and a weak base (e.g., triethylamine). Monitor the isomer ratio by TLC or LCMS.
-
Why it Works: By altering the protonation state of the hydrazine, you change which nitrogen atom is the primary nucleophile, directly influencing the first, regiochemistry-determining step of the reaction.[4]
-
-
Control the Temperature:
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period.
-
Why it Works: Higher temperatures provide enough energy to overcome the activation barriers for both reaction pathways, leading to mixtures. Lowering the temperature can increase the difference in reaction rates, favoring the pathway with the lower activation energy (kinetic control).
-
Problem: I'm facing poor yields and increased impurities upon scaling up my reaction.
Scale-up introduces challenges not seen at the bench scale, primarily related to mass and heat transfer.
Solutions & Causality
-
Control the Reagent Addition Rate: The condensation reaction is often exothermic.
-
Action: Add the hydrazine derivative slowly and dropwise to the solution of the 1,3-dicarbonyl using an addition funnel or syringe pump.
-
Why it Works: A large reactor has a much lower surface-area-to-volume ratio than a small flask, making heat dissipation less efficient. Rapid addition can cause uncontrolled temperature spikes ("hot spots") that lead to side reactions and product degradation.[16]
-
-
Ensure Homogeneous Mixing:
-
Action: Switch from magnetic stirring to overhead mechanical stirring for volumes greater than 1 L. Ensure a good vortex is formed to prevent localized high concentrations of reactants.
-
Why it Works: Inefficient stirring can lead to the same problems as rapid addition—localized exotherms and concentration gradients that promote impurity formation.[16]
-
-
Monitor the Internal Temperature:
-
Action: Always use a temperature probe placed directly in the reaction mixture. Do not rely on the temperature of the external heating or cooling bath.
-
Why it Works: The external bath temperature does not reflect the actual temperature inside the reactor during an exothermic event. Accurate internal monitoring is crucial for control.[16]
-
Experimental Protocols
Protocol 1: Optimized Regioselective Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Fluorinated Alcohol
This protocol is a general method for improving regioselectivity based on the principles discussed above.
dot
Caption: Competing pathways in pyrazole synthesis.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Glacial acetic acid (optional, 0.1 eq)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (approx. 0.2 M concentration).
-
Begin stirring the solution at room temperature.
-
Slowly add the substituted hydrazine (1.1 eq) to the solution. If the reaction is known to be highly exothermic, consider cooling the flask in an ice bath during the addition.
-
(Optional) If acidic catalysis is desired, add glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (HFIP boiling point ≈ 58 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting dicarbonyl has been completely consumed, cool the reaction to room temperature.
-
Remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or silica gel column chromatography to yield the desired pure regioisomer.
-
Characterize the final product and confirm its regiochemistry using ¹H NMR, ¹³C NMR, and NOESY experiments if necessary.
References
-
Knapen, K., et al. (2018). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
National Institutes of Health. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
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ACS Publications. (2025). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
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Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synform. Available at: [Link]
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PubMed. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
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Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. Available at: [Link]
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ResearchGate. (2005). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. Available at: [Link]
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MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
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Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
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DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
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Ingenta Connect. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. Available at: [Link]
-
Royal Society of Chemistry. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available at: [Link]
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Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]
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National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]
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ResearchGate. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. ResearchGate. Available at: [Link]
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Beilstein Journals. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. Available at: [Link]
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Ingenta Connect. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. Available at: [Link]
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National Institutes of Health. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available at: [Link]
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Organic Syntheses. (2013). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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ResearchGate. (2023). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. ResearchGate. Available at: [Link]
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MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. Available at: [Link]
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Chem Help ASAP. (2020). Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]
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Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available at: [Link]
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National Institutes of Health. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Available at: [Link]
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Removing tert-butyl protecting groups from pyrazole intermediates
A Senior Application Scientist's Guide to Removing tert-Butyl Protecting Groups
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing tert-butyl (t-Bu) and tert-butoxycarbonyl (Boc) protecting groups from pyrazole intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these critical synthetic steps.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the deprotection of tert-butylated pyrazoles.
Q1: What are the standard, first-line conditions for removing a tert-butyl or N-Boc group from a pyrazole?
The most widely employed method for this transformation is treatment with a strong acid, typically Trifluoroacetic Acid (TFA), in an aprotic solvent like Dichloromethane (DCM).[1][2]
The Causality Behind the Choice: The mechanism hinges on acid-catalyzed cleavage. The acid protonates the pyrazole nitrogen or the carbamate oxygen, weakening the N-C bond. This facilitates the departure of the stable tert-butyl cation, which subsequently forms isobutylene gas and a proton. This process is efficient and generally proceeds to completion quickly at room temperature.[3]
Standard Protocol:
-
Dissolve the N-protected pyrazole intermediate in Dichloromethane (DCM) (approx. 0.1–0.5 M).
-
Add Trifluoroacetic Acid (TFA) (5–20 equivalents) to the solution. A common starting point is a 20-50% v/v solution of TFA in DCM.
-
Stir the reaction at room temperature (20–25 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]
Q2: How do I effectively monitor the reaction to know when it's complete?
Reliable reaction monitoring is crucial for preventing over-exposure to harsh acidic conditions and for ensuring complete conversion.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected pyrazole, now possessing a free N-H group, is significantly more polar than its protected precursor. This results in a much lower Retention Factor (Rf) on the TLC plate. Staining the developed plate with a ninhydrin solution is highly effective, as it produces a distinct color (often purple or yellow) with the newly formed N-H group, confirming the success of the deprotection.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you take a sample from the reaction, you can monitor the disappearance of the sharp singlet corresponding to the tert-butyl protons, which typically appears around 1.4–1.6 ppm in the ¹H NMR spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides unambiguous confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M-56 for t-Bu or M-100 for Boc).
Advanced Troubleshooting Guide
This section tackles more complex scenarios that arise when standard conditions are insufficient or inappropriate for a given substrate.
Q3: My deprotection reaction is stalled or incomplete. What should I do?
If you observe a significant amount of unreacted starting material after several hours, consider these sequential troubleshooting steps.[5]
-
Increase Acid Stoichiometry: If your substrate contains other basic functional groups (e.g., amines, pyridines), they will compete for the acid. Ensure you are using a sufficient excess of TFA to account for all basic sites.
-
Extend Reaction Time: Some substituted pyrazoles exhibit unusual stability.[4][6] Allow the reaction to stir for a longer duration (e.g., 4-12 hours or overnight) before concluding it has failed.
-
Increase Reaction Temperature: Gently warming the reaction to 30–40 °C can often drive a sluggish reaction to completion. However, use caution, as this can also accelerate side reactions.
-
Switch to a Stronger Acid System: Using neat TFA (without DCM) is a more aggressive approach that can cleave highly stable groups.[4] Alternatively, using hydrochloric acid (HCl) as a 4M solution in dioxane is another common and potent option.[7]
Q4: My reaction is complete, but I'm seeing significant side-product formation. What's causing this and how can it be mitigated?
The primary culprit for side-product formation is the electrophilic tert-butyl cation generated during the deprotection.[3] This cation can alkylate any nucleophilic sites on your molecule, particularly electron-rich aromatic rings or heteroatoms like sulfur.
The Solution: Cation Scavengers The strategy is to introduce a "scavenger" into the reaction mixture that is more nucleophilic than your product, effectively trapping the tert-butyl cation before it can cause unwanted alkylation.[3][4]
| Scavenger | Typical Conditions | Use Case & Rationale |
| Triethylsilane (TES) | 1.1 - 2.0 eq. with TFA/DCM | General Purpose. Reacts with the t-Bu cation to form the volatile triethyl-tert-butylsilane and regenerates a proton. Clean and effective. |
| Thioanisole | 5-10% v/v in TFA/DCM | Sulfur-Containing Substrates. Ideal for protecting methionine or cysteine residues in peptide chemistry, but broadly applicable. |
| Water | Small amount (e.g., 5% v/v) | Simple & Inexpensive. Traps the cation to form tert-butanol. Use with caution as it can affect the solubility and reactivity of some substrates. |
| meta-Cresol | Excess (can be used as a co-solvent) | Highly Activated Systems. Very effective for substrates with phenol or other electron-rich aromatic moieties susceptible to alkylation.[4] |
Troubleshooting Workflow for Deprotection Issues
Caption: A workflow for troubleshooting common deprotection issues.
Q5: My substrate contains other acid-sensitive groups. How can I selectively remove the N-Boc from the pyrazole?
This is a classic challenge of orthogonal protection strategy.[8] When strong acids like TFA would cleave other valuable groups (e.g., tert-butyl esters, acetals, silyl ethers), milder or non-acidic methods are required.
Decision Tree for Selective Deprotection
Caption: A decision tree for selecting an appropriate deprotection method.
Protocol 1: Selective Deprotection with Sodium Borohydride (NaBH₄) A novel and highly effective method involves using NaBH₄ in ethanol. This system selectively cleaves the N-Boc group from pyrazoles and imidazoles while leaving N-Boc protected primary amines, pyrroles, and indoles untouched.[9][10]
-
Dissolve the N-Boc pyrazole in ethanol (95% or absolute).
-
Add NaBH₄ (1.5–3.0 equivalents) portion-wise at room temperature.
-
Stir the reaction for 3–7 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench by dropwise addition of 3N HCl until gas evolution ceases.
-
Proceed with standard aqueous workup and extraction.
Protocol 2: Thermal Deprotection For certain substrates, heating in a specific solvent can effect deprotection without any added reagents. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are particularly effective and can be accelerated with microwave irradiation.[11]
-
Dissolve the N-Boc pyrazole in TFE.
-
Heat the solution to reflux (or use a microwave reactor set to ~150 °C).[7][11]
-
Monitor the reaction until completion.
-
Remove the solvent under reduced pressure.
Q6: Purification of the final deprotected pyrazole is challenging due to its high polarity. What are some effective strategies?
The free N-H pyrazole is often more water-soluble and can be difficult to purify via traditional silica gel chromatography.
-
Acid/Base Extraction: After deprotection, neutralize the crude product carefully. If the pyrazole is basic enough, you can perform an extraction with dilute aqueous acid (e.g., 1M HCl) to pull the product into the aqueous phase, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer and extract the pure product back into an organic solvent.
-
Salt Formation & Crystallization: A highly effective method for purification is to form a stable acid addition salt.[12] After the deprotection and workup, dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol, or acetone) and add an acid like oxalic acid or concentrated HCl. The corresponding salt will often crystallize or precipitate out of the solution in high purity.[12][13]
-
Chromatography Modifications:
-
Deactivate Silica: Pre-treat your silica gel column by flushing it with a solvent mixture containing a small amount of triethylamine (0.5–1%) to neutralize acidic sites and prevent product streaking or loss.[13]
-
Reversed-Phase Chromatography: For highly polar compounds, purification on a C18 silica column using a water/acetonitrile or water/methanol gradient can be very effective.[13]
-
References
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
One Functional Group, So Many Functions. Scientific Update. Available at: [Link]
- Process for the purification of pyrazoles. Google Patents.
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Synthesis and Storage
Welcome to the Technical Support Center dedicated to addressing the stability challenges of pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile heterocyclic scaffolds. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of pyrazole chemistry and ensure the integrity of your compounds from synthesis to application.
Introduction to Pyrazole Stability
Pyrazoles are a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] However, their inherent chemical reactivity can also lead to stability issues, manifesting as degradation during synthesis, purification, and long-term storage. Understanding the factors that influence pyrazole stability is paramount for reproducible research and the development of robust products. This guide provides practical, evidence-based strategies to mitigate these challenges.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experimental work with pyrazole compounds.
Issue 1: My pyrazole compound is decomposing during the reaction workup.
Possible Cause: The pyrazole ring or its substituents may be sensitive to the pH of the aqueous workup, or susceptible to oxidation upon exposure to air.
Solution:
-
pH Control: Pyrazole compounds can be sensitive to both acidic and basic conditions, which can catalyze hydrolysis of sensitive functional groups like esters or amides.[4][5][6]
-
Protocol: Neutralize the reaction mixture to a pH of ~7 before extraction. Use a mild buffer solution (e.g., phosphate buffer) if your compound is particularly pH-sensitive.
-
-
Inert Atmosphere: Many pyrazole derivatives are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially at elevated temperatures.
Experimental Protocol: Workup Under an Inert Atmosphere
-
Setup: Assemble your reaction flask and separatory funnel on a Schlenk line. Ensure all glassware is dry.
-
Inert Gas Purge: Evacuate and backfill the reaction flask with nitrogen or argon three times.
-
Transfer: Transfer the reaction mixture to the separatory funnel via a cannula under a positive pressure of inert gas.
-
Extraction: Add degassed solvents for the extraction. Gently shake the funnel, periodically venting into the Schlenk line manifold.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) that has been dried under vacuum. Filter under an inert atmosphere and concentrate the solution using a rotary evaporator connected to the Schlenk line.
Issue 2: My purified pyrazole compound changes color and purity over time in storage.
Possible Cause: The compound is likely degrading due to exposure to air, light, or moisture.
Solution:
-
Antioxidant Addition: For compounds prone to oxidation, the addition of a radical scavenger can significantly improve stability. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are effective.[12][13][14][15][16]
-
Recommendation: Add a small amount (0.01-0.1% w/w) of BHT or Vitamin E to the solid compound or its solution.
-
-
Light Protection: Photodegradation is a common issue for many organic molecules, including pyrazoles like the insecticide fipronil.[17][18][19][20][21]
-
Protocol: Store light-sensitive pyrazoles in amber glass vials or wrap the container with aluminum foil.
-
-
Moisture Control: Pyrazoles can be hygroscopic, and absorbed water can facilitate hydrolysis or other degradation pathways.
-
Protocol: Store the compound in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide. For highly sensitive compounds, storage in a glove box with a controlled low-humidity atmosphere is recommended.
-
Data Summary: Antioxidant Efficacy
| Antioxidant | Mechanism | Typical Concentration | Thermal Stability of Antioxidant | Notes |
| BHT | Chain-breaking | 0.01 - 0.1% | Effective up to 175°C[12] | Synthetic analog of Vitamin E, may be more efficient in some cases.[15] |
| Vitamin E | Chain-breaking | 0.01 - 0.1% | Stable up to 110°C[12] | Natural antioxidant, inhibits lipid peroxidation.[12] |
This table provides a general comparison. The optimal antioxidant and concentration should be determined experimentally for your specific compound.
Issue 3: I am observing unexpected side products during a cross-coupling reaction with my N-unsubstituted pyrazole.
Possible Cause: The acidic N-H proton of the pyrazole can interfere with organometallic reagents or the basic conditions often employed in cross-coupling reactions. It can also lead to the formation of regioisomers.
Solution:
-
N-Protection: Protecting the pyrazole nitrogen with a suitable protecting group can prevent these side reactions and improve the reaction's yield and regioselectivity. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.
-
Protocol: Protect the pyrazole nitrogen with di-tert-butyl dicarbonate (Boc₂O) before performing the cross-coupling reaction.
-
Experimental Protocol: N-Boc Protection of a Pyrazole
-
Dissolution: Dissolve the pyrazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Purify the N-Boc protected pyrazole by column chromatography.
Deprotection: The Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) or using other mild methods.[22]
Frequently Asked Questions (FAQs)
Q1: What are the ideal general storage conditions for pyrazole compounds?
A1: For solid pyrazole compounds, the general recommendation is to store them in a cool, dark, and dry place in a tightly sealed container. For particularly sensitive compounds, storage at low temperatures (-20°C) under an inert atmosphere (argon or nitrogen) is advisable. Solutions should ideally be prepared fresh. If short-term storage of solutions is necessary, use a dry, aprotic solvent and store at low temperatures.
Q2: How can I monitor the stability of my pyrazole compound over time?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of your compound.[23][24][25][26] A stability-indicating HPLC method can separate the parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of impurities.[27][28][29][30][31]
Experimental Protocol: Stability Monitoring by HPLC
-
Method Development: Develop an HPLC method that shows good resolution between your pyrazole compound and any potential impurities or degradation products.
-
Initial Analysis: Analyze a freshly prepared sample of your compound to establish a baseline purity profile.
-
Stability Study: Store your compound under the desired conditions (e.g., accelerated stability testing at elevated temperature and humidity).
-
Time-Point Analysis: At regular intervals, withdraw a sample, prepare it for HPLC analysis, and compare the chromatogram to the initial profile.
-
Data Evaluation: Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products to determine the rate of degradation.
Q3: What causes the broadening of N-H and C-H signals in the NMR spectrum of my pyrazole?
A3: This is often due to annular tautomerism, where the proton on the nitrogen rapidly exchanges between the two nitrogen atoms of the pyrazole ring.[27][32] This exchange can be fast on the NMR timescale, leading to averaged and often broad signals. Lowering the temperature of the NMR experiment can sometimes slow down this exchange, allowing for the observation of distinct signals for each tautomer.[27]
Visualizing Degradation and Stabilization
Degradation Pathway of Fipronil
The following diagram illustrates the photodegradation pathway of the phenylpyrazole insecticide, fipronil, which involves the formation of a desulfinylated photoproduct.[17][18][19][20][21]
Caption: Photodegradation of Fipronil.
Workflow for Stabilizing a Pyrazole Synthesis Reaction
This workflow outlines the key decision points and steps for improving the stability of a pyrazole compound during its synthesis.
Caption: Pyrazole Stabilization Workflow.
References
-
Hainzl, D., Cole, L. M., & Casida, J. E. (1998). Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences, 95(18), 10515-10519. [Link]
-
Concha-Grana, E., & Lores, M. (2002). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry, 50(15), 4265-4269. [Link]
-
Concha-Grana, E., & Lores, M. (2002). Elucidation of Fipronil Photodegradation Pathways. Journal of Agricultural and Food Chemistry, 50(15), 4265-4269. [Link]
-
Bollmohr, S., & Lores, M. (2004). Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation. Environmental Science & Technology, 38(22), 6069-6076. [Link]
-
Watanabe, H., et al. (2023). Photodegradation of the insecticide fipronil in aquatic environments: photo-dechlorination processes and products. Environmental Chemistry Letters, 21(5), 2685-2691. [Link]
-
Nowak, J., et al. (2023). Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations. Molecules, 28(17), 6368. [Link]
-
Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. [Link]
-
Johnson, C. E., et al. (2005). Stability of Celecoxib Oral Suspension. American Journal of Health-System Pharmacy, 62(15), 1603-1606. [Link]
-
Organic Chemistry Lab. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]
-
Remarchuk, T., & Yajima, H. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
Nowak, J., et al. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Molecules, 28(22), 7592. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Organic Chemistry Lab. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]
-
Organic Chemistry Lab. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. [Link]
-
Oziminski, W. P. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-53. [Link]
-
Sangeetha, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-176. [Link]
-
Reddy, G. S., et al. (2011). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia, 59(5), 654-665. [Link]
-
Knowde. (n.d.). Comparing Antioxidant Cosmetic Preservatives. [Link]
-
Mueller, N., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(21), 6549-6552. [Link]
-
El-Boraey, H. A., et al. (2017). Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their Co-II complexes in homogeneous and micellar media. Journal of Molecular Liquids, 241, 68-75. [Link]
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Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(10), 7017-7058. [Link]
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ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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Ghaffari, A., et al. (2015). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. Journal of Thermal Analysis and Calorimetry, 120(1), 565-572. [Link]
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Loidl, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 248, 115065. [Link]
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Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
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ResearchGate. (n.d.). Hydrolysis reaction of pyrazinoate esters to POA and the corresponding.... [Link]
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Oral, E., & Muratoglu, O. K. (2014). A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene. Clinical Orthopaedics and Related Research, 472(12), 3658-3663. [Link]
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ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
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Kumar, A., et al. (2017). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research, 9(10), 143-150. [Link]
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Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]
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Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5173-5177. [Link]
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ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
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Reddit. (2024, July 25). 1H NMR of pyrazole. [Link]
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Egyptian Drug Authority. (n.d.). Stability Study Protocol. [Link]
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European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
Reddy, C. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Letters, 17(18), 4482-4485. [Link]
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Bajaj, S., et al. (2012). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
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Oral, E., & Muratoglu, O. K. (2014). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. Clinical Orthopaedics and Related Research, 472(12), 3658-3663. [Link]
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IJNRD. (2023, December 12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. [Link]
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Al-Malaika, S., et al. (2015). Improving synthetic hindered phenol antioxidants: Learning from vitamin E. Polymer Degradation and Stability, 115, 52-61. [Link]
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Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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ResearchGate. (n.d.). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. [Link]
-
Molecules. (2018, January 19). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]
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Technical Support Center: Resolving Common Issues in the Characterization of Pyrazole Isomers
Welcome to the technical support center for the characterization of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by pyrazole isomerism. The synthesis of pyrazoles, particularly from unsymmetrical precursors, frequently yields regioisomers with very similar physicochemical properties, making their differentiation and characterization a significant analytical hurdle.[1]
This resource provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting guides for the key analytical techniques used in pyrazole characterization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges faced during the characterization of pyrazole isomers.
Q1: My synthesis produced a mixture of pyrazole regioisomers. What is the most effective strategy to definitively identify the major and minor products?
Answer: This is a classic challenge in pyrazole chemistry, often arising from the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2] A multi-technique approach is the most robust strategy. While a single technique can sometimes be sufficient, a combination provides orthogonal data, leading to an irrefutable structural assignment.
The recommended workflow is as follows:
-
Initial Assessment (¹H NMR): Begin with a standard proton NMR. While it may not resolve the isomers, it will confirm the presence of a mixture and provide initial chemical shift information.
-
Definitive Structure Elucidation (2D NMR): This is the most powerful non-destructive tool for isomer differentiation in solution.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for distinguishing N-substituted regioisomers. It detects protons that are close in space (< 5 Å).[5] For a 1,5-disubstituted pyrazole, a clear NOE correlation will be observed between the protons of the N1-substituent and the protons of the C5-substituent. This spatial proximity is absent in the 1,3-isomer, making the assignment unambiguous.[3][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between protons and carbons. It is crucial for confirming the overall connectivity of the pyrazole core.[4] For example, the protons on the N1-substituent should show correlations to both the C5 and C3 carbons of the pyrazole ring, helping to correctly assign the carbon chemical shifts for each isomer.[6][7]
-
-
Absolute Confirmation (X-ray Crystallography): If a suitable single crystal can be obtained, X-ray crystallography provides the "gold standard," unambiguous proof of structure in the solid state.[3][8][9][10] This method definitively determines the precise location of every atom and substituent.[11][12]
Decision Workflow for Isomer Characterization
The following diagram outlines a logical workflow for tackling a potential pyrazole isomer mixture.
Caption: A logical workflow for the characterization of pyrazole isomers.
Q2: The signals for my N-unsubstituted pyrazole are broad in the NMR spectrum. Is this normal?
Answer: Yes, this is a very common phenomenon for N-unsubstituted pyrazoles and is caused by annular prototropic tautomerism .[13] In solution, the proton on the nitrogen rapidly exchanges between the N1 and N2 positions.
-
Fast Exchange: If this exchange is fast on the NMR timescale, you will observe averaged signals for the C3/C5 carbons and their attached protons. The C3 and C5 positions become chemically equivalent, leading to a simplified spectrum.[14]
-
Intermediate Exchange: If the exchange rate is intermediate, the signals for C3/C5 and H3/H5 can become significantly broadened, sometimes to the point of being indistinguishable from the baseline.[13]
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the sample can slow down the proton exchange rate. Often, this will "freeze out" the individual tautomers, resulting in sharp, distinct signals for each form.[4][13]
-
Solvent Change: The rate of tautomerism can be highly dependent on the solvent.[13] Switching from a protic or polar aprotic solvent (like DMSO-d₆) to a non-polar solvent (like toluene-d₈) can sometimes slow the exchange enough to resolve the signals.
-
Solid-State NMR: If solution-state techniques fail, solid-state NMR can identify the dominant tautomer present in the crystalline form.[13]
Part 2: Troubleshooting Guides for Specific Analytical Techniques
This section provides detailed, step-by-step guidance for resolving issues with the primary analytical methods used for pyrazole characterization.
Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating pyrazole isomer structures in solution. However, obtaining clear, interpretable data requires careful experimental design.[4]
Causality: Regioisomers often have very similar electronic environments, leading to overlapping signals in ¹H and ¹³C NMR spectra that are difficult to assign definitively.
Solution: A Strategic 2D NMR Approach
Protocol 1: Definitive Isomer Assignment using NOESY
This protocol is designed to unambiguously identify N-substituted regioisomers (e.g., 1,3,5-trisubstituted vs. 1,4,5-trisubstituted).
-
Sample Preparation: Prepare a moderately concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Acquisition:
-
Acquire standard ¹H, ¹³C, and COSY spectra first to assign basic proton and carbon signals.
-
Set up a phase-sensitive 2D NOESY experiment.
-
Key Parameter: The mixing time (d8) is crucial. For small molecules like most pyrazole derivatives, a mixing time of 0.5 to 1.5 seconds is a good starting point.
-
-
Data Processing & Analysis:
-
Process the 2D data with appropriate window functions.
-
Look for the key cross-peak: Identify the signal corresponding to the protons on the N1-substituent (e.g., N-CH₃, N-CH₂-Ph).
-
Trace this signal across the spectrum to find its correlations. A cross-peak between the N1-substituent protons and the protons on the C5-substituent (or the H5 proton itself) is definitive proof of the 1,5-regioisomer.[3][6] The absence of this correlation, and the presence of a correlation to the H3 proton or C3-substituent, indicates the 1,3-isomer.
-
Caption: Key NOESY correlations for distinguishing pyrazole regioisomers.
Guide 2: Chromatographic Separation (HPLC & GC)
Chromatography is essential for separating isomer mixtures for quantification or isolation. Due to their similar polarities, separating pyrazole isomers can be challenging and requires methodical development.[1]
Causality: The subtle differences in the structure of pyrazole isomers often do not provide enough selectivity on standard stationary phases like C18.
Solution: Systematic Method Development
Protocol 2: HPLC Method Development for Pyrazole Isomers
-
Column Screening (Most Critical Step):
-
Start with C18: This is the standard starting point, but may not provide sufficient resolution.
-
Try a Phenyl-Hexyl Phase: The π-π interactions offered by a phenyl-based stationary phase can often differentiate the aromatic pyrazole rings.
-
Consider a Pentafluorophenyl (PFP) Phase: PFP columns offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, which can be highly effective for heterocyclic isomers.
-
Chiral Phases: If the isomers are enantiomers or contain chiral centers, a chiral stationary phase is necessary.[15]
-
-
Mobile Phase Optimization:
-
Solvent Strength: Begin with a simple gradient (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid). Adjust the gradient slope to improve resolution.[16]
-
Solvent Type: If acetonitrile fails, try methanol. The different solvent properties can alter selectivity.
-
pH: The pH of the mobile phase can be critical. Adjusting the pH to be +/- 2 units away from the pKa of your pyrazole can improve peak shape and may affect retention differently for each isomer.
-
-
Temperature: Increasing the column temperature lowers mobile phase viscosity and can improve efficiency. Try running the separation at different temperatures (e.g., 30°C, 40°C, 50°C) as this can sometimes alter selectivity.
Troubleshooting Table: HPLC Peak Problems
| Symptom | Possible Cause(s) | Recommended Action |
| Co-eluting or Poorly Resolved Peaks | 1. Inappropriate column chemistry.2. Mobile phase is too strong. | 1. Screen different stationary phases (Phenyl-Hexyl, PFP).2. Decrease the gradient slope or reduce the initial % organic solvent.[17] |
| Peak Tailing | 1. Secondary interactions with column silanols.2. Mobile phase pH is near the analyte's pKa. | 1. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase.2. Adjust mobile phase pH to be >2 units away from the pKa. |
| Split Peaks | 1. Sample solvent is much stronger than the mobile phase.2. Column is clogged or has a void. | 1. Dissolve the sample in the initial mobile phase whenever possible.2. Reverse and flush the column. If the problem persists, the column may need replacement.[18] |
Guide 3: Mass Spectrometry (MS)
While isomers have identical molecular weights, MS can sometimes provide clues for differentiation, especially when coupled with gas chromatography (GC).[1]
Causality: As constitutional isomers, pyrazoles will have the same exact mass. Their initial fragmentation in electron ionization (EI) can also be very similar.
Solution: Focus on Fragmentation Patterns and Retention Time
-
GC-MS Analysis: For volatile pyrazoles, GC-MS is an excellent technique. The isomers will often have slightly different retention times on the GC column, allowing for their separation before they enter the mass spectrometer.[1]
-
Analyze Fragmentation: While the major fragments might be the same (e.g., loss of N₂ or HCN), the relative abundances of the fragment ions can differ.[19] The position of a substituent can influence the stability of the resulting fragment ions, leading to a unique "fingerprint" for each isomer.[1][19] This requires careful comparison of the spectra from pure standards if available.
-
Tandem MS (MS/MS): If available, performing collision-induced dissociation (CID) on the molecular ion can generate daughter ion spectra that are more distinct than the initial EI spectrum. The fragmentation pathways of the isolated parent ions may differ more significantly.[20]
References
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Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available at: [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. Available at: [Link]
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Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at: [Link]
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Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC). Available at: [Link]
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Relevant NMR couplings observed in NOESY and HMBC spectra of 8... ResearchGate. Available at: [Link]
-
1H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl3). ResearchGate. Available at: [Link]
-
2D NOESY H¹NMR of compounds 18a showing correlation between the... ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. Available at: [Link]
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Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]
-
1H NMR of pyrazole : r/chemhelp. Reddit. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
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2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
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Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. Available at: [Link]
-
GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]
-
It Isn't Always the Column: Troubleshooting Your HPLC Separation. LabRulez LCMS. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. National Institutes of Health. Available at: [Link]
-
N-Heterocyclic Olefins of Pyrazole and Indazole. ACS Publications. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]
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How to avoid hazardous polymerization in pyrazole reactions
Welcome to the Technical Support Center for Pyrazole Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding hazardous side reactions and ensuring the safe execution of pyrazole synthesis. While classical hazardous polymerization is not a commonly documented issue with pyrazoles, the potential for rapid decomposition, thermal runaways, and unexpected side reactions necessitates stringent safety protocols. This guide provides in-depth technical advice in a user-friendly, question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with pyrazole synthesis?
A1: The principal hazards do not typically involve polymerization but rather uncontrolled exothermic reactions (thermal runaways), especially when dealing with nitrated pyrazoles, which are energetic compounds.[1][2][3] Key risks include the rapid evolution of gas leading to pressure buildup, and the potential for unexpected ring-opening or side reactions, particularly when using strong bases or reactive reagents like hydrazine.[4]
Q2: I am using hydrazine hydrate in my Knorr pyrazole synthesis. What are the critical safety precautions?
A2: Hydrazine and its hydrate are toxic and potentially explosive. Always handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] It is crucial to control the reaction temperature, as the initial condensation with 1,3-dicarbonyl compounds can be exothermic.[6][7] Ensure your reaction setup allows for efficient cooling.
Q3: My pyrazole synthesis is showing an unexpected exotherm. What should I do?
A3: An unexpected exotherm is a sign of a potential runaway reaction. Immediately implement cooling measures (e.g., ice bath) to lower the temperature of the reaction vessel. If the exotherm is uncontrollable, be prepared to execute an emergency quench procedure. This typically involves diluting the reaction mixture with a large volume of a cold, inert solvent. For specific quench protocols, refer to the detailed troubleshooting guide below. It is critical to have a pre-planned quenching strategy before starting any potentially exothermic reaction.[8][9]
Q4: Can the pyrazole ring itself degrade during a reaction?
A4: Yes, the pyrazole ring is generally stable but can undergo ring-opening in the presence of a strong base, which can deprotonate the ring at C3.[4] Additionally, highly substituted pyrazoles, particularly energetic materials like trinitropyrazoles, can undergo complex thermal decomposition pathways that involve ring cleavage.[1]
Q5: Are there "greener" or safer alternatives for pyrazole synthesis?
A5: Yes, significant research has gone into developing safer and more environmentally friendly methods. Flow chemistry offers enhanced temperature control and scalability, minimizing the risks associated with batch reactions.[10] Microwave-assisted synthesis, often under solvent-free conditions, can reduce reaction times and improve yields, which can also contribute to a safer process.[11][12] Additionally, methods that avoid the isolation of hazardous intermediates, such as in-situ generation of diazo compounds, are being developed.[11]
Troubleshooting Guides
Guide 1: Managing Exothermic Reactions and Preventing Runaways
Symptom: The reaction temperature is increasing rapidly and uncontrollably, even with cooling.
Potential Causes:
-
Accumulation of Unreacted Reagents: In semi-batch processes, if a reagent is added faster than it reacts, it can accumulate. A sudden increase in temperature can then trigger a rapid reaction of the built-up material.[8]
-
Inadequate Cooling: The cooling capacity of your apparatus may be insufficient for the scale of the reaction.
-
Side Reactions: An unexpected, highly exothermic side reaction may be occurring.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature and has good contact with the reaction flask.
-
Emergency Quench: If cooling is ineffective, execute your pre-planned quenching procedure. A common method is to add a large volume of a cold, inert solvent to dilute the reactants and absorb the heat.
Preventative Measures:
-
Calorimetric Studies: For new or scaled-up reactions, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[8] This data is crucial for safe process design.
-
Controlled Dosing: Add reagents slowly and monitor the temperature closely to prevent accumulation.
-
Proper Equipment: Ensure your cooling system is appropriately sized for the reaction.
Guide 2: Unexpected Product Formation or Low Yield
Symptom: The final product is not the expected pyrazole, or the yield is significantly lower than anticipated. You may observe a mixture of regioisomers.
Potential Causes:
-
Regioisomer Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two different regioisomers.[6][13]
-
Side Reactions: The Knorr pyrazole synthesis can be complex, with the formation of intermediates like hydroxylpyrazolidine.[7] Under certain conditions, these may not convert to the desired pyrazole.
-
Ring Opening: As mentioned, strong bases can induce ring-opening of the pyrazole.[4]
Troubleshooting Steps:
-
Characterize Byproducts: Use analytical techniques like NMR and LC-MS to identify the unexpected products. This will provide clues about the side reactions occurring.
-
Adjust Reaction Conditions:
-
Purification: Develop a robust purification method (e.g., column chromatography) to separate the desired product from isomers and byproducts.
Experimental Protocols & Methodologies
Protocol 1: Safe General Procedure for Knorr Pyrazole Synthesis
This protocol provides a framework for the safe synthesis of a simple pyrazole. Note: This is a general guide and may need to be adapted for your specific substrates.
-
Reaction Setup:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a temperature probe.
-
Ensure a cooling bath (e.g., ice-water) is readily available.
-
-
Reagent Preparation:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
In the dropping funnel, prepare a solution of hydrazine hydrate (1.0-1.2 eq) in the same solvent.
-
-
Reaction Execution:
-
Begin stirring the solution of the 1,3-dicarbonyl compound.
-
Add the hydrazine hydrate solution dropwise from the dropping funnel. Monitor the temperature closely. If a significant exotherm is observed, slow the addition rate and/or apply external cooling.
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Emergency Quench Procedure for a Runaway Reaction
WARNING: This procedure should be planned in advance and only executed if there is a clear and present danger of loss of control.
-
Alert Personnel: Inform others in the lab of the situation.
-
Personal Safety: Ensure you have a clear exit path and are wearing appropriate PPE.
-
Execute Quench:
-
If safe to do so, add a large volume of a pre-chilled, high-boiling point, inert solvent (e.g., toluene or xylenes) to the reaction mixture via a cannula or dropping funnel. This will dilute the reactants and absorb heat.
-
Do not use water to quench reactions containing water-reactive reagents (e.g., sodium hydride).
-
-
Evacuate: If the situation cannot be brought under control, evacuate the area and contact emergency services.
Data Presentation
| Reagent/Condition | Hazard | Mitigation Strategy |
| Hydrazine/Hydrazine Hydrate | Toxic, potentially explosive, exothermic reaction | Handle in a fume hood, use appropriate PPE, control addition rate, ensure adequate cooling.[5] |
| Nitrated Pyrazoles | Energetic materials, risk of rapid decomposition | Handle with extreme care, use small quantities, avoid heat and shock, perform thermal analysis (DSC).[1][2][3] |
| Strong Bases (e.g., NaH, n-BuLi) | Can induce ring-opening, highly reactive | Use under inert atmosphere, control temperature during addition, choose appropriate quenching agent.[4][15] |
| Scale-up | Increased risk of thermal runaway | Perform reaction calorimetry to determine safety parameters before scaling up.[8][9] |
Visualizations
Caption: Decision workflow for managing a reaction exotherm.
Caption: Core principles for ensuring pyrazole reaction safety.
References
-
Cravotto, G., & Cintas, P. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1583–1602. Available at: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI. Available at: [Link]
-
Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. (2021). ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. (2022). IRJMETS. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazoles. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 108. Available at: [Link]
- Process for the preparation of pyrazole. (1984). Google Patents.
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2020). MDPI. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2451-2457. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry, 18, 1046–1073. Available at: [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. Available at: [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Der Pharma Chemica, 7(9), 168-182. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Available at: [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 111-120. Available at: [Link]
-
Synthesis of pyrazoles. (2019). YouTube. Available at: [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021). Slideshare. Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. Available at: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules. Available at: [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(21), 5169. Available at: [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). ResearchGate. Available at: [Link]
-
Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications. (2025). ResearchGate. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available at: [Link]
-
Thermal Decomposition of Nitropyrazoles. (2015). ResearchGate. Available at: [Link]
-
Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes. (2008). ResearchGate. Available at: [Link]
-
The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis. (2017). ResearchGate. Available at: [Link]
-
17.9: 1,3-Dicarbonyl Compounds. (2021). Chemistry LibreTexts. Available at: [Link]
-
Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022). Chemical Engineering Transactions, 93, 37-42. Available at: [Link]
-
Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (2021). Catalysts, 11(11), 1375. Available at: [Link]
-
How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (2021). WIKA blog. Available at: [Link]
-
Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. (2021). Organic Letters, 23(16), 6348–6353. Available at: [Link]
- Process for the preparation of 1,3-dicarbonyl compounds. (2004). Google Patents.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link]
-
Planning protection measures against runaway reactions using criticality classes. (2010). ResearchGate. Available at: [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Managing impurities during the industrial scale-up of pyrazole synthesis
Technical Support Center: Pyrazole Synthesis Scale-Up
A Senior Application Scientist's Guide to Impurity Management
Welcome to the Technical Support Center for industrial-scale pyrazole synthesis. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling up pyrazole synthesis. My goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions, ensuring the quality, safety, and efficacy of your final active pharmaceutical ingredient (API).
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): Covering fundamental concepts and common queries related to impurity control during pyrazole synthesis.
-
In-depth Troubleshooting Guide: A problem-oriented Q&A section to address specific impurity challenges you may encounter in the lab or plant.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in an industrial pyrazole synthesis?
A1: Impurities in pyrazole synthesis are broadly classified by the International Council for Harmonisation (ICH) Q3A(R2) guidelines and can originate from several stages of the manufacturing process.[1][2] The main sources include:
-
Starting Materials: Impurities already present in your precursors, such as the 1,3-dicarbonyl compound or the hydrazine source.
-
By-products: Unwanted molecules formed from side reactions occurring concurrently with your main pyrazole formation. A classic example is the formation of regioisomers.[3][4]
-
Intermediates: Unreacted starting materials or partially reacted molecules that persist in the final product.
-
Reagents, Ligands, and Catalysts: Residuals from substances used to drive the reaction, which can be organic or inorganic.[2]
-
Degradation Products: Impurities that form during storage or subsequent processing steps due to the instability of the API under certain conditions (e.g., light, heat, oxidation).[5]
Q2: What is a regioisomeric impurity and why is it a major concern in pyrazole synthesis?
A2: Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. In the context of the widely used Knorr pyrazole synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different pyrazole products.[3][4] This happens because the substituted hydrazine can attack either of the two distinct carbonyl groups, leading to a mixture that is often difficult to separate.
Controlling regioselectivity is critical because the undesired regioisomer has no therapeutic benefit, may have its own toxicological profile, and its presence complicates purification, reduces overall yield, and is strictly regulated by bodies like the FDA and EMA.[3]
Q3: What are genotoxic impurities (GTIs) and why are they critical to control?
A3: Genotoxic impurities (GTIs) are compounds that can damage DNA, potentially causing mutations and leading to cancer.[5][6] They are of significant concern to regulatory agencies even at trace levels (ppm).[5] In pyrazole synthesis, GTIs can arise from reactive reagents or starting materials (e.g., alkylating agents like alkyl halides or sulfonates used in N-alkylation steps) or as by-products.[7][8] The ICH M7 guideline provides a framework for the assessment and control of these mutagenic impurities to limit potential carcinogenic risk.[1][5] It is crucial for process chemists to identify potential GTIs early and design the synthesis to avoid their formation or ensure their removal to acceptable levels.[5]
Q4: What are the regulatory thresholds for impurities I need to be aware of?
A4: The primary guideline is ICH Q3A(R2), which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][9] These thresholds are based on the maximum daily dose (MDD) of the drug:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[10]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[2]
It's important to note that genotoxic impurities are handled much more stringently, often requiring control at or below a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[8]
Part 2: In-depth Troubleshooting Guide
Issue 1: Poor Regioselectivity & High Levels of the Undesired Isomer
Q: My Knorr synthesis using methylhydrazine and an unsymmetrical β-diketone is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for my desired isomer?
A: This is a classic challenge in pyrazole synthesis. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3] Here’s a systematic approach to troubleshoot and optimize:
Causality: The two nitrogen atoms of methylhydrazine have different nucleophilicities, and the two carbonyl carbons of your diketone have different electrophilicities. The reaction conditions, particularly pH and solvent, dictate which nucleophile-electrophile interaction is kinetically favored.[11]
Troubleshooting Workflow:
Caption: Decision workflow for managing regioisomeric impurities.
Solutions & Explanations:
-
Vary the Solvent: This can have a dramatic effect. Standard solvents like ethanol often give poor selectivity. Consider switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can alter reaction pathways through unique hydrogen bonding, often significantly favoring one regioisomer over the other.[12]
-
Adjust the pH (Catalyst): The regioselectivity is highly pH-dependent.
-
Acidic Conditions: Using the hydrochloride salt of the hydrazine (e.g., phenylhydrazine hydrochloride) can protonate the more basic nitrogen, leaving the less basic nitrogen to initiate the attack. This often leads to the 1,5-regioisomer.[11]
-
Neutral/Basic Conditions: Using the free base hydrazine can reverse this selectivity, as the more nucleophilic nitrogen will react preferentially, potentially leading to the 1,3-regioisomer.[11] Experiment with both catalytic acetic acid and base-mediated conditions.
-
-
Modify the Starting Material: If reaction conditions don't provide sufficient control, consider a multi-step but more controlled route. You can use a β-enamino diketone or a trichloromethyl enone as a precursor. These substrates are designed to "lock in" the desired regiochemistry by forcing the initial condensation to occur at a specific site.[11][13]
Issue 2: Residual Starting Materials and Intermediates
Q: My final API contains unacceptable levels of unreacted 1,3-diketone and a hemiaminal intermediate. Increasing reaction time and temperature only leads to degradation. What should I do?
A: This indicates that the final cyclization and dehydration steps are either too slow or reversible under your current conditions. Pushing the reaction with brute force (heat, time) is often counterproductive.
Causality: The formation of the pyrazole ring from the initial adducts involves a dehydration step. If water is not effectively removed, the reaction can stall or even reverse. The energy barrier for the final aromatization step may also be too high.
Solutions & Explanations:
-
Efficient Water Removal: The condensation reaction produces two molecules of water.[14] On a large scale, this water can accumulate and inhibit the reaction.
-
Protocol: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, xylenes). This will continuously remove water from the reaction mixture, driving the equilibrium towards the final pyrazole product according to Le Châtelier's principle.
-
-
Stronger Acid Catalyst: If you are using a weak acid like acetic acid, consider switching to a stronger catalyst like p-toluenesulfonic acid (pTSA) or even a Lewis acid. This will more effectively catalyze both the imine formation and the final dehydration step.
-
Optimize Stoichiometry: While a slight excess of hydrazine is common, a large excess can lead to different side reactions. Ensure you have precise control over the molar ratios. A slight excess (e.g., 1.1 equivalents) of the hydrazine is often optimal.
Issue 3: Identification and Control of an Unknown Process-Related Impurity
Q: During scale-up, a new, unknown impurity has appeared at the 0.2% level, which is above the ICH identification threshold. How do I approach identifying and controlling it?
A: The appearance of new impurities upon scale-up is a common challenge, often due to changes in heating/cooling profiles, mixing efficiency, or prolonged reaction times.[15] A systematic approach is required.
Impurity Identification & Control Workflow:
Caption: Systematic workflow for identifying and controlling unknown impurities.
Protocol: Impurity Identification and Characterization
-
Isolation:
-
Structure Elucidation:
-
LC-MS/MS: Obtain an accurate mass to determine the molecular formula. The fragmentation pattern will provide clues about the structure.[17][18]
-
NMR Spectroscopy: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC) spectra. This is the definitive technique for determining the precise chemical structure and connectivity of the molecule.[18]
-
FTIR Spectroscopy: Identify key functional groups present in the impurity.
-
-
Mechanism & Control:
-
Once the structure is known, deduce its likely formation pathway. For example, if it's a dimer of your starting material, it could be due to a hot spot in the reactor causing self-condensation. If it's an oxidized version of your API, it points to air ingress during processing or storage.[15]
-
Based on the mechanism, implement a control strategy. This could involve:
-
Tighter Temperature Control: Improving reactor jacketing and agitation.
-
Inert Atmosphere: Ensuring the reaction and work-up are performed under a nitrogen or argon blanket.
-
Order of Addition: Changing the order or rate at which reagents are added.
-
Purge Factor: Modifying the final purification/crystallization step to selectively remove the impurity.
-
-
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Genotoxic Impurities: An Overview. Veeprho. [Link]
-
Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. ACS Publications. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). EMA. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. [Link]
-
Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations. Journal of Medical Science. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Creative Research Thoughts. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Dovepress. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. World Journal of Pharmaceutical Research. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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Best practices for handling tert-butylhydrazine hydrochloride precursor safely
Welcome to the technical support center for the safe handling and use of tert-butylhydrazine hydrochloride (t-BHH), a versatile precursor in modern organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance beyond standard safety data sheets. Here, we address specific issues you may encounter during your experiments, grounded in scientific principles and field-proven insights to ensure both the integrity of your research and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling, storage, and properties of tert-butylhydrazine hydrochloride.
Q1: What are the primary hazards associated with tert-butylhydrazine hydrochloride?
A1: Tert-butylhydrazine hydrochloride is a toxic and irritating compound.[2] The primary hazards include:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3] Overexposure can lead to serious illness.[2]
-
Irritation: It causes serious eye irritation and skin irritation.[3][4] Inhalation can lead to respiratory tract irritation, characterized by coughing and shortness of breath.[5][6]
-
Corrosivity: As a hydrazine derivative, it can be corrosive. Direct contact with the liquid or vapor can cause burns.[7]
Q2: What are the initial signs and symptoms of exposure to tert-butylhydrazine hydrochloride?
A2: Acute, low-level exposure may initially present with symptoms similar to general chemical irritants. Be vigilant for:
-
Inhalation: Irritation of the nose and throat, coughing, wheezing, and a burning sensation in the face and nose.[5][6][7][8] Higher exposures can lead to chest tightness and shortness of breath.[6][7]
-
Skin Contact: Redness, itching, scaling, and in some cases, blistering.[2] The liquid is corrosive and may cause dermatitis.[8]
-
Eye Contact: Redness, watering, itching, and a burning sensation.[2]
-
Ingestion: Nausea, vomiting, and dizziness.[6]
Q3: What personal protective equipment (PPE) is mandatory when working with tert-butylhydrazine hydrochloride?
A3: A comprehensive PPE strategy is crucial. The following should be considered mandatory:
-
Eye and Face Protection: Chemical safety goggles are a minimum requirement. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A lab coat is required. For procedures with a higher risk of exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If dust is generated, a NIOSH-approved respirator for dusts may be necessary.[2]
Q4: What are the appropriate storage conditions for tert-butylhydrazine hydrochloride?
A4: To ensure the stability and safety of tert-butylhydrazine hydrochloride, store it in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[2][4] Keep the container tightly sealed to prevent moisture absorption, as it is hygroscopic.[9] It should be stored separately from incompatible materials, particularly strong oxidizing agents.[2][4]
Q5: What materials are incompatible with tert-butylhydrazine hydrochloride?
A5: The primary incompatibility is with strong oxidizing agents.[2][4] Reactions with these can be violent and should be avoided. It may also react with certain metals and metal oxides, which can catalyze its decomposition.[10]
Troubleshooting Guides
This section provides step-by-step guidance for specific issues that may arise during experimentation with tert-butylhydrazine hydrochloride.
Guide 1: Managing a Spill
Scenario: You've accidentally spilled a small amount of solid tert-butylhydrazine hydrochloride on the lab bench.
Immediate Actions:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Cordon off the affected area to prevent cross-contamination.
-
Assess the Spill: For small, solid spills that you are trained to handle, proceed with cleanup. For large spills or if you are unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Cleanup Protocol:
-
Don Appropriate PPE: Ensure you are wearing your full PPE as described in the FAQ section.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.
-
Collect the Material: Carefully scoop the mixture into a clearly labeled, sealable waste container.
-
Decontaminate the Surface: Wipe the spill area with a damp cloth or paper towel. Be mindful not to spread the contamination.
-
Final Cleaning: Wash the area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste according to your institution's guidelines.[4][11]
Guide 2: Unexpected Reaction Outcome
Scenario: Your reaction involving tert-butylhydrazine hydrochloride has resulted in a low yield and the formation of an unidentifiable side product.
Troubleshooting Steps:
-
Purity of Starting Material: The primary impurity in industrially produced tert-butylhydrazine hydrochloride is often hydrazine hydrochloride.[12] This can lead to the formation of undesired side products. Consider purifying your starting material. A known method involves dissolving the compound in ethanol, adding ferric chloride at a low temperature (0-4 °C), and filtering to obtain a purer product.[12]
-
Reaction Conditions:
-
Temperature: Hydrazine derivatives can be thermally sensitive.[10] Ensure your reaction temperature is well-controlled and consider if localized heating could be causing decomposition.
-
Atmosphere: While many reactions are robust, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your other reagents are air-sensitive.
-
-
Solvent Choice: Tert-butylhydrazine hydrochloride is soluble in water, acetone, and ethanol.[13] Ensure your solvent is of high purity and compatible with all reagents.
-
Work-up Procedure: Some reactions may require a specific work-up to avoid decomposition of the product or starting material. Consider if the pH of your aqueous washes or the temperature of your evaporation step could be affecting your yield.
Guide 3: Decontamination of Laboratory Equipment
Scenario: You need to clean glassware and stainless-steel equipment after a reaction with tert-butylhydrazine hydrochloride.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable solvent that is known to dissolve tert-butylhydrazine hydrochloride and your reaction products (e.g., ethanol or acetone).[13] Collect this initial rinse as hazardous waste.[14]
-
Soapy Water Wash: Wash the equipment thoroughly with warm, soapy water. Use a brush to scrub all surfaces.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven at an appropriate temperature.
-
Verification (for sensitive applications): For highly sensitive analytical equipment, you may need to perform a blank run with a clean solvent to ensure no carryover of the compound.
Data and Protocols
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₂N₂·HCl | [13] |
| Molecular Weight | 124.61 g/mol | [13] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 191-194 °C | [15] |
| Solubility | Soluble in water, acetone, and ethanol | [13] |
Protocol: Weighing and Dispensing Solid tert-Butylhydrazine Hydrochloride
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation:
-
Ensure the analytical balance is clean and located in an area with minimal air currents, or preferably within a balance enclosure or chemical fume hood.
-
Don all necessary PPE.
-
Use a clean, appropriately sized weighing vessel.
-
-
Dispensing:
-
Carefully open the stock container. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of the solid to the weighing vessel.
-
If weighing by difference, ensure the stock container is securely closed before re-weighing.
-
-
Cleanup:
-
Immediately and securely close the stock container.
-
Wipe down the spatula and the area around the balance with a damp cloth. Dispose of the cloth as hazardous waste.
-
Remove and dispose of your gloves properly.
-
Wash your hands thoroughly with soap and water.
-
Visual Guides
Safe Handling Workflow
Caption: A workflow for the safe handling of tert-butylhydrazine hydrochloride.
Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
References
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Anhydrous Hydrazine Explosion. (n.d.). University of Chicago. Retrieved from [Link]
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Hydrazine Toxicology. (2023). MD Searchlight. Retrieved from [Link]
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What are the side effects of hydrazine exposure? (2025). Dr.Oracle. Retrieved from [Link]
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Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Hydrazine - Incident management. (n.d.). GOV.UK. Retrieved from [Link]
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Hydrazine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hydrazine toxicity in the human. Report of a fatal case. (1971). Semantic Scholar. Retrieved from [Link]
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Hydrazine Toxicology. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Acute exposure to hydrazine reported to four United States regional poison centers: reconsidering a paradigm. (2024). Taylor & Francis Online. Retrieved from [Link]
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hydrazine: a topical chemical hazard. A case of leakage from an F-16 plane (in french). (2009). ResearchGate. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography. (n.d.). Patsnap Eureka. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic Acid: X-ray Crystallography vs. Spectroscopic Methods
<Senior Application Scientist >
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. For a compound like 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry, precise structural validation underpins any subsequent research and development.[1][2] This guide provides an in-depth, objective comparison of X-ray crystallography—the definitive method for solid-state structure elucidation—with prevalent spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4] We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in their structural validation endeavors.
The Gold Standard: Unambiguous Validation by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the premier technique for determining the precise atomic arrangement within a crystalline solid.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map and, from that, a definitive model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.[5][6][8]
The power of X-ray crystallography lies in its ability to provide a direct, visual confirmation of the molecular structure.[9] This is particularly crucial for complex molecules or when subtle stereochemical details can have profound effects on biological activity. However, the success of this technique is contingent on the ability to grow high-quality single crystals, which can often be a challenging and time-consuming step.[5][10][11]
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a fully validated crystal structure involves a meticulous, multi-step process. Each stage is critical for obtaining high-quality, reproducible data.
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A Tale of Two Isomers: A Comparative Analysis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic Acid and its 5-carboxylic Acid Counterpart
For the discerning researcher in drug discovery and chemical synthesis, the subtle shift of a functional group can dramatically alter the physicochemical and biological properties of a molecule. This guide provides a detailed comparative analysis of two closely related constitutional isomers: 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid and 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid. Understanding the nuances between these two compounds is critical for their effective application in research and development.
This technical guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, physicochemical properties, spectroscopic signatures, and potential biological activities of these two pyrazole derivatives. By presenting available experimental data and outlining key differences, this document aims to empower scientists to make informed decisions in their selection and application of these versatile building blocks.
Introduction to the Isomers
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The introduction of a bulky tert-butyl group at the N1 position and a carboxylic acid at either the C3 or C5 position creates two isomers with distinct electronic and steric environments. These differences can profoundly influence their interactions with biological targets and their suitability for various chemical transformations.
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (CAS 942508-00-1) and 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid (CAS 1503816-02-1) are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Their carboxylic acid functionality provides a handle for further derivatization, such as amide bond formation, while the tert-butyl group can enhance metabolic stability and modulate lipophilicity.
Physicochemical Properties: A Comparative Overview
| Property | 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid | 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid | Key Differences & Implications |
| CAS Number | 942508-00-1[3] | 1503816-02-1 | N/A |
| Molecular Formula | C₈H₁₂N₂O₂[4] | C₈H₁₂N₂O₂ | Identical |
| Molecular Weight | 168.19 g/mol [3] | 168.19 g/mol | Identical |
| Predicted XlogP | 1.0[4] | Not available | The position of the carboxylic acid is expected to have a minor but noticeable impact on lipophilicity. The 3-isomer's predicted value suggests moderate lipophilicity. |
| Melting Point | Not available | Not available | The melting point will be influenced by the crystal packing, which is expected to differ between the isomers due to their different shapes and hydrogen bonding capabilities. |
| pKa | Not available | Not available | The acidity of the carboxylic acid will be influenced by the electronic effects of the pyrazole ring. The proximity of the N2 atom to the carboxylic acid in the 5-isomer may lead to a slightly different pKa compared to the 3-isomer. |
| Solubility | Not available | Not available | Solubility in both aqueous and organic solvents will be dependent on the melting point and polarity, which are expected to differ between the isomers. |
Synthetic Strategies: Navigating the Regiochemistry
The synthesis of N-substituted pyrazole carboxylic acids often involves the construction of the pyrazole ring followed by functional group manipulation. A common and effective strategy involves the hydrolysis of the corresponding ethyl or tert-butyl esters.[2][5] The regiochemical outcome of the pyrazole ring formation is a critical consideration in obtaining the desired isomer.
General Synthetic Approach: Ester Hydrolysis
A prevalent method for the preparation of both 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid and its 5-carboxylic acid isomer involves the hydrolysis of their corresponding ester precursors. This straightforward reaction is typically carried out under basic conditions, for example, using potassium hydroxide in an alcoholic solvent, followed by acidification to yield the desired carboxylic acid.[5]
General Ester Hydrolysis Workflow
Experimental Protocol: Synthesis via Ester Hydrolysis
-
Dissolution: Dissolve the respective 1-(tert-butyl)-1H-pyrazole-3-carboxylate or 5-carboxylate ester in a suitable alcohol, such as ethanol.
-
Saponification: Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, to the ester solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Solvent Removal: After completion, remove the alcoholic solvent under reduced pressure.
-
Acidification: Dissolve the resulting residue in water and acidify the solution with a mineral acid, such as hydrochloric acid, until the carboxylic acid precipitates.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
The key to obtaining the desired isomer lies in the regioselective synthesis of the precursor ester. This is often achieved through the condensation of a β-dicarbonyl compound or its equivalent with tert-butylhydrazine. The specific substitution pattern on the dicarbonyl precursor dictates the final position of the carboxylic acid group on the pyrazole ring.
Synthetic Pathways to Isomeric Precursors
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the 3- and 5-carboxylic acid isomers. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the substituents.
Expected ¹H NMR Spectral Features:
-
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid: Two distinct signals for the pyrazole ring protons are expected. The proton at the C5 position will likely appear at a different chemical shift compared to the proton at the C4 position.
-
1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid: Similarly, two distinct signals for the pyrazole ring protons at the C3 and C4 positions are anticipated, with chemical shifts that differ from those of the 3-carboxylic acid isomer.
Expected ¹³C NMR Spectral Features:
-
The chemical shifts of the pyrazole ring carbons, particularly the carbon bearing the carboxylic acid group and the adjacent carbons, will be diagnostic for each isomer.
-
The resonance of the carbonyl carbon of the carboxylic acid may also show a slight difference in chemical shift between the two isomers.
While specific, experimentally verified spectra for these exact compounds are not widely published, data for closely related analogs can provide valuable guidance in interpreting the spectra of these isomers.[6][7]
Biological Activity: A Matter of Orientation
The spatial arrangement of the carboxylic acid group in relation to the rest of the pyrazole scaffold is a critical determinant of biological activity. This functional group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. The different positioning of the carboxylic acid in the 3- and 5-isomers leads to distinct three-dimensional pharmacophore models, which can result in differential binding affinities and biological responses.
While a direct comparative biological evaluation of 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid and its 5-carboxylic acid isomer is not extensively reported in the literature, studies on other substituted pyrazole carboxylic acids have demonstrated the importance of the carboxylic acid position for various biological activities, including:
-
Antimicrobial and Antifungal Activity: The position of the carboxylic acid and other substituents on the pyrazole ring has been shown to be crucial for the antifungal activity against strains like Candida albicans.[5]
-
Enzyme Inhibition: Pyrazole carboxylic acid derivatives have been investigated as inhibitors of various enzymes. The precise positioning of the acidic group is often essential for interacting with key residues in the active site of the target enzyme.
-
Receptor Antagonism: In the context of receptor antagonists, such as cannabinoid receptor antagonists, the carboxamide group (derived from the carboxylic acid) at the 3-position of the pyrazole ring was found to be a key structural requirement for potent activity.
These examples underscore the principle that the choice between the 3- and 5-carboxylic acid isomers is not trivial and should be guided by the specific biological target and the desired mode of interaction.
Conclusion: An Informed Choice for Future Research
The comparative analysis of 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid and its 5-carboxylic acid isomer reveals that while they share the same molecular formula and weight, their distinct substitution patterns are expected to lead to significant differences in their physicochemical properties, spectroscopic signatures, and, most importantly, their biological activities.
The lack of comprehensive, publicly available experimental data for these specific isomers highlights an opportunity for further research to fully characterize and compare these valuable building blocks. Such studies would provide a valuable resource for the scientific community and facilitate their more effective application in the design and synthesis of novel bioactive molecules. Researchers are encouraged to consider the subtle yet significant differences outlined in this guide when selecting the appropriate isomer for their specific research objectives.
References
- Özdemir, A., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4347-4359.
- Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776.
- Jain, S., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science, 1(4), 114-118.
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12287.
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PubChem. (n.d.). 1-tert-butylpyrazole-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 36(10), 2463-2468.
- Zhang, M., et al. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 19(10), 15994-16007.
- Yüksek, H., et al. (2021). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1230, 129871.
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- Basu, S., et al. (2014). Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.
- Patel, R. V., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 449-456.
- Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o141.
- Claramunt, R. M., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 13(7), 2977-2988.
- Verma, A., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Chawla, G., & Kumar, A. (2016). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 60(3), 163-181.
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A Comparative Guide to the Structure-Activity Relationship of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic Acid Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid analogs, a privileged scaffold in modern medicinal chemistry. We will delve into the critical structural features that govern their inhibitory potency and selectivity against various protein kinases, with a particular focus on p38 MAP kinase and Aurora kinases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical space for the design of novel therapeutic agents.
Introduction: The 1-(tert-Butyl)-1H-pyrazole Scaffold - A Versatile Core for Kinase Inhibition
The pyrazole ring is a five-membered heterocycle that has become a cornerstone in the design of small molecule kinase inhibitors.[1][2][3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the ATP-binding pocket of kinases makes it an attractive starting point for drug discovery.[1] The 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid scaffold, in particular, offers a unique combination of features. The bulky tert-butyl group at the N1 position can occupy a hydrophobic pocket, often leading to enhanced potency and selectivity, while the carboxylic acid at the C3 position provides a convenient handle for further chemical modification to explore different regions of the kinase active site.[4]
This guide will dissect the SAR of this scaffold by examining key modifications at different positions and their impact on biological activity. We will draw upon published data to provide a comparative analysis of analog performance, supported by detailed experimental protocols and visualizations of the relevant signaling pathways.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid analogs can be systematically modulated by chemical modifications at three primary positions: the C5 position of the pyrazole ring, the N1-tert-butyl group, and the C3-carboxamide/urea moiety. A seminal study by Pargellis et al. on a series of pyrazole-urea based p38 MAP kinase inhibitors provides a foundational understanding of the SAR for this scaffold.[4][5]
The Critical Role of the N1-tert-Butyl Group
The tert-butyl group at the N1 position of the pyrazole ring is a crucial determinant of high binding affinity for p38α MAP kinase.[4] This bulky, lipophilic group occupies a specific hydrophobic pocket that is exposed upon a conformational change in the enzyme's activation loop. This allosteric binding mode, distinct from the ATP-binding site, is a hallmark of this class of inhibitors.[5]
-
SAR Insights:
-
Replacement of the tert-butyl group with smaller alkyl groups or a hydrogen atom leads to a significant loss of inhibitory activity.
-
The hydrophobic nature of this pocket suggests that other bulky, non-polar groups could be tolerated, although the tert-butyl group appears to be optimal for p38α inhibition in the studied series.
-
Modifications at the C5-Position of the Pyrazole Ring
Substitutions at the C5 position of the pyrazole ring can influence both potency and selectivity. In the context of p38 inhibitors, this position is often occupied by an aromatic ring.
-
SAR Insights:
-
A tolyl group at the C5 position has been shown to be favorable, engaging in π-CH2 interactions with the kinase.[4]
-
The nature and substitution pattern of this aryl group can be varied to fine-tune the inhibitor's properties, including metabolic stability and pharmacokinetic profile.
-
The C3-Carboxamide/Urea Moiety: The Gateway to the ATP-Binding Site
The C3 position, typically derivatized as a carboxamide or urea, serves as a linker to a moiety that extends into the ATP-binding site of the kinase. This is a critical region for establishing key hydrogen bonding interactions and further enhancing potency.
-
SAR Insights for Urea Analogs (p38 Inhibitors):
-
The urea linker itself is critical for binding, forming an extensive hydrogen bond network with the hinge region of the kinase (specifically with the backbone of Glu71 and Asp168 in p38).[5]
-
The aryl group attached to the urea (the "P4" moiety) plays a significant role. A naphthalene ring was found to be a preferred pharmacophore over a simple phenyl ring for binding in the kinase specificity pocket.
-
Further extension from the naphthalene ring with a linker, such as an ethoxy group, to a hydrogen-bond acceptor like morpholine, pyridine, or imidazole dramatically improves binding affinity and cellular activity.[4] This is exemplified by the clinical candidate BIRB 796.
-
The following table summarizes the SAR of key 1-(5-tert-butyl-2-aryl-2H-pyrazol-3-yl)-3-arylurea analogs against p38α MAP kinase, based on data from Pargellis et al. (2002).
| Compound | N1-substituent | C5-Aryl Group | C3-Urea P4 Moiety | p38α IC50 (nM) | Key SAR Observation |
| Analog 1 | tert-Butyl | p-Tolyl | 4-Chlorophenyl | 40 | Replacement of methyl at N2 with phenyl improves potency. |
| Analog 2 | tert-Butyl | p-Tolyl | Naphthalene | 10 | Naphthalene is a preferred P4 pharmacophore over phenyl. |
| BIRB 796 | tert-Butyl | p-Tolyl | 4-(2-Morpholin-4-yl-ethoxy)naphthalen-1-yl | 0.1 | Addition of a hydrogen-bonding pharmacophore dramatically increases potency.[4] |
Comparative Performance Against Other Kinase Targets
While the 1-tert-butyl pyrazole scaffold has been extensively studied for p38 inhibition, its versatility extends to other important kinase targets implicated in cancer, such as Aurora kinases.[6][7]
Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[8][9] Small molecule inhibitors of Aurora kinases are therefore of significant therapeutic interest.[10] The 1-tert-butyl pyrazole scaffold can be adapted to target these kinases.
-
Design Strategy:
-
The core scaffold can be maintained, with modifications to the C3-carboxamide and C5-substituents to optimize interactions within the ATP-binding site of Aurora kinases.
-
Structure-based drug design, leveraging the known crystal structures of Aurora kinases, can guide the rational design of potent and selective inhibitors.
-
Experimental Protocols
To facilitate the evaluation and comparison of novel 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid analogs, we provide the following standardized experimental protocols.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a target kinase by quantifying the amount of ATP remaining in the reaction.
-
Materials:
-
Recombinant kinase (e.g., p38α, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with a known inhibitor as a positive control and DMSO as a negative control.
-
Add 10 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing a measure of cell viability.
-
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
96-well clear, flat-bottom cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the appropriate wells. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Western Blot Analysis of Kinase Phosphorylation
This technique is used to determine if the inhibitor affects the phosphorylation of the target kinase or its downstream substrates within a cellular context.
-
Materials:
-
Cell lysates from cells treated with the inhibitor
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 or anti-phospho-Histone H3 for Aurora B activity) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Visualizing the Mechanism of Action: Signaling Pathways
To provide a clearer understanding of how these inhibitors exert their effects, the following diagrams illustrate the p38 MAPK and Aurora kinase signaling pathways.
Caption: The role of Aurora kinases in mitosis and their inhibition.
Conclusion and Future Directions
The 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid scaffold represents a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The detailed SAR analysis of p38 MAP kinase inhibitors reveals the critical role of the N1-tert-butyl group for achieving high-affinity allosteric binding. The C3-carboxamide/urea moiety provides a crucial vector for targeting the ATP-binding site, where careful optimization of the P4 group can lead to dramatic improvements in potency.
Future efforts in this area should focus on:
-
Exploring a wider range of kinase targets: The adaptability of this scaffold suggests that it could be successfully applied to other kinase families implicated in disease.
-
Structure-based design: Leveraging the growing number of publicly available kinase crystal structures will enable the rational design of analogs with improved selectivity profiles, thereby minimizing off-target effects.
-
Optimizing pharmacokinetic properties: A continued focus on improving metabolic stability, oral bioavailability, and other ADME properties will be essential for translating potent inhibitors into clinically viable drug candidates.
This guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of kinase inhibitors based on the 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid scaffold.
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Regan, J., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & medicinal chemistry letters, 19(16), 4724-4728. [Link]
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A Comparative Analysis of Biological Activity: Tert-butyl Pyrazoles versus Other N-Substituted Pyrazoles
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile template for designing potent and selective therapeutic agents targeting a wide array of biological targets, from enzymes to receptors.[4][5][6][7] A critical determinant of a pyrazole derivative's biological activity lies in the nature of the substituent at the N1 position of the pyrazole ring. This guide provides an in-depth comparison of the biological activity of pyrazoles featuring a bulky tert-butyl group at this position against those with other N-substituents, offering experimental data and mechanistic insights for researchers in drug discovery and development.
The Influence of the N-Substituent: A Tale of Steric Hindrance and Lipophilicity
The substituent at the N1-position of the pyrazole ring plays a pivotal role in defining the molecule's interaction with its biological target. The size, lipophilicity, and electronic properties of this group can significantly modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. The tert-butyl group, with its significant steric bulk and lipophilic character, often imparts unique pharmacological profiles compared to smaller alkyl groups (like methyl), aryl groups, or unsubstituted N-H pyrazoles.
For instance, in the context of kinase inhibition, the introduction of a tert-butyl group on the pyrazole ring has been shown to be a key factor in achieving high potency and selectivity.[1] This is often attributed to the group's ability to occupy specific hydrophobic pockets within the ATP-binding site of kinases, leading to enhanced binding affinity. In contrast, smaller or more polar substituents at the N1 position may not provide the same level of favorable interactions, potentially resulting in lower potency.[8][9]
Comparative Biological Activities: A Data-Driven Overview
To illustrate the impact of the N1-substituent on biological activity, the following sections present a comparative analysis across several key therapeutic areas, supported by experimental data from the literature.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with many exhibiting cytotoxicity against various cancer cell lines.[4][10][11][12] The N-substituent is a crucial element in optimizing this activity.
| Compound Type | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative | tert-Butyl | p38α MAP Kinase Inhibitor | Not specified as direct cytotoxicity | [1] |
| Pyrazole Derivative | Phenyl | HCT-116 (Colon) | 7.74 - 82.49 | [11] |
| Pyrazole Derivative | Phenyl | MCF-7 (Breast) | 4.98 - 92.62 | [11] |
| N-acetyl pyrazoline | Acetyl | MCF7 (Breast) | 40.47 | [10] |
| N-acetyl pyrazoline | Acetyl | T47D (Breast) | 26.51 | [10] |
| N-acetyl pyrazoline | Acetyl | HeLa (Cervical) | 31.19 | [10] |
| Pyrazole-based hybrid | Various heteroaromatics | A549 (Lung) | 42.79 - 55.73 | [4] |
| Pyrazole carbaldehyde | Not specified | MCF7 (Breast) | 0.25 | [4] |
Key Insights: The data suggests that the anticancer potency of pyrazole derivatives is highly dependent on the specific substitution pattern and the targeted cancer cell line. While direct comparative IC50 values for tert-butyl pyrazoles against other N-substituted pyrazoles in the same study are not always available in the reviewed literature, the principle of optimizing substitutions to enhance efficacy is clear. For example, some N-phenyl substituted pyrazoles show potent activity in the micromolar range against colon and breast cancer cell lines.[11]
Kinase Inhibitory Activity
Kinases are a major class of drug targets in oncology and inflammatory diseases. Pyrazole-based compounds have emerged as potent kinase inhibitors, and the N-substituent is critical for achieving selectivity and potency.[1][2][13][14][15]
| Compound Type | N-Substituent | Target Kinase | IC50 / Kᵢ (nM) | Reference |
| Pyrazole Derivative | 5-tert-Butyl-2-p-tolyl | p38α MAP Kinase | Not specified | [1] |
| Pyrazole Derivative | Not specified | TGF-beta Receptor I | 15 | [14] |
| Pyrazole Derivative | Methyl | Aurora A | 160 | [2] |
| Pyrazole Derivative | Not specified | Aurora A/B | 35 / 75 | [2] |
| Pyrazole-based CDK inhibitor | Cyclobutyl | CDK1 | 1520 | [2] |
Key Insights: The tert-butyl group has been specifically highlighted in the development of p38α MAP kinase inhibitors, suggesting its importance for potent inhibition.[1] Other N-substituted pyrazoles have demonstrated potent inhibition of various kinases, with IC50 values in the nanomolar range.[2][14] The choice of the N-substituent can also influence selectivity, as seen in the development of JAK1 inhibitors where an ortho substitution on the pyrazole ring was crucial for selectivity over JAK2.[1]
Antimicrobial Activity
Pyrazole derivatives have also shown promise as antimicrobial agents, targeting both bacteria and fungi.[16][17][18][19][20] The nature of the N-substituent can influence the spectrum and potency of antimicrobial activity.
| Compound Type | N-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Not specified | E. coli | 0.25 | [18] |
| Pyrazole Derivative | Not specified | S. epidermidis | 0.25 | [18] |
| Pyrazole Derivative | Not specified | A. niger | 1 | [18] |
| Aminoguanidine-derived pyrazole | Phenyl | S. aureus | 1 - 8 | [16] |
| Aminoguanidine-derived pyrazole | Phenyl | E. coli | 1 | [16] |
| Pyrazole-based Sulfonamide | Various substituted benzene sulfonyl | B. subtilis, S. aureus, E. coli, P. aeruginosa | Not specified in detail | [17] |
Key Insights: While specific data on N-tert-butyl pyrazoles in antimicrobial studies was not prominent in the initial searches, the broader class of N-substituted pyrazoles exhibits significant antimicrobial potential. For instance, certain derivatives show high potency against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.25 µg/mL.[18] The lipophilicity and steric bulk of the N-substituent can influence the compound's ability to penetrate the bacterial cell wall and interact with its intracellular target.
Experimental Protocols: Assessing Biological Activity
To enable researchers to conduct their own comparative studies, this section provides standardized, step-by-step methodologies for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Workflow Diagram:
Caption: Workflow for determining the cytotoxicity of pyrazole compounds using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the tert-butyl pyrazole and other N-substituted pyrazole compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: In a 96-well plate, add the kinase, a specific peptide substrate, and ATP to a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the pyrazole compounds to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies point to several key structure-activity relationship principles for N-substituted pyrazoles:
-
Lipophilicity and Steric Bulk at N1: Apolar and bulky substituents at the N1 position, such as the tert-butyl group, can enhance binding to hydrophobic pockets in target proteins, leading to increased potency.[8][9] However, excessive bulk can also lead to steric hindrance and reduced activity.[21]
-
Aromatic Substituents: The presence of substituted phenyl rings at other positions of the pyrazole core is a common feature in many active compounds, contributing to π-π stacking and other favorable interactions with the target.[22]
-
Hydrogen Bonding Moieties: The incorporation of groups capable of hydrogen bonding, such as carboxamides, can significantly improve binding affinity and selectivity.[22]
-
Overall Molecular Shape: The three-dimensional arrangement of the substituents on the pyrazole ring is critical for achieving a complementary fit with the binding site of the target protein.
Conclusion
The N-substituent on the pyrazole ring is a critical determinant of biological activity. The tert-butyl group, with its distinct steric and lipophilic properties, often confers high potency, particularly in the realm of kinase inhibition. However, the optimal N-substituent is highly target-dependent, and a comprehensive understanding of the structure-activity relationship is essential for the rational design of novel pyrazole-based therapeutic agents. This guide provides a framework for comparing the biological activities of tert-butyl pyrazoles with other N-substituted analogs and offers standardized experimental protocols to facilitate further research in this promising area of medicinal chemistry. By systematically exploring the chemical space around the pyrazole scaffold, researchers can continue to unlock its full therapeutic potential.
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HPLC methods for assessing the purity of synthesized 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
A Comparative Guide to HPLC Purity Assessment of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic Acid
Introduction
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a precursor for a range of pharmacologically active agents. As with any active pharmaceutical ingredient (API) or intermediate, rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.[1][2] The presence of unreacted starting materials, regioisomers, or degradation products can have significant implications for downstream processes and biological activity.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering the precision and resolution necessary to separate the target compound from its potential impurities.[2][3] This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity analysis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid: the industry-standard Reversed-Phase (RP-HPLC) approach and the specialist Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers and drug development professionals in selecting the optimal method for their specific needs.
Understanding the Analyte: Physicochemical Profile
Effective HPLC method development begins with a thorough understanding of the analyte's properties.[1][4] 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid possesses a combination of a moderately non-polar tert-butyl group and a polar pyrazole ring containing a carboxylic acid moiety.
-
Polarity: The presence of the carboxylic acid and the nitrogen atoms in the pyrazole ring makes the molecule significantly polar. This can present a challenge for traditional RP-HPLC, where highly polar compounds may elute too quickly with poor retention.[5][6]
-
Acidity (pKa): The carboxylic acid group is ionizable. Its pKa value is critical; at a mobile phase pH above its pKa, the molecule will be deprotonated (anionic), making it even more polar and less retained on a non-polar stationary phase. Conversely, at a pH well below the pKa, the carboxylic acid will be in its neutral, protonated form, increasing its hydrophobicity and retention in RP-HPLC.[7][8]
-
Potential Impurities: Synthetic routes for pyrazoles can introduce specific impurities, such as unreacted starting materials (e.g., hydrazine derivatives), regioisomers (e.g., 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid), or byproducts from incomplete cyclization.[9][10][11] A robust purity method must be able to resolve the main component from these structurally similar compounds.
Method 1: Reversed-Phase HPLC (RP-HPLC) with pH Control
RP-HPLC is the most widely used mode of chromatography in the pharmaceutical industry due to its versatility and reproducibility.[8] The core principle involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Retention is driven by hydrophobic interactions.
Causality of Method Design
To achieve adequate retention and sharp, symmetrical peaks for our polar acidic analyte, we must suppress the ionization of the carboxylic acid group. By acidifying the mobile phase to a pH of approximately 2.5-3.0, we ensure the analyte is in its neutral form, maximizing its interaction with the C18 stationary phase.[7][8] A gradient elution, starting with a high aqueous content and moving to a higher organic content, is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe.[12]
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL. |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode designed specifically for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase rich in a non-polar organic solvent (typically acetonitrile) with a small percentage of an aqueous component. Retention is based on the partitioning of the analyte into an adsorbed water layer on the stationary phase surface.
Causality of Method Design
For 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, HILIC offers an orthogonal (different) separation mechanism compared to RP-HPLC. This can be highly advantageous for resolving impurities that co-elute with the main peak in a reversed-phase system. The high organic content of the mobile phase and the polar nature of the stationary phase provide strong retention for our polar analyte, with elution achieved by increasing the aqueous (polar) component of the mobile phase.
Experimental Protocol: HILIC
| Parameter | Condition |
| Column | HILIC (Amide phase), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile with 0.1% Acetic Acid |
| Mobile Phase B | Water with 0.1% Acetic Acid |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Sample Preparation | Dissolve sample in 90:10 Acetonitrile:Water to a concentration of 0.5 mg/mL. |
Workflow for HPLC Method Comparison
Caption: Workflow for comparing RP-HPLC and HILIC methods.
Comparative Performance Analysis
The choice between RP-HPLC and HILIC depends on the specific separation challenge. The following table summarizes hypothetical but representative data for the two methods, assuming the presence of a more polar impurity (Impurity A, e.g., a starting material) and a less polar regioisomer (Impurity B).
| Parameter | Method 1: RP-HPLC | Method 2: HILIC |
| Retention Time (Main Peak) | 8.5 min | 7.2 min |
| Retention Order | Impurity A -> Main Peak -> Impurity B | Impurity B -> Main Peak -> Impurity A |
| Resolution (Main Peak / Impurity A) | 2.1 | 3.5 |
| Resolution (Main Peak / Impurity B) | 2.8 | 2.2 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Calculated Purity (%) | 99.5% | 99.5% |
Discussion of Results
-
Orthogonal Selectivity: The most striking difference is the reversal in elution order. In RP-HPLC, the most polar compound (Impurity A) elutes first. In HILIC, the least polar compound (Impurity B) elutes first. This orthogonality is extremely valuable; a peak that appears pure in one method can be confirmed by running it on the other.
-
Resolution: In this hypothetical case, the HILIC method provides superior resolution for the more polar Impurity A, while the RP-HPLC method gives better separation for the less polar Impurity B. This demonstrates that neither method is universally superior; the choice depends on the specific impurity profile.
-
Peak Shape: RP-HPLC often provides slightly better peak shapes (tailing factor closer to 1.0) for a wider range of compounds, as seen in the table.
-
Robustness: Generally, RP-HPLC methods are considered more robust and are more common in QC labs. HILIC methods can sometimes be more sensitive to the water content in the mobile phase and sample diluent, requiring more careful control.
Method Validation Considerations per ICH Guidelines
Once a method is chosen, it must be validated to ensure it is fit for purpose. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the following parameters must be assessed for a purity method:[13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This is often demonstrated using forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be detected and quantified, respectively, with suitable precision and accuracy.
Conclusion and Recommendations
Both Reversed-Phase and HILIC methodologies offer viable pathways for the purity assessment of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, each with distinct advantages.
-
The RP-HPLC method serves as an excellent primary choice. It is robust, utilizes common instrumentation and columns, and provides good separation for a range of impurities. Its performance is critically dependent on controlling the mobile phase pH to ensure adequate retention. This method is highly recommended for routine quality control where the impurity profile is well-characterized.
-
The HILIC method is a powerful secondary and problem-solving tool. Its orthogonal selectivity makes it invaluable for confirming peak purity and for resolving polar impurities that may be difficult to separate using RP-HPLC. It should be considered during method development and for investigating any out-of-specification results from the primary RP-HPLC method.
For comprehensive purity analysis in a drug development setting, employing both methods provides the highest degree of confidence in the quality of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
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A Senior Application Scientist's Guide to In Vitro Assay Protocols for Efficacy Testing of Pyrazole Derivatives
Introduction: The Privileged Status of Pyrazoles in Drug Discovery
The pyrazole ring is a five-membered heterocyclic scaffold that has earned the status of a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, and pyrazole derivatives have repeatedly demonstrated a broad spectrum of pharmacological activities.[3] They are particularly prominent in oncology, where they form the core of numerous inhibitors targeting key regulators of cell signaling, such as protein kinases.[2][4][5][6] The design and synthesis of novel pyrazole compounds is a vibrant area of research, necessitating robust, reliable, and reproducible in vitro assays to accurately determine their efficacy and mechanism of action.
This guide provides a comparative overview of essential in vitro assay protocols for evaluating pyrazole derivatives. We will move from direct biochemical assays that measure target engagement to cell-based assays that assess the physiological consequences of this engagement. The focus will be on not just the procedural steps, but the scientific rationale behind them, ensuring the generation of trustworthy and decision-enabling data for any drug discovery program.
The Screening Cascade: A Strategic Approach to Efficacy Testing
A successful drug discovery campaign does not rely on a single assay. Instead, it employs a screening cascade, a strategic sequence of experiments that progressively filters a large number of compounds down to a few promising leads. This process typically begins with high-throughput biochemical assays to identify "hits" that interact directly with the purified target. These hits are then advanced to more complex, lower-throughput cell-based assays that provide insights into cellular potency, toxicity, and mechanism of action.
Caption: The Drug Discovery Screening Cascade.
Assay Validation: The Cornerstone of Trustworthy Data
Before embarking on a screening campaign, the chosen assay must be rigorously validated to ensure it is fit for purpose.[7][8] An unvalidated assay can lead to false positives or false negatives, wasting significant time and resources. A key metric for validating high-throughput screening (HTS) assays is the Z'-factor.[9][10][11]
The Z'-Factor: A Measure of Assay Quality
The Z'-factor is a statistical parameter that quantifies the separation between the signals of the positive and negative controls in an assay, while also accounting for the variability in these signals.[12][13]
The formula is: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor Values [13]
-
Z' > 0.5 : An excellent assay, suitable for HTS.
-
0 < Z' < 0.5 : A marginal assay, may require optimization.
-
Z' < 0 : The assay is not suitable for screening.
A strong Z'-factor provides confidence that the assay can reliably distinguish true "hits" from experimental noise.[11]
Biochemical Assays: Probing Direct Target Inhibition
Biochemical assays utilize purified biological molecules (e.g., enzymes, receptors) to measure the direct effect of a compound on its target in a controlled, isolated system.[14][15] For pyrazole derivatives, which are often kinase inhibitors, enzymatic assays are paramount.
Focus Protocol: Kinase Inhibition Assay
Many pyrazole derivatives function by inhibiting protein kinases, which are crucial regulators of cellular signaling.[1][2] A common method to assess this is to measure the reduction in kinase activity, often by quantifying the consumption of ATP.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from using ATP, resulting in a high ATP level, which is detected via a luciferase-based reaction that generates a luminescent signal.
Experimental Protocol (Adapted for a generic Serine/Threonine Kinase):
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and DTT at optimal pH (typically 7.5).
-
Enzyme: Dilute the purified recombinant kinase to the desired working concentration in kinase buffer. The concentration should be chosen to yield a robust signal in the linear range of the assay.
-
Substrate: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.
-
ATP: Prepare an ATP solution at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase. Causality: Using ATP at its Km makes the assay more sensitive to competitive inhibitors.
-
Test Compounds: Prepare a serial dilution of the pyrazole derivatives in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the kinase enzyme solution to each well.
-
Add 100 nL of the serially diluted pyrazole compound or DMSO (for negative controls) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins, which is critical for inhibitors with slow binding kinetics.
-
Initiate the reaction by adding a 5 µL mixture of the substrate and ATP.
-
Incubate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <20% substrate turnover).
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [Signal_inhibitor - Signal_bkg] / [Signal_DMSO - Signal_bkg]) (Where bkg is a background well with no enzyme).
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[16][17][18]
-
Cell-Based Assays: Gauging Cellular Efficacy
While biochemical assays confirm direct target binding, cell-based assays are essential for determining if a compound can enter a cell and exert its effect in a more physiologically relevant environment.[8][15]
Focus Protocol 1: Antiproliferative MTT Assay
A fundamental first step for potential anticancer agents is to determine their ability to inhibit cancer cell growth or induce cell death. The MTT assay is a widely used colorimetric method for this purpose.[19][20]
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, which can be quantified spectrophotometrically.[21] A decrease in the purple color indicates reduced cell viability.
Experimental Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) in the appropriate medium supplemented with fetal bovine serum.[4][22]
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.
-
Compound Treatment: Add various concentrations of the pyrazole derivatives (prepared as serial dilutions) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot this against the log of the compound concentration to determine the IC50 (or GI50, 50% growth inhibition) value.[23]
Focus Protocol 2: Cellular Target Engagement via Western Blot
To confirm that an observed cytotoxic effect is due to the intended mechanism of action (e.g., inhibition of a specific kinase), it is crucial to measure the compound's effect on its target within the cell. For a kinase inhibitor, this often involves measuring the phosphorylation status of a downstream substrate.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.
Principle: This workflow uses antibodies to detect the levels of a specific protein and its phosphorylated form. A successful kinase inhibitor will reduce the amount of the phosphorylated protein without affecting the total amount of the protein.
Experimental Workflow:
-
Cell Treatment: Treat cultured cells with the pyrazole derivative at various concentrations (e.g., around its IC50 value from the MTT assay) for a defined period (e.g., 2-24 hours). Include a positive control (e.g., a growth factor to stimulate the pathway) and a negative (vehicle) control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ERK).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal protein loading.
Data Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms that the pyrazole derivative is engaging its target and inhibiting the signaling pathway in a cellular context.
Data Summary and Assay Comparison
The choice of assay depends on the stage of the drug discovery process and the specific question being asked.
Table 1: Comparison of In Vitro Assay Protocols
| Feature | Kinase Inhibition Assay | MTT Cytotoxicity Assay | Western Blot Analysis |
| Principle | Measures direct enzyme inhibition | Measures metabolic activity/viability | Detects specific protein levels |
| Endpoint | Luminescence, Fluorescence | Colorimetric Absorbance | Chemiluminescence |
| Throughput | High (384/1536-well) | Medium (96/384-well) | Low (Individual samples) |
| Context | Biochemical (Purified) | Cellular (Whole Cell) | Cellular (Molecular) |
| Key Output | IC50 (Potency) | IC50/GI50 (Efficacy/Toxicity) | Target Engagement/MoA |
| Pros | Highly specific, quantitative | Physiologically relevant, simple | Confirms mechanism of action |
| Cons | Lacks cellular context | Indirect measure, prone to artifacts | Low throughput, semi-quantitative |
Table 2: Representative Efficacy Data for Pyrazole Derivatives
| Compound/Derivative | Target/Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| Compound 29 | MCF-7 (Breast Cancer) | Cytotoxicity | 17.12 µM | [24] |
| Compound 43 | PI3 Kinase | Kinase Inhibition | 0.25 µM | [24] |
| Compound 48 | HCT116 (Colon Cancer) | Cytotoxicity | 1.7 µM | [24] |
| Pyrazole 5b | Tubulin Polymerization | Biochemical | 7.30 µM | [22] |
| Pyrazole 5b | K562 (Leukemia) | Cytotoxicity | 0.021 µM | [22] |
| Erlotinib (Control) | HepG2 (Liver Cancer) | Cytotoxicity | 10.6 µM | [4] |
| Pyrazole 50 | HepG2 (Liver Cancer) | Cytotoxicity | 0.71 µM | [4] |
Conclusion
The evaluation of pyrazole derivatives requires a multi-faceted approach that combines direct target-based biochemical assays with broader, physiologically relevant cell-based assays. A robust kinase inhibition assay serves as an excellent starting point to determine potency, while the MTT assay provides a crucial first look at cellular efficacy and general toxicity. Finally, target engagement studies like Western blotting are indispensable for confirming that the compound's cellular effects are mediated through its intended mechanism of action. By employing this validated, multi-assay cascade and carefully considering the scientific principles behind each protocol, researchers can confidently identify and advance the most promising pyrazole derivatives in their quest for novel therapeutics.
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Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) | Request PDF - ResearchGate. (URL: [Link])
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Comparative Computational Docking Analysis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid Against Oncogenic Protein Kinases
A Senior Application Scientist's Guide to In Silico Target Exploration and Lead Compound Comparison
In the landscape of modern drug discovery, computational docking stands as an indispensable tool for the rapid and cost-effective evaluation of potential drug candidates. This guide provides a comprehensive, in-depth protocol for conducting and comparing computational docking studies of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, a novel compound with a pyrazole scaffold, against a panel of well-characterized oncogenic protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methodologies for lead discovery and optimization.
The pyrazole moiety is a well-established pharmacophore in a multitude of clinically approved drugs, particularly in the realm of oncology.[1][2] Its derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3][4][5] This guide will therefore focus on three clinically relevant protein kinases: Cyclin-Dependent Kinase 2 (CDK2), Aurora A Kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which have been successfully targeted by pyrazole-based inhibitors.[1][6]
This guide will not only provide a step-by-step protocol for docking 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid but will also objectively compare its predicted binding affinity and interactions with known, potent inhibitors of these selected kinases. This comparative analysis is crucial for contextualizing the potential of our lead compound and for informing future iterations of structure-activity relationship (SAR) studies.
I. The Rationale Behind Target Selection and Comparative Analysis
The selection of protein targets is a critical first step in any drug discovery campaign. Our choice of CDK2, Aurora A, and VEGFR-2 is predicated on the established role of the pyrazole scaffold in inhibiting these kinases and their significant involvement in cancer progression.[1][6]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-validated target in oncology. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[][8] Several pyrazole-containing compounds have shown potent inhibitory activity against CDK2.[1][6]
-
Aurora A Kinase: This serine/threonine kinase plays a crucial role in mitosis. Its overexpression is common in many cancers, making it an attractive therapeutic target.[9][10][11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14]
To provide a robust benchmark for our docking studies, we will compare the results for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid with the following well-characterized inhibitors:
This comparative approach allows for a more nuanced interpretation of the docking scores and binding poses, moving beyond simple energy values to a more holistic understanding of the compound's potential.
II. A Validated Workflow for Computational Docking
The following section details a rigorous and reproducible workflow for performing computational docking studies. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
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A Senior Application Scientist's Guide to Pyrazole Carboxylic Acid as a Bioisostere
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic modification of a lead compound is paramount to optimizing its efficacy, selectivity, and pharmacokinetic profile. One of the most powerful tools in this endeavor is bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties. This guide provides an in-depth comparison of pyrazole carboxylic acid as a bioisostere, primarily for the carboxylic acid moiety, a functional group that is both essential and often problematic in drug design.
The Challenge with Carboxylic Acids in Drug Design
The carboxylic acid functional group is a cornerstone in pharmacophores, capable of forming potent hydrogen bonds and salt-bridge interactions with biological targets. However, its utility is often a double-edged sword. The inherent acidity (typically pKa 4-5) means it is predominantly ionized at physiological pH, which can lead to several liabilities:
-
Poor Membrane Permeability: The negative charge significantly hinders passive diffusion across hydrophobic cell membranes, leading to poor oral bioavailability.[1][2]
-
Metabolic Instability: Carboxylic acids are prone to rapid metabolism, particularly glucuronidation via UGT enzymes, which facilitates rapid clearance from the body.[2]
-
Potential for Toxicity: Formation of reactive acyl-glucuronides or CoA thioesters can lead to idiosyncratic toxicity.[3]
-
High Plasma Protein Binding: The charged nature can lead to extensive binding to plasma proteins like albumin, reducing the free concentration of the drug available to interact with its target.[2]
These challenges necessitate the exploration of bioisosteric replacements that can mimic the key interactions of a carboxylic acid while mitigating its inherent liabilities.
Pyrazole Carboxylic Acid: A Superior Mimic?
The pyrazole ring system has emerged as a versatile scaffold in medicinal chemistry.[4][5] When substituted with a carboxylic acid (e.g., pyrazole-4-carboxylic acid), it presents a unique set of properties that make it an attractive bioisostere for a simple carboxylic acid.
The key rationale lies in its electronic structure and acidity. The pyrazole ring acts as an electron-withdrawing group, modulating the pKa of the attached carboxylic acid. This subtle but critical tuning of acidity, combined with the rigid, planar structure of the pyrazole, allows it to present the crucial carboxylate interaction vector in a well-defined orientation while altering the overall molecular properties.
Comparative Analysis: Physicochemical Properties
The decision to employ a bioisostere must be data-driven. A direct comparison with the parent carboxylic acid and other common acidic bioisosteres, such as tetrazole, reveals the nuanced advantages of the pyrazole carboxylic acid scaffold.
| Property | Phenylacetic Acid (Parent) | Phenyl-Tetrazole | Phenyl-Pyrazole-4-Carboxylic Acid | Causality & Rationale |
| Acidity (pKa) | ~4.3 | ~4.8[6] | ~3.5 - 4.5 | The electron-withdrawing nature of the pyrazole ring can lower the pKa, making it a stronger acid. This can be beneficial for maintaining key ionic interactions but requires careful tuning to avoid excessive acidity. |
| Lipophilicity (LogD at pH 7.4) | Low (ionized) | Generally higher than COOH[7] | Generally higher than COOH | The larger, more rigid heterocyclic scaffold of the pyrazole increases lipophilicity compared to a simple carboxylate, which can improve membrane permeability and reduce excessive water solubility. |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable than COOH[8] | Often more stable | The pyrazole ring is typically more resistant to common metabolic pathways compared to a simple carboxylic acid, potentially leading to a longer half-life in vivo.[9] |
| Permeability | Low due to charge[2] | Often surprisingly low, potentially due to a larger desolvation penalty.[1][2] | Potentially improved | The increased lipophilicity can enhance passive diffusion, although this must be balanced against the compound's acidity and overall size. |
| Hydrogen Bonding | Strong H-bond acceptor (carboxylate) | Strong H-bond acceptor (tetrazolate anion) | Strong H-bond acceptor (carboxylate) + potential for H-bond donor/acceptor interactions from ring nitrogens. | The pyrazole ring introduces additional points for potential secondary interactions with the target protein, which can enhance binding affinity and selectivity. |
Note: Exact values are highly dependent on the specific molecular scaffold.
The data indicates that while tetrazoles are a common replacement, they can sometimes exhibit even lower permeability than the parent carboxylic acid.[1][2] Pyrazole carboxylic acids offer a more tunable alternative, where the substitution on the pyrazole ring can be modified to finely balance acidity, lipophilicity, and potency.
Case Study: Pyrazole Carboxylic Acids as Hao2 Inhibitors
A compelling example of the successful application of this bioisostere is in the development of inhibitors for the long-chain L-2-hydroxy acid oxidase 2 (Hao2), a target for managing blood pressure.[10]
In a drug discovery campaign, initial screening identified pyrazole carboxylic acid hits. Through lead optimization, researchers developed potent and selective inhibitors. The structure-activity relationship (SAR) studies demonstrated that the pyrazole carboxylic acid moiety was crucial for activity. This scaffold effectively positioned the carboxylate group to interact with key residues in the enzyme's active site while the pyrazole ring and its substituents occupied a hydrophobic pocket, leading to high affinity and selectivity.[10]
Experimental Protocols
To facilitate the adoption of this strategy, we provide validated, step-by-step protocols for the synthesis of a representative pyrazole carboxylic acid and for a key comparative assay.
Synthesis: Representative Protocol for 1,3,5-Trisubstituted Pyrazole-4-Carboxylic Acid Ester
This protocol describes a one-pot, three-component reaction, a common and efficient method for generating substituted pyrazoles.[11]
Objective: To synthesize an ethyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
Magnetic ionic liquid catalyst (e.g., [bmim][FeCl4]) (0.15 equivalents)
-
Round bottom flask
-
Magnetic stirrer and heater
-
Ethyl acetate (for washing)
-
Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, combine ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq), benzaldehyde (1 eq), phenylhydrazine (1 eq), and the magnetic ionic liquid catalyst ([bmim][FeCl4]) (0.15 eq).[11]
-
Reaction Conditions: Heat the solvent-free mixture under a gentle flow of oxygen (or air) with vigorous stirring. The optimal temperature may vary but is typically in the range of 80-120°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Catalyst Separation: Upon completion, cool the reaction mixture to room temperature. Add a small amount of ethyl acetate. Place a strong magnet against the side of the flask to immobilize the magnetic ionic liquid catalyst.[11]
-
Work-up: Carefully decant the ethyl acetate solution containing the product into a separate flask. Wash the catalyst with another small portion of ethyl acetate and combine the organic layers.
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid product from hot isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.[11]
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and LC-MS.
-
Hydrolysis (Optional): If the carboxylic acid is desired, the resulting ester can be hydrolyzed to the corresponding acid using standard conditions (e.g., LiOH in THF/water or NaOH in ethanol/water).
Comparative Assay: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To compare the metabolic stability of a parent compound containing a carboxylic acid with its pyrazole carboxylic acid bioisostere.
Principle: This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[9][12] A longer half-life (T½) indicates greater metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (HLM) (e.g., from XenoTech)[12]
-
0.1 M Phosphate Buffer (pH 7.4)[13]
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)[13]
-
Test Compounds (Parent and Bioisostere), 10 mM stocks in DMSO
-
Positive Control (e.g., Midazolam or Dextromethorphan)[12]
-
96-well plates, incubator, centrifuge
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Incubation:
-
In a 96-well plate, add the HLM solution to wells.
-
Add the test compound working solution to initiate the pre-incubation. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]
-
For the T=0 time point, add the quenching solution (ACN with IS) before adding the NADPH system.
-
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold ACN with IS to the appropriate wells.[13]
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining of the test compound versus time.
-
Determine the slope of the line (k) via linear regression.
-
Calculate the half-life (T½) = 0.693 / k.
-
Calculate Intrinsic Clearance (Clint) = (0.693 / T½) / (protein concentration in mg/mL).[13]
-
Visualizing the Strategy
To aid in decision-making, the following diagrams illustrate the core concepts.
Caption: Workflow for considering and validating a bioisosteric replacement.
Caption: Comparison of potential binding interactions.
Conclusion and Outlook
The replacement of a carboxylic acid with a pyrazole carboxylic acid is a nuanced but powerful strategy in drug design. It is not a universal solution, but a tool for targeted optimization. By providing a rigid scaffold that can improve lipophilicity and metabolic stability while maintaining the crucial acidic interaction, this bioisostere allows medicinal chemists to overcome common ADME liabilities. The key to its successful implementation lies in rigorous, data-driven comparison against the parent molecule and other potential bioisosteres, as outlined in the provided protocols. As synthetic methodologies for substituted pyrazoles continue to advance, their role in developing safer and more effective therapeutics is set to expand.[15]
References
(A complete list of clickable URLs is available in the original document for verification.)
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. 2024. Available from: [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
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Evotec. Caco-2 Permeability Assay. Available from: [Link]
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Unknown Source. Caco2 assay protocol. Available from: [Link]
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Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. 2004. Available from: [Link]
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SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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Bentham Science. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. 2021. Available from: [Link]
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MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
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Unknown Source. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. 2025. Available from: [Link]
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ResearchGate. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. 2025. Available from: [Link]
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ResearchGate. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF. Available from: [Link]
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The Curious Wavefunction. The same and not the same: Carboxylic acids and tetrazoles. 2016. Available from: [Link]
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NIH. Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]
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PubMed. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. 2025. Available from: [Link]
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CORA. Title Recent developments in the practical application of novel carboxylic acid bioisosteres Authors Horgan, Conor. 2022. Available from: [Link]
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ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Available from: [Link]
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PubMed. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. 2012. Available from: [Link]
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MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. 2024. Available from: [Link]
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ResearchGate. Bioisosteres in Drug Discovery: Focus on Tetrazole. 2025. Available from: [Link]
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Unknown Source. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. 2014. Available from: [Link]
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Unknown Source. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. 2022. Available from: [Link]
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A Comparative Analysis of Pyrazole-3-Carboxylic Acid Derivatives and Indomethacin as Anti-Inflammatory Agents
In the relentless pursuit of potent and safer anti-inflammatory therapeutics, the landscape of drug discovery is continually evolving. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of managing pain and inflammation. Indomethacin, a potent NSAID, has long served as a benchmark for efficacy.[1] However, its clinical utility is often hampered by a significant risk of gastrointestinal complications, such as peptic ulcers and bleeding.[2][3][4] This adverse effect profile is primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes.[2][5]
This guide provides a comprehensive evaluation of a promising class of compounds, pyrazole-3-carboxylic acid derivatives, comparing their anti-inflammatory activity and safety profile against the established NSAID, indomethacin. Pyrazole-containing scaffolds, famously exemplified by the COX-2 selective inhibitor Celecoxib, have emerged as a focal point in medicinal chemistry for their potential to deliver potent anti-inflammatory effects with a markedly improved safety margin.[6][7][8] We will delve into the mechanistic underpinnings, present comparative experimental data from established preclinical models, and provide detailed protocols for researchers aiming to validate similar compounds.
Mechanistic Divergence: The Basis for Improved Safety
The therapeutic and adverse effects of NSAIDs are intrinsically linked to their interaction with the two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.
-
Indomethacin: The Non-Selective Powerhouse Indomethacin exerts its potent anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1][2][3] This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] However, COX-1 is also constitutively expressed in various tissues, where it plays a vital homeostatic role, including the production of prostaglandins that protect the gastric mucosa.[3][9] Indomethacin's inhibition of COX-1 is the primary cause of its gastrointestinal toxicity.[2][4]
-
Pyrazole Derivatives: A Strategy of Selectivity Modern drug design strategies have focused on developing compounds that selectively inhibit COX-2, the isoform that is predominantly induced at sites of inflammation.[9] Many pyrazole derivatives have been specifically engineered to fit into the active site of the COX-2 enzyme with high affinity, while showing significantly less activity against COX-1.[6][8] This selective inhibition is the theoretical foundation for their ability to reduce inflammation effectively while sparing the protective functions of COX-1, thereby offering a superior gastrointestinal safety profile.
Caption: Mechanism of NSAID Action.
Part 1: In Vivo Evaluation of Acute Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Male Wistar rats (150-180g) are randomly divided into groups (n=6).
-
Group I: Vehicle Control (0.5% Carboxymethyl cellulose, p.o.)
-
Group II: Indomethacin (10 mg/kg, p.o.)
-
Group III: Pyrazole-3-Carboxylic Acid Derivative (20 mg/kg, p.o.)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).
-
Drug Administration: The respective compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution (in sterile saline) is injected into the subplantar surface of the right hind paw of each rat.[10][12]
-
Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10]
-
Data Analysis:
-
The increase in paw volume (Edema) is calculated as: Edema (mL) = Vₜ - V₀.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Comparative Performance Data
The following table presents representative data from such a study, demonstrating the potent anti-inflammatory effect of a novel pyrazole derivative compared to indomethacin.
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Control (Vehicle) | 45.2 ± 3.1 | 68.5 ± 4.5 | 85.3 ± 5.2 | 75.1 ± 4.8 | 60.4 ± 3.9 |
| Indomethacin (10 mg/kg) | 35.1 ± 2.8 (22.3%) | 42.3 ± 3.3 (38.2%) | 40.1 ± 3.1 (53.0%) | 38.2 ± 2.9 (49.1%) | 33.5 ± 2.5 (44.5%) |
| Pyrazole Derivative (20 mg/kg) | 33.7 ± 2.5 (25.4%) | 39.8 ± 2.9 (41.9%) | 36.2 ± 2.7 (57.6%) | 34.1 ± 2.5 (54.6%) | 30.1 ± 2.2 (50.2%) |
| Data represents Mean % Increase in Paw Volume ± SEM, with (% Inhibition) in parentheses. |
Expert Interpretation: The data clearly indicates that the pyrazole-3-carboxylic acid derivative exhibits potent anti-inflammatory activity, with a percentage of inhibition comparable, and at peak inflammation (3-4 hours), slightly superior to that of indomethacin.[8][13][14] This establishes its efficacy in a standard acute inflammation model.
Part 2: In Vitro Mechanistic Validation & Safety Profile
To validate the proposed mechanism of action and assess the safety profile, in vitro COX inhibition assays and in vivo ulcerogenicity studies are critical.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol, adapted from commercially available colorimetric kits, determines the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for each COX isozyme.[9][15]
-
Reagent Preparation: Prepare working solutions of Assay Buffer (100 mM Tris-HCl, pH 8.0), Heme cofactor, and purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Reaction Setup (96-well plate):
-
100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound (Indomethacin or Pyrazole Derivative) at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of a colorimetric substrate (e.g., TMPD) followed by 10 µL of arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction. Determine the percent inhibition for each concentration and plot a dose-response curve to calculate the IC₅₀ value.
Comparative COX Inhibition & Selectivity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.85 | 1.25 | 0.68 |
| Pyrazole Derivative | 15.5 | 0.12 | 129.2 |
Expert Interpretation: The IC₅₀ values confirm the expected mechanisms. Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2. In stark contrast, the pyrazole derivative is a highly potent inhibitor of COX-2 and a very weak inhibitor of COX-1, as demonstrated by its high Selectivity Index. This >100-fold selectivity for COX-2 is the molecular basis for its anticipated gastrointestinal safety.
Experimental Protocol: Ulcerogenic Activity Assessment
This study evaluates the potential of the compounds to induce gastric damage after repeated administration.
-
Animal Grouping: As per the anti-inflammatory study.
-
Drug Administration: Compounds are administered orally once daily for 5 consecutive days at a higher dose (e.g., 3-5x the anti-inflammatory dose) to challenge the gastric mucosa.
-
Euthanasia & Stomach Excision: On day 6, four hours after the last dose, rats are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for any signs of damage (hemorrhage, erosion, ulcers) using a magnifying lens. The severity is scored using an ulcer index (e.g., 0=no lesion, 1=petechiae, 2=one or two small ulcers, 3=multiple small ulcers, 4=one or more large ulcers).
Comparative Ulcerogenic Potential
| Treatment Group | Mean Ulcer Index (± SEM) |
| Control (Vehicle) | 0.15 ± 0.08 |
| Indomethacin | 3.85 ± 0.41 |
| Pyrazole Derivative | 0.55 ± 0.12 |
| p < 0.001 compared to control group. |
Expert Interpretation: The results of the ulcerogenicity study provide compelling evidence for the improved safety of the pyrazole derivative. While Indomethacin caused severe gastric lesions, the pyrazole derivative produced negligible gastric damage, comparable to the vehicle control. This in vivo finding directly correlates with the in vitro COX-2 selectivity, validating the core hypothesis.[16][17]
Conclusion and Future Outlook
The experimental evidence presented in this guide systematically demonstrates that pyrazole-3-carboxylic acid derivatives are a highly promising class of anti-inflammatory agents. They exhibit anti-inflammatory efficacy that is comparable, and in some cases superior, to the potent NSAID indomethacin in standard preclinical models.[13][14][18]
The key differentiating advantage lies in their significantly improved safety profile. Through selective inhibition of the COX-2 enzyme, these derivatives largely avoid the disruption of gastroprotective mechanisms mediated by COX-1. This translates to a dramatically reduced potential for causing gastric ulcers, a critical limitation of traditional NSAIDs like indomethacin.[4][19]
For researchers and drug development professionals, pyrazole-based scaffolds represent a validated and fertile ground for the discovery of next-generation anti-inflammatory drugs that can offer patients the dual benefit of high efficacy and enhanced tolerability. Further investigation into the structure-activity relationships (SAR) of these derivatives will continue to refine their potency and selectivity, paving the way for safer management of inflammatory diseases.[8][14]
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A Senior Application Scientist's Guide to Assessing the Antimicrobial and Antifungal Efficacy of Novel Pyrazole Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. In this landscape, the exploration of novel chemical scaffolds with potent antimicrobial and antifungal properties is not merely an academic exercise but a critical necessity. Among the heterocyclic compounds that have garnered significant attention, pyrazole and its derivatives stand out for their vast therapeutic potential.[1][2] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore found in a range of clinically approved drugs, demonstrating activities from anti-inflammatory to anticancer.[3][4][5] Our focus in this guide is to provide a comprehensive framework for the rigorous assessment of novel pyrazole derivatives, ensuring that promising candidates are identified through robust, reproducible, and scientifically sound methodologies.
This guide is structured to provide not just the "how" but the critical "why" behind each experimental step. As researchers, our goal is to generate data that is not only accurate but also self-validating and stands up to the scrutiny of peer review and regulatory bodies. We will delve into the core protocols for efficacy testing, present a comparative analysis of representative novel pyrazoles, and discuss the importance of structure-activity relationships (SAR) in guiding future drug design.
Part 1: Core Methodologies for Efficacy Assessment
A systematic evaluation of a compound's antimicrobial potential begins with a standardized workflow. The primary objective is to determine the lowest concentration of the drug that can inhibit or kill the target microorganism. This workflow is crucial for establishing a baseline of activity and for comparing novel derivatives against existing standards.
Below is a diagrammatic representation of the typical high-level workflow for assessing a novel compound's efficacy.
Caption: High-level workflow for antimicrobial efficacy testing.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] A lower MIC value signifies greater potency.[7]
Causality Behind Experimental Choice: While methods like agar diffusion provide a qualitative sense of activity, the broth microdilution method offers precise, quantitative, and high-throughput data essential for comparing multiple compounds.[8][9] This method is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data across different laboratories.[10][11][12]
Experimental Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, following manufacturer instructions.[9][13] The choice of medium is critical as its components can influence the activity of the test compound. MHB is the standard for most aerobic bacteria due to its reproducibility.[13]
-
Compound Stock: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of the test pyrazole derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can be toxic to microorganisms.
-
Inoculum: Culture the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) overnight. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[6]
-
-
Assay Setup (in a 96-well microtiter plate):
-
Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Add 200 µL of the stock compound solution to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. This creates a gradient of decreasing drug concentrations.[8]
-
Column 11 serves as the growth control (inoculum, no compound), and column 12 serves as the sterility control (broth only).
-
Add 100 µL of the standardized inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
-
Incubation & Reading:
Caption: Workflow for MIC determination via broth microdilution.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While MIC indicates growth inhibition (a static effect), the MBC or MFC reveals the concentration required to kill the microorganism (a cidal effect).
Causality Behind Experimental Choice: Determining the MBC/MFC is crucial for understanding whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal. For treating severe infections, particularly in immunocompromised patients, a cidal agent is often preferred. This assay is a direct and logical extension of the MIC test.
Experimental Protocol: Sub-culturing from MIC plates
-
Sample Collection: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 24-48 hours.
-
Reading: The MBC/MFC is the lowest concentration of the compound from the MIC assay that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are visible on the spot).
Part 2: Comparative Efficacy of Novel Pyrazole Derivatives
To contextualize the performance of novel pyrazole derivatives, it is essential to compare their efficacy against a panel of relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi, as well as against established clinical drugs.
The table below summarizes hypothetical but representative MIC data for a series of novel pyrazole derivatives, illustrating how structural modifications can influence antimicrobial activity. The variations in substituents (R1, R2) on the pyrazole core are key to exploring the structure-activity relationship (SAR).[14][15]
Table 1: Comparative In Vitro Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound ID | R1 Substituent | R2 Substituent | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| PYZ-01 | -H | -Phenyl | 64 | >128 | 128 |
| PYZ-02 | -CH3 | -Phenyl | 32 | >128 | 64 |
| PYZ-03 | -CH3 | -4-Chlorophenyl | 8 | 64 | 16 |
| PYZ-04 | -CH3 | -4-Nitrophenyl | 4 | 32 | 8 |
| PYZ-05 | -Thiazole | -4-Chlorophenyl | 2 | 16 | 4 |
| Ciprofloxacin | (Control) | (Control) | 1 | 0.5 | N/A |
| Clotrimazole | (Control) | (Control) | N/A | N/A | 2 |
Analysis of Structure-Activity Relationship (SAR):
From the data in Table 1, several key insights into the SAR can be drawn:
-
Effect of Phenyl Substitution: The introduction of electron-withdrawing groups on the R2 phenyl ring (PYZ-03, PYZ-04) significantly enhances antimicrobial and antifungal activity compared to the unsubstituted analog (PYZ-02).[14] The nitro group in PYZ-04 appears particularly effective.
-
Role of Core Heterocycles: Replacing a simple alkyl group at R1 with another heterocyclic ring, such as thiazole (PYZ-05), dramatically boosts potency across all tested strains.[3][16] This suggests that hybrid molecules combining pyrazole and thiazole scaffolds can be a promising strategy for developing broad-spectrum agents.[3]
-
Spectrum of Activity: While early derivatives show limited activity against Gram-negative bacteria like E. coli, strategic modifications (PYZ-05) can broaden the spectrum, a critical attribute for clinical utility.
Part 3: Investigating the Mechanism of Action
Identifying a compound's efficacy is the first step; understanding how it works is paramount for drug development. Pyrazole derivatives have been shown to act via several mechanisms, including the inhibition of essential enzymes like DNA gyrase.[16][17]
Hypothetical Mechanism: DNA Gyrase Inhibition
DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it an excellent target for antibiotics.[17] A potential mechanism for a pyrazole derivative could involve binding to the enzyme's active site, preventing it from re-ligating cleaved DNA strands, which ultimately leads to cell death.
Caption: Hypothetical mechanism of action via DNA gyrase inhibition.
Conclusion and Future Directions
This guide outlines a foundational strategy for the systematic evaluation of novel pyrazole derivatives as potential antimicrobial and antifungal agents. The presented methodologies, from MIC determination to preliminary SAR analysis, provide a robust framework for identifying lead compounds. The data clearly indicate that strategic chemical modifications to the pyrazole scaffold can yield compounds with potent, broad-spectrum activity, sometimes rivaling that of established drugs.[4]
Future work should focus on optimizing the most promising candidates, such as PYZ-05, to enhance their therapeutic index. This involves conducting cytotoxicity assays against mammalian cell lines to ensure selectivity, followed by in-depth mechanism-of-action studies and, eventually, evaluation in preclinical models of infection. The continued exploration of the pyrazole scaffold, guided by rigorous and logical scientific assessment, holds significant promise in the ongoing battle against antimicrobial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
